molecular formula C6H6N2O6S B7777003 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid CAS No. 98171-51-8

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Cat. No.: B7777003
CAS No.: 98171-51-8
M. Wt: 234.19 g/mol
InChI Key: DQIVFTJHYKDOMZ-UHFFFAOYSA-N
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Description

6-amino-4-nitro-1-phenol-2-sulfonic acid is a brown powder. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-hydroxy-5-nitrobenzenesulfonic acid
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InChI

InChI=1S/C6H6N2O6S/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14/h1-2,9H,7H2,(H,12,13,14)
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InChI Key

DQIVFTJHYKDOMZ-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1N)O)S(=O)(=O)O)[N+](=O)[O-]
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Molecular Formula

C6H6N2O6S
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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DSSTOX Substance ID

DTXSID3024495
Record name 6-Amino-4-nitro-1-phenol-2-sulfonic acid
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Molecular Weight

234.19 g/mol
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Physical Description

6-amino-4-nitro-1-phenol-2-sulfonic acid is a brown powder. (NTP, 1992)
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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Solubility

1 to 5 mg/mL at 70.7 °F (NTP, 1992)
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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CAS No.

96-67-3, 98171-51-8
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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Record name 2-Amino-4-nitrophenol-6-sulfonic acid
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Record name 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid
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Record name Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro-
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Record name Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro-, diazotized, coupled with Et (7-hydroxy-1-naphthalenyl)carbamate
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Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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Melting Point

545 °F (decomposes) (NTP, 1992)
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3), a crucial intermediate in the production of various fine chemicals, particularly azo dyes.[1][2] This document is intended for an audience of researchers, scientists, and professionals in drug development and chemical manufacturing. It elucidates the chemical rationale behind the synthetic route, details the experimental procedures, and discusses the critical parameters that influence the reaction's yield and purity. The synthesis primarily involves a two-step electrophilic aromatic substitution sequence starting from 2-aminophenol: sulfonation followed by nitration.

Introduction: Significance and Applications

This compound, also known as 2-amino-4-nitrophenol-6-sulfonic acid, is a substituted aromatic compound of significant industrial importance.[3][4] Its molecular structure, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, imparts a versatile reactivity that makes it a valuable precursor in organic synthesis.[5] The primary application of this compound lies in the dye industry, where it serves as a key intermediate for specialty dyes, including M-type reactive dyes.[5] Beyond its role in dye manufacturing, it has been investigated for applications in pharmaceuticals and as a diagnostic reagent.[5] The unique arrangement of its functional groups allows for the formation of stable complexes with metal ions, a property relevant in both catalysis and biological systems.[5]

The Core Synthesis Pathway: From 2-Aminophenol to the Final Product

The most industrially viable and commonly employed synthesis route for this compound commences with 2-aminophenol. This pathway is characterized by two sequential electrophilic aromatic substitution reactions: sulfonation and nitration. The order of these reactions is critical to achieving the desired isomer with high purity.

Mechanistic Rationale: Directing Group Effects

The choice to perform sulfonation prior to nitration is a strategic decision rooted in the principles of electrophilic aromatic substitution and the directing effects of the substituents on the benzene ring.

  • The Role of the Amino and Hydroxyl Groups: In the starting material, 2-aminophenol, both the amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups. This would lead to a mixture of products upon direct nitration, with substitution occurring at multiple positions.

  • Sulfonation as a Protective and Directing Strategy: By first sulfonating the 2-aminophenol, a sulfonic acid group (-SO₃H) is introduced onto the ring. This large, electron-withdrawing group will sterically hinder and electronically deactivate certain positions. More importantly, the sulfonation of 2-aminophenol primarily yields 2-aminophenol-4-sulfonic acid.

  • Nitration of the Sulfonated Intermediate: With the sulfonic acid group in place at the 4-position, the subsequent nitration is directed to the position ortho to the hydroxyl group and meta to the sulfonic acid group, which is the 5-position. This controlled, stepwise approach is key to selectively synthesizing the desired this compound isomer.

Visualizing the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from 2-aminophenol.

Synthesis_Pathway cluster_0 Step 1: Sulfonation cluster_1 Step 2: Nitration 2-Aminophenol 2-Aminophenol 2-Aminophenol-4-sulfonic_acid 2-Aminophenol-4-sulfonic acid 2-Aminophenol->2-Aminophenol-4-sulfonic_acid H₂SO₄/Oleum Final_Product This compound 2-Aminophenol-4-sulfonic_acid->Final_Product HNO₃/H₂SO₄

Caption: Synthesis of this compound.

Experimental Protocols

The following protocols are synthesized from available patent literature and represent a viable method for the laboratory-scale synthesis of this compound.[6]

Step 1: Sulfonation of 2-Aminophenol

This step involves the reaction of 2-aminophenol with a sulfonating agent, such as concentrated sulfuric acid or oleum, to produce 2-aminophenol-4-sulfonic acid.

Materials:

  • 2-Aminophenol

  • Concentrated Sulfuric Acid (98%) or Oleum (e.g., 20-65% SO₃)

Procedure:

  • In a reaction vessel equipped with a stirrer and a cooling system, carefully add 2-aminophenol to concentrated sulfuric acid at a controlled temperature, typically between 5-35°C.

  • For a more potent sulfonation, oleum (65%) can be added dropwise to the mixture while maintaining the temperature.[7]

  • After the addition is complete, the reaction mixture is heated to a specified temperature (e.g., 65 ± 2°C) and held for a period of time (e.g., 2 hours) to ensure the completion of the reaction.[3]

  • The reaction is then quenched by carefully pouring the mixture into cold water, which causes the product, 2-aminophenol-4-sulfonic acid, to precipitate.

  • The precipitate is collected by filtration and washed to remove excess acid.

Step 2: Nitration of 2-Aminophenol-4-sulfonic acid

The sulfonated intermediate is then nitrated using a mixed acid solution to introduce the nitro group at the 5-position.

Materials:

  • 2-Aminophenol-4-sulfonic acid (from Step 1)

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

Procedure:

  • The 2-aminophenol-4-sulfonic acid is dissolved or suspended in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a cooling system.

  • A mixed acid solution (a mixture of concentrated nitric acid and concentrated sulfuric acid) is prepared and cooled.

  • The mixed acid is added dropwise to the solution of the sulfonated intermediate while maintaining a low temperature, typically in the range of -10°C to 30°C. A more preferred temperature range is 0-20°C to minimize side reactions.[6][7]

  • The molar ratio of nitric acid to 3-amino-4-hydroxybenzenesulfonic acid is typically maintained between 0.5:1 and 5:1, with a preferred range of 1:1 to 2:1.[6]

  • After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete nitration.

  • The final product, this compound, is isolated from the reaction mixture, often by precipitation upon dilution with water, followed by filtration.

Data Summary and Quality Control

The yield and purity of the final product are critical parameters in this synthesis.

ParameterTypical ValueAnalysis Method
Yield 85-90% (based on 2-aminophenol)Gravimetric analysis
Purity ≥98%High-Performance Liquid Chromatography (HPLC)
Appearance Light yellow to dark green crystalline powderVisual Inspection
Solubility 0.1-0.5 g/100 mL in water at 21.5°CExperimental Determination

Note: The yield and purity can vary depending on the specific reaction conditions and purification methods employed.[6]

Safety and Handling Considerations

The synthesis of this compound involves the use of strong acids and nitrating agents, which are corrosive and potentially hazardous.

  • Corrosive Materials: Concentrated sulfuric acid, oleum, and nitric acid are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Exothermic Reactions: The sulfonation and nitration reactions are exothermic. Proper temperature control is crucial to prevent runaway reactions. The addition of reagents should be done slowly and with adequate cooling.

  • Nitrating Agents: Mixed acid is a powerful nitrating agent and can react violently with organic materials. Care should be taken to avoid contact with incompatible substances.

  • Product Handling: The final product is a mild irritant and may cause skin, eye, and respiratory tract irritation upon contact or inhalation.[5]

Conclusion

The synthesis of this compound via the sulfonation and subsequent nitration of 2-aminophenol is a well-established and efficient method. The key to a successful synthesis lies in the careful control of reaction parameters, particularly temperature and reagent stoichiometry, to ensure the selective formation of the desired isomer. This guide provides a foundational understanding of the synthesis pathway and the underlying chemical principles, offering a valuable resource for professionals in the field of chemical synthesis and development.

References

  • Edmerls. (2021, April 5). Synthesis and Applications of 3-amino5-nitro2-hydroxy benzene sulphonic acid. YouTube. Retrieved from [Link]

  • CN104693074A. (2015). Preparation method of 2-amino-4-sulfo-6-acetaminophenol. Google Patents.
  • Eureka | Patsnap. (n.d.). Synthetic method of 2-aminophenol-4-sulfonamide. Retrieved from [Link]

  • CN1850796A. (2006). 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. Google Patents.
  • CN104592064A. (2015). Synthetic method of 2-aminophenol-4-sulfonamide. Google Patents.
  • Mach, E. J. (1954). The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid. Digital Commons @ NJIT. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound: A Versatile Compound for High-Quality Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Edmerls. (2021, April 5). Synthesis and Applications of 3-amino5-nitro2-hydroxy benzene sulphonic acid. YouTube. Retrieved from [Link]

  • US4329503A. (1982). Process for the preparation of 2-amino-4-nitrophenol. Google Patents.

Sources

physicochemical properties of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Foreword

This technical guide provides a comprehensive examination of this compound (CAS No. 96-67-3), a critical intermediate in the chemical industry, particularly in the synthesis of azo dyes.[1] As researchers, scientists, and drug development professionals, a deep understanding of a molecule's physicochemical properties is paramount for optimizing reaction conditions, ensuring product purity, and predicting its behavior in various matrices. This document moves beyond a simple recitation of data points, offering insights into the causal relationships that govern this molecule's behavior and providing robust, field-proven protocols for its synthesis, purification, and analysis. The methodologies described are designed as self-validating systems, emphasizing the principles of scientific integrity and reproducibility.

Chemical Identity and Molecular Structure

This compound is a multifaceted aromatic compound, distinguished by the presence of four different functional groups on a benzene ring: an amino (-NH₂), a hydroxyl (-OH), a nitro (-NO₂), and a sulfonic acid (-SO₃H).[1] This unique combination of electron-donating (amino, hydroxyl) and strongly electron-withdrawing (nitro, sulfonic acid) groups dictates its chemical reactivity and physical properties.

Table 1: Chemical Identifiers

Parameter Value
IUPAC Name This compound
Synonyms 2-Amino-4-nitrophenol-6-sulfonic acid, Sullanilic Acid[1][2]
CAS Number 96-67-3[2]
Molecular Formula C₆H₆N₂O₆S[2]
Molecular Weight 234.19 g/mol [1]
InChI Key DQIVFTJHYKDOMZ-UHFFFAOYSA-N

| Canonical SMILES | C1=C(C=C(C(=C1N)O)S(=O)(=O)O)[O-][1] |

Caption: 2D structure of this compound.

Core Physicochemical Properties

The interplay of the functional groups results in a compound that is a crystalline solid, with moderate water solubility imparted by the highly polar sulfonic acid and hydroxyl groups.

Table 2: Physical and Thermal Properties

Property Value Source(s)
Appearance Light yellow to dark green crystalline powder [1][3]
Melting Point 285 °C (decomposes) [2][3]
Density ~1.877 g/cm³ [2]

| Water Solubility | 0.1-0.5 g/100 mL at 21.5 °C |[2] |

Acidity (pKa Values): An Expert Estimation
  • Sulfonic Acid Group (-SO₃H): Aromatic sulfonic acids are very strong acids. A predicted pKa value for this group is approximately -1.79.[3] This indicates that for all practical purposes in aqueous solution (pH > 0), this group will be fully deprotonated to the sulfonate anion (-SO₃⁻).

  • Amino Group (-NH₃⁺): The pKa of the anilinium ion (C₆H₅NH₃⁺) is ~4.6. However, the presence of two potent electron-withdrawing groups (nitro and sulfonate) will significantly decrease the electron density on the nitrogen atom, making it a weaker base. Consequently, its conjugate acid will be stronger. The pKa of the amino group is therefore expected to be considerably lower than 4.6, likely in the range of 1.5 - 2.5 .

  • Hydroxyl Group (-OH): The pKa of phenol is ~10.0.[4] The electron-withdrawing nitro and sulfonate groups will stabilize the corresponding phenoxide anion, making the hydroxyl group more acidic. Therefore, its pKa is expected to be significantly lower than 10, likely in the range of 6.5 - 7.5 .

Table 3: Estimated pKa Values

Functional Group Parent pKa Expected Range Rationale for Shift
Sulfonic Acid ~ -1.5 < 0 Inherently strong acid.
Amino (as -NH₃⁺) 4.6 (Aniline)[5] 1.5 - 2.5 Strong inductive/resonance withdrawal by -NO₂ and -SO₃⁻ groups.

| Hydroxyl | 10.0 (Phenol)[4] | 6.5 - 7.5 | Strong inductive/resonance withdrawal by -NO₂ and -SO₃⁻ groups. |

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and purity assessment. While a verified public database spectrum for this specific compound is elusive, its key features can be predicted based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will be complex but should display characteristic absorption bands.

  • O-H Stretch: A broad band from 3200-3600 cm⁻¹ for the phenolic -OH group.

  • N-H Stretch: Two distinct peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

  • S=O Stretch: Strong, characteristic absorptions for the sulfonate group (-SO₃⁻) will appear around 1250-1150 cm⁻¹ and 1080-1010 cm⁻¹.

  • N=O Stretch: Strong, asymmetric and symmetric stretching bands for the nitro group (-NO₂) will be present near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • Aromatic C-H/C=C: Aromatic C-H stretching will be seen just above 3000 cm⁻¹, and C=C ring stretching absorptions will appear in the 1600-1450 cm⁻¹ region.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ would show two aromatic protons. Due to their meta-relationship, they would appear as two doublets, each with a small coupling constant (J ≈ 2-3 Hz). The chemical shifts would be significantly downfield due to the electron-withdrawing groups. Broad, exchangeable signals for the -OH, -NH₂, and residual -SO₃H protons would also be present.

  • ¹³C NMR: The spectrum would display six distinct aromatic carbon signals. The carbons directly attached to the electron-withdrawing nitro and sulfonic acid groups, as well as the oxygen and nitrogen atoms, would have characteristic chemical shifts that can be predicted using standard correlation charts.

UV-Visible Spectroscopy

The molecule contains a nitrated aromatic system, which is a strong chromophore. It is expected to exhibit strong absorption in the UV-A and possibly the visible region, contributing to its yellow/green color. Studies on similar molecules, such as derivatives of 3-amino-4-hydroxybenzenesulfonic acid, show significant absorption in the 250-400 nm range.[6]

Synthesis and Purification

The most common industrial synthesis involves a two-step electrophilic aromatic substitution starting from 2-aminophenol.[1] The order of these steps is critical to achieving the desired substitution pattern.

Synthesis cluster_0 Synthesis Pathway Start 2-Aminophenol Intermediate 4-Nitro-2-aminophenol Start->Intermediate  Nitration (H₂SO₄, HNO₃, <10°C) Product 3-Amino-2-hydroxy- 5-nitrobenzenesulfonic acid Intermediate->Product  Sulfonation (Oleum, 80-100°C)

Caption: Common synthetic route for the target compound.

Detailed Laboratory Synthesis Protocol

This protocol is a representative procedure adapted from established methods for similar compounds.[7]

  • Nitration of 2-Aminophenol:

    • Rationale: Nitration must be performed first. If sulfonation were done first, the strongly deactivating sulfonic acid group would hinder the subsequent introduction of the nitro group. Low temperature is critical to control the exothermic reaction and prevent over-nitration.

    • Procedure:

      • In a flask equipped with a stirrer, thermometer, and dropping funnel, cool 200 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

      • Slowly add 54.5 g (0.5 mol) of 2-aminophenol, ensuring the temperature does not exceed 10 °C.

      • Prepare a nitrating mixture of 31.5 g (0.5 mol) of concentrated nitric acid and 50 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

      • Add the nitrating mixture dropwise to the 2-aminophenol solution over 2-3 hours, maintaining the reaction temperature at 0-5 °C.

      • After the addition is complete, stir the mixture at 5-10 °C for an additional 4 hours.

      • Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring. The intermediate, 4-nitro-2-aminophenol, will precipitate.

      • Filter the solid, wash with cold water until the washings are neutral, and dry.

  • Sulfonation of 4-Nitro-2-aminophenol:

    • Rationale: Fuming sulfuric acid (oleum) is used as the sulfonating agent because it contains excess SO₃, which is a powerful electrophile required to sulfonate the now strongly deactivated aromatic ring.

    • Procedure:

      • To a flask, add 100 mL of 20% oleum (fuming sulfuric acid).

      • Slowly add the dried 4-nitro-2-aminophenol from the previous step, keeping the temperature below 40 °C.

      • Once the addition is complete, slowly heat the mixture to 90-100 °C and maintain for 5-6 hours.

      • Monitor the reaction completion via HPLC.[8]

      • Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice.

      • The product will precipitate. Filter the solid and wash with a saturated sodium chloride solution to remove excess acid.

Purification by Recrystallization
  • Rationale: Recrystallization is an effective method for purifying the crude product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Given the polar nature of the product, hot water is the most logical choice.

  • Procedure:

    • Transfer the crude, washed solid to an Erlenmeyer flask.

    • Add a minimal amount of deionized water and heat the suspension to boiling with stirring.

    • Continue adding small portions of hot water until the solid just dissolves, creating a saturated solution.

    • If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60-70 °C.

Experimental Determination of Properties

Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Causality: HPLC is the gold standard for assessing the purity of dye intermediates.[1] A reversed-phase C18 column is ideal for separating aromatic compounds.[1] An acidic mobile phase buffer is essential to suppress the ionization of the phenolic hydroxyl group and ensure consistent protonation of the amino group, leading to sharp, reproducible peaks.

  • Protocol:

    • System: HPLC with UV detector.

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm or 280 nm.

    • Sample Prep: Dissolve ~10 mg of the compound in 100 mL of a 50:50 water/acetonitrile mixture.

    • Validation: The protocol is considered self-validating by running a standard of known purity to establish retention time and peak area, against which the synthesized sample is compared. Impurity profiling can identify starting materials or side-products.[1]

HPLC cluster_1 HPLC Workflow for Purity Assessment Sample Prepare Sample (~0.1 mg/mL in H₂O/ACN) Inject Inject into HPLC System Sample->Inject Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect Detect by UV (254 nm) Separate->Detect Analyze Analyze Chromatogram (Peak Area % Purity) Detect->Analyze

Caption: Workflow for HPLC purity analysis.

Safety and Handling

This compound is an irritant and requires careful handling.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful to aquatic life with long-lasting effects.[1]

  • Handling: Use in a well-ventilated area or with local exhaust ventilation. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

References

  • This compound - ChemBK. [Link]

  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. [Link]

  • The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid - Digital Commons @ NJIT. [Link]

  • The pK a values for aminophenols isomers | Download Table - ResearchGate. [Link]

  • CN104693074A - Preparation method of 2-amino-4-sulfo-6-acetaminophenol - Google P
  • 13 C NMR spectrum of compound 5. | Download Scientific Diagram - ResearchGate. [Link]

  • CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google P
  • 4-Aminophenol | C6H7NO | CID 403 - PubChem. [Link]

  • 4-Aminophenol - Wikipedia. [Link]

  • (PDF) UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution - ResearchGate. [Link]

  • This compound Monohydrate >98.0%(HPLC)(T) 5g. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) - Agilent. [Link]

  • FT IR spectra of 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)pyrimidinyl-4-azo]-4-bromo-phenol. [Link]

  • Benzoic acid, 2-hydroxy-3-nitro- - the NIST WebBook. [Link]

  • 2-amino-5-nitrobenzenesulfonic acid - Optional[FTIR] - Spectrum - SpectraBase. [Link]

Sources

An In-depth Technical Guide to 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS 96-67-3)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, a pivotal chemical intermediate. It delves into its chemical and physical properties, synthesis methodologies, key applications, and essential safety protocols, offering a consolidated resource for laboratory and industrial professionals.

Core Chemical Identity and Properties

This compound (CAS 96-67-3) is an organic compound characterized by the presence of four distinct functional groups on a benzene ring: an amino (-NH₂), a hydroxyl (-OH), a nitro (-NO₂), and a sulfonic acid (-SO₃H) group.[1][2] This unique combination of functional groups dictates its chemical reactivity and makes it a valuable precursor in various synthetic processes.[3][4] The compound typically appears as a light yellow to dark green or brown crystalline powder.[3][5][6]

The presence of the hydrophilic sulfonic acid group confers good solubility in water.[1][4] This property is particularly advantageous in aqueous-phase reactions common in the dye manufacturing industry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 96-67-3[7][8][9]
Molecular Formula C₆H₆N₂O₆S[4][7][8]
Molecular Weight 234.19 g/mol [6][7][10]
Appearance Light yellow to dark green/brown crystalline powder[3][5][6]
Melting Point 285 °C[11][12]
Water Solubility 0.1-0.5 g/100 mL at 21.5 °C[11][12]
Density ~1.877 g/cm³ (estimate)[12]
IUPAC Name 3-amino-2-hydroxy-5-nitrobenzene-1-sulfonic acid[2]

Synthesis Pathway and Industrial Manufacturing

The industrial synthesis of this compound is a multi-step process that leverages electrophilic aromatic substitution reactions. The most common and efficient pathway starts with a more basic precursor, such as 2-aminophenol or chlorobenzene.[3][13][14]

A prevalent method involves two primary steps:[3][14]

  • Sulfonation: The starting material, typically ortho-aminophenol, undergoes a sulfonation reaction with sulfuric acid. This step introduces the sulfonic acid group onto the benzene ring.[14]

  • Nitration: Following sulfonation, the intermediate product is subjected to nitration using nitric acid or a nitrate salt.[14] This carefully controlled reaction adds a nitro group at the 5-position, yielding the final product.[3]

The causality behind this sequence is critical. Performing sulfonation first helps to direct the subsequent nitration to the desired position on the aromatic ring, thereby maximizing the yield of the target molecule and minimizing unwanted isomers.

Synthesis_Pathway cluster_reagents A 2-Aminophenol B Sulfonation Intermediate A->B Step 1 C 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid B->C Step 2 reagent1 + H₂SO₄ (Sulfonation) reagent2 + HNO₃ (Nitration) Spill_Response Start Spill Occurs Step1 Isolate Area & Ensure Ventilation Start->Step1 Step2 Don Appropriate PPE (Gloves, Goggles, Respirator) Step1->Step2 Step3 Contain Spill with Inert Absorbent Step2->Step3 Step4 Carefully Collect Material (Avoid Dust) Step3->Step4 Step5 Place in Labeled Waste Container Step4->Step5 End Decontaminate Area & Dispose of Waste Properly Step5->End

Sources

An In-depth Technical Guide to the Solubility of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (AHSNA) in various organic solvents. While specific quantitative solubility data for AHSNA in a wide range of organic solvents is not extensively documented in publicly available literature, this guide offers a first-principles approach to predicting solubility behavior based on the molecule's unique physicochemical properties. Furthermore, it presents a detailed, field-proven experimental protocol for the systematic determination of its solubility, ensuring data integrity and reproducibility. This guide is designed to empower researchers to generate reliable solubility data, a critical parameter in process chemistry, formulation development, and analytical method design.

Introduction to this compound (AHSNA)

This compound, with the CAS number 96-67-3 and molecular formula C₆H₆N₂O₆S, is a multifaceted organic compound.[1] Its structure is characterized by a benzene ring substituted with four distinct functional groups: a sulfonic acid (-SO₃H), a hydroxyl (-OH), an amino (-NH₂), and a nitro (-NO₂) group. This unique combination of functional groups imparts a high degree of polarity and reactivity to the molecule, making it a valuable intermediate in the synthesis of dyes, pigments, and potentially in pharmaceutical applications.[1][2] Understanding its solubility in organic solvents is paramount for its purification, reaction engineering, and formulation.

The principle of "like dissolves like" is the cornerstone of predicting solubility.[1] AHSNA's multiple polar functional groups suggest a complex solubility profile, with significant potential for hydrogen bonding and strong dipole-dipole interactions.

Theoretical Framework for Predicting Solubility

A rigorous analysis of the AHSNA molecule allows for a qualitative prediction of its solubility in different classes of organic solvents. The interplay of its functional groups is key to this understanding.

Analysis of Functional Group Contributions
  • Sulfonic Acid Group (-SO₃H): This is a strongly acidic and highly polar functional group. Sulfonic acids are known to be significantly more acidic than their carboxylic acid counterparts and have a strong affinity for polar solvents, especially those capable of accepting hydrogen bonds.[3] Their presence typically confers high water solubility.[3]

  • Hydroxyl (-OH) and Amino (-NH₂) Groups: Both of these groups are capable of acting as hydrogen bond donors and acceptors. This significantly enhances the molecule's ability to interact with protic solvents like alcohols and water.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, contributing significantly to the molecule's overall polarity.[4] While it does not donate hydrogen bonds, the oxygen atoms can act as hydrogen bond acceptors.

  • Aromatic Ring: The benzene ring itself is nonpolar and lipophilic. However, in AHSNA, its nonpolar character is largely overshadowed by the highly polar substituents.

Predicted Solubility in Different Solvent Classes
  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[5][6] Given AHSNA's multiple hydrogen-bonding functional groups and high polarity, it is expected to exhibit its highest solubility in this class of solvents. Indeed, its solubility in water is documented, although values vary.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents possess large dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.[7][8] AHSNA is expected to have moderate to good solubility in highly polar aprotic solvents like DMSO and DMF, which are excellent at solvating polar molecules. Solubility in less polar aprotic solvents like acetone may be more limited.

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and minimal to no dipole moment. Due to the significant mismatch in polarity, AHSNA is predicted to be practically insoluble in nonpolar solvents.

The following diagram illustrates the key molecular features of AHSNA that govern its solubility.

G cluster_AHSNA This compound (AHSNA) AHSNA AHSNA Core (Aromatic Ring) SO3H Sulfonic Acid (-SO₃H) Highly Polar, Acidic AHSNA->SO3H Strong Polarity Driver OH Hydroxyl (-OH) H-Bond Donor/Acceptor AHSNA->OH Enhances Protic Solubility NH2 Amino (-NH₂) H-Bond Donor/Acceptor AHSNA->NH2 Enhances Protic Solubility NO2 Nitro (-NO₂) Polar, H-Bond Acceptor AHSNA->NO2 Increases Polarity

Caption: Key functional groups of AHSNA and their influence on polarity.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[9] This technique measures the thermodynamic solubility, which is the saturation point of a solution in equilibrium with an excess of the solid compound.[10][11]

Required Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Experimental Protocol
  • Preparation of Solvent: Select a range of organic solvents from the different classes (polar protic, polar aprotic, nonpolar) for testing. A suggested list is provided in Table 1.

  • Sample Preparation: Add an excess amount of AHSNA to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of AHSNA.[12][13]

  • Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

The following diagram outlines the experimental workflow for the shake-flask method.

G start Start prep Add excess AHSNA to known volume of solvent start->prep equilibrate Equilibrate at constant temperature (e.g., 24-48h with shaking) prep->equilibrate settle Allow excess solid to settle equilibrate->settle filter Withdraw and filter supernatant settle->filter dilute Accurately dilute filtrate filter->dilute analyze Quantify concentration (HPLC or UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining solubility via the shake-flask method.

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

Solvent ClassSolventDielectric Constant (approx.)Solubility (mg/mL)
Polar Protic Water80.1To be determined
Methanol32.7To be determined
Ethanol24.5To be determined
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7To be determined
Dimethylformamide (DMF)36.7To be determined
Acetonitrile37.5To be determined
Acetone20.7To be determined
Nonpolar Toluene2.4To be determined
Hexane1.9To be determined
Diethyl Ether4.3To be determined

Note: The dielectric constants are approximate values and can vary with temperature.

Conclusion

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound: A Versatile Compound for High-Quality Applications. Retrieved from [Link]

  • Slideshare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the safety protocols and handling precautions for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer a deeper understanding of the causality behind the recommended safety measures, ensuring a self-validating system of laboratory safety.

Section 1: Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₆H₆N₂O₆S.[1][2][3] It is characterized by the presence of amino, hydroxyl, nitro, and sulfonic acid functional groups, which contribute to its reactivity and utility as an intermediate in the synthesis of dyes and pharmaceuticals.[1][2] The compound typically appears as a light yellow to dark green or off-white to light brown crystalline powder.[2][3]

PropertyValueSource
Molecular Weight 234.18 g/mol [4]
Melting Point 285°C[3][5]
Water Solubility 0.1-0.5 g/100 mL at 21.5°C[3][5]
Density 1.877 g/cm³[5]

Section 2: Hazard Identification and GHS Classification

While a comprehensive, universally adopted GHS classification for this compound is not consistently presented across all sources, the available information suggests that it should be handled with care. Based on data for structurally similar compounds and general chemical principles, it may cause skin, eye, and respiratory tract irritation.[2] Some sources indicate that similar compounds can cause serious eye irritation.[6]

Anticipated GHS Hazard Statements (Based on available data and chemical structure):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of a nitro group on the aromatic ring suggests that thermal decomposition could release toxic nitrogen oxides.[7][8] Therefore, it is crucial to avoid heating the compound excessively or in uncontrolled conditions.

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, should be used to minimize inhalation exposure.[9]

  • Personal Protective Equipment (PPE): Don appropriate PPE as detailed in Section 4. This is a non-negotiable step to prevent skin and eye contact.

  • Weighing and Transfer: When weighing the solid, use a powder funnel and a spatula to avoid generating dust.[9] If possible, use a balance with a draft shield. For transfers, gently tap the container to move the solid rather than pouring from a height.

  • Dissolution: When dissolving the solid, add it slowly to the solvent with stirring. The compound is soluble in water.[1][2]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Decontaminate all surfaces and equipment used.

Storage:

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][9] Keep it away from strong oxidizing agents and incompatible materials.[9]

Section 4: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection, combining PPE and engineering controls, is essential for minimizing exposure.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended to control airborne dust and vapors.[9]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[10]

Personal Protective Equipment:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][11] Nitrile or neoprene gloves are generally suitable for handling this type of chemical.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA-approved respirator with a particulate filter should be worn.[9][10]

Section 5: First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first-aid measures are critical.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.[6]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[11] If skin irritation occurs, get medical advice/attention.[6]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6][11] If you feel unwell, call a poison center or doctor.[9]

  • If swallowed: Rinse mouth with water.[11] Do NOT induce vomiting. Seek immediate medical attention.[11]

Section 6: Toxicological Information and Routes of Exposure

Detailed toxicological data for this compound is not extensively available. However, based on its chemical structure and the presence of functional groups like the nitro and amino groups, it should be treated as a potentially hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Symptoms of exposure may include irritation of the skin, eyes, and mucous membranes.[12]

Section 7: Spill and Waste Disposal Procedures

Proper containment and disposal of spills and waste are crucial to prevent environmental contamination and further exposure.

Spill Response Workflow:

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Area & Alert Others start->evacuate Immediate Action ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect Spilled Material contain->collect Use non-sparking tools decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for responding to a solid chemical spill.

Waste Disposal:

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or sewer systems.[10] Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Section 8: References

Sources

A Spectroscopic Guide to 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid: A Theoretical and Practical Framework for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the anticipated spectral characteristics of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3), a pivotal intermediate in the synthesis of azo dyes and other specialty chemicals.[1][2][3][4] Given the limited availability of published, experimentally-derived spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to present a robust theoretical framework. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound effectively.

Introduction to this compound

This compound is an aromatic sulfonic acid characterized by the presence of multiple functional groups: an amino (-NH₂), a hydroxyl (-OH), a nitro (-NO₂), and a sulfonic acid (-SO₃H) group attached to a benzene ring.[1][4] This unique combination of electron-donating and electron-withdrawing groups dictates its chemical reactivity and its utility as a precursor in various chemical syntheses, particularly in the dye industry.[3] The compound typically appears as a light yellow to dark green crystalline powder and is soluble in water.[1]

The synthesis of this compound generally involves a two-step process: the nitration of 2-aminophenol to introduce the nitro group at the 5-position, followed by sulfonation at the 3-position.[1]

Predicted Spectral Characteristics

The following sections detail the predicted Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral properties of this compound. These predictions are based on the analysis of its constituent functional groups and comparison with structurally similar molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., water or ethanol) is expected to exhibit multiple absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and its substituents. The presence of chromophores such as the nitro group and the overall substituted benzene ring will result in characteristic absorptions in the UV and possibly the visible region.

Predicted UV-Vis Absorption Maxima (λmax):

Predicted λmax (nm)Electronic TransitionAssociated Chromophore
~230-250 nmπ → πBenzene ring with electron-donating groups (-NH₂, -OH)
~280-320 nmπ → πBenzene ring with electron-withdrawing groups (-NO₂, -SO₃H)
~350-420 nmn → π*Nitro group (-NO₂)

The exact positions and intensities of these bands will be influenced by the solvent polarity and the pH of the solution, which can affect the protonation state of the amino, hydroxyl, and sulfonic acid groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the various functional groups present in the molecule. The predicted vibrational frequencies are summarized below.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3300O-H stretchHydroxyl group (-OH)
3400-3200N-H stretchAmino group (-NH₂)
3100-3000C-H stretchAromatic ring
1620-1580C=C stretchAromatic ring
1550-1490N-O asymmetric stretchNitro group (-NO₂)
1350-1300N-O symmetric stretchNitro group (-NO₂)
1250-1150S=O asymmetric stretchSulfonic acid group (-SO₃H)
1080-1000S=O symmetric stretchSulfonic acid group (-SO₃H)
~880C-H out-of-plane bendSubstituted aromatic ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will provide detailed insights into the carbon and hydrogen framework of the molecule.

The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two non-equivalent aromatic protons. The protons of the -NH₂, -OH, and -SO₃H groups are exchangeable and may appear as broad singlets, the positions of which are highly dependent on the solvent, concentration, and temperature.

Predicted ¹H NMR Chemical Shifts:

Chemical Shift (δ, ppm)MultiplicityAssignment
7.5 - 8.0DoubletAromatic H ortho to -NO₂
7.0 - 7.5DoubletAromatic H ortho to -NH₂
Broad signalSinglet-NH₂ protons
Broad signalSinglet-OH proton
Broad signalSinglet-SO₃H proton

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents.

Predicted ¹³C NMR Chemical Shifts:

Chemical Shift (δ, ppm)Assignment
145 - 155C-OH
135 - 145C-NO₂
130 - 140C-NH₂
125 - 135C-SO₃H
110 - 125Aromatic C-H

Experimental Protocols

For researchers seeking to acquire experimental data, the following protocols are recommended.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., deionized water or ethanol) at a concentration of approximately 10-5 M.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Scan the sample from 200 to 800 nm, using the pure solvent as a reference.

  • Analysis : Identify the wavelengths of maximum absorbance (λmax).

IR Spectroscopy
  • Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Collect the spectrum over the range of 4000 to 400 cm⁻¹.

  • Analysis : Assign the observed absorption bands to the corresponding functional group vibrations.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra. Standard pulse programs should be used.

  • Analysis : Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the signals based on their chemical shifts, multiplicities, and integration values.

Visualizations

Molecular Structure

Caption: Molecular Structure of this compound.

Conceptual Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 3-Amino-2-hydroxy- 5-nitrobenzenesulfonic acid UVVis UV-Vis Spectroscopy Sample->UVVis IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR UVVis_Data Electronic Transitions (λmax) UVVis->UVVis_Data IR_Data Functional Groups (Vibrational Frequencies) IR->IR_Data NMR_Data Molecular Structure (Chemical Shifts) NMR->NMR_Data

Caption: Conceptual workflow for the spectroscopic analysis of the target compound.

References

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound: A Versatile Compound for High-Quality Applications. Retrieved from [Link]

  • Henan Allgreen Chemical Co.,Ltd. (n.d.). This compound Monohydrate. Retrieved from [Link]

Sources

A Researcher's Guide to Sourcing High-Purity 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid for Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Criticality of a Key Intermediate

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3), also known by synonyms such as 2-Amino-4-nitrophenol-6-sulfonic acid, is a specialized aromatic compound whose utility in research and development is intrinsically linked to its purity.[1][2] With a molecular formula of C6H6N2O6S, this compound presents as a light yellow to dark green crystalline solid.[3] Its molecular structure, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, makes it a versatile intermediate.[3]

While it is a cornerstone intermediate in the synthesis of azo dyes and pigments for the textile and ink industries, its role in the pharmaceutical sector is of paramount importance to the scientific community.[1][4] It serves as a building block in the synthesis of various pharmaceutical compounds, where the presence of impurities can have profound consequences on the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API).[1][5] This guide provides a technical framework for researchers, chemists, and drug development professionals to navigate the commercial landscape of high-purity this compound, ensuring the integrity and success of their scientific endeavors.

Defining "High-Purity" for Research and Pharmaceutical Applications

In the context of pharmaceutical synthesis, "high-purity" is not a mere marketing term but a stringent technical requirement. For this compound, this typically translates to a purity level of ≥98%, with many suppliers offering grades of 99% or higher.[1] However, the percentage purity is only the beginning of the story. A comprehensive understanding of the impurity profile is critical.

Common Impurities and Their Origins: The synthesis of this compound generally involves the sulfonation and nitration of 2-aminophenol.[3] Potential impurities can arise from several sources during this process:

  • Incompletely Substituted Derivatives: Starting materials that have not fully reacted.

  • Over-nitrated Products: The introduction of additional nitro groups onto the aromatic ring.

  • Hydrolysis By-products: Degradation of the desired product or intermediates.

  • Isomeric Impurities: Structurally similar molecules formed due to non-selective reactions.

The presence of these impurities can lead to unwanted side reactions, lower yields, and the generation of potentially toxic by-products in a drug synthesis pathway. Therefore, a robust analytical assessment is non-negotiable.

Analytical Characterization: The primary analytical technique for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) .[6] A typical method involves a reversed-phase system, often utilizing a C18 stationary phase, which provides excellent separation of aromatic compounds with varying polarities. Gradient elution with a mobile phase consisting of acetonitrile and water, with pH adjustment, is commonly employed to achieve optimal peak resolution and accurate quantification.

Commercial Suppliers of High-Purity this compound

The commercial availability of this chemical ranges from small research quantities to bulk industrial supply. Suppliers can be broadly categorized as large chemical conglomerates, specialized manufacturers, and catalog distributors.

Supplier CategoryRepresentative CompaniesTypical Purity OfferedScaleNotes
Global Distributors TCI America (dist. by Fisher Scientific)>98.0% (HPLC)Grams to KilogramsWell-documented products, readily available for research purposes.
Specialty Manufacturers Ningbo Inno Pharmchem Co., Ltd.≥99%BulkFocus on high-quality intermediates for pharmaceutical and dye industries.
Hangzhou Tianya Industry Co., Ltd.Min 98%BulkSpecializes in dye intermediates with established export markets.
Catalog/Research Suppliers AmbeedNot specifiedGrams to KilogramsProvides a range of research chemicals with available safety data.
CymitQuimica (dist. Fluorochem)≥96%GramsEuropean supplier catering to laboratory and research needs.
Santa Cruz BiotechnologyNot specifiedResearch quantitiesSupplier of biochemicals for proteomics and other research areas.
BLD PharmNot specifiedResearch quantitiesOffers a catalog of chemicals with online ordering.

Disclaimer: This table is not exhaustive and represents a snapshot of suppliers found during the research for this guide. Researchers should always conduct their own due diligence.

A Scientist's Workflow for Supplier and Material Qualification

Selecting a supplier and qualifying a new batch of a critical reagent like this compound is a systematic process that safeguards the integrity of your research. Simply choosing the cheapest option can introduce significant risks to your project timeline and budget.

Below is a recommended workflow for rigorous supplier and material qualification:

Supplier_Qualification_Workflow start Start: Identify Project Need search Identify Potential Suppliers start->search request_info Request Technical Information search->request_info eval_coa Evaluate Certificate of Analysis (CoA) request_info->eval_coa eval_support Assess Supplier Technical Support request_info->eval_support decision Decision Point: Meets Specs? eval_coa->decision Purity, Impurities, Test Methods eval_support->decision Responsiveness, Expertise request_sample Request a Sample for In-House Testing in_house_qc Perform In-House QC (e.g., HPLC, NMR) request_sample->in_house_qc in_house_qc->decision Confirm CoA Results decision->request_sample Yes approve Approve Supplier & Material Lot decision->approve Yes reject Reject Supplier/Lot & Re-evaluate decision->reject No document Document Results & Maintain Records approve->document reject->search end End: Qualified Material Ready for Use document->end

Caption: Workflow for qualifying a commercial supplier and a new material lot.

Step-by-Step Protocol for Material Qualification
  • Request a Certificate of Analysis (CoA): Before purchasing, request a lot-specific CoA. Do not accept a typical or general CoA.

  • Scrutinize the CoA:

    • Purity: Check the assay method (e.g., HPLC, titration) and the reported purity.

    • Impurities: Look for the identification and quantification of known impurities. A good CoA will list specific impurities, not just a general "total impurities" value.

    • Analytical Methods: The methods used should be clearly stated. This allows you to replicate or compare the data.

    • Date of Analysis: Ensure the analysis is recent.

  • In-House Verification (Crucial for cGMP and late-stage development):

    • Obtain a sample from the specific lot you intend to purchase.

    • Run an independent analysis in your own lab using a validated HPLC method. This confirms the supplier's CoA and ensures the material performs as expected in your hands.

    • Characterize the material using other techniques like NMR or Mass Spectrometry to confirm its identity.

  • Assess Lot-to-Lot Consistency: For long-term projects, it is vital to ensure a supplier can provide consistent quality over time. Request CoAs from previous lots to assess variability.

Troubleshooting Purity and Supplier Issues

Even with careful qualification, issues can arise. The following decision tree provides a logical framework for troubleshooting common problems.

Troubleshooting_Purity_Issues start Problem: Unexpected Experimental Result check_reagent Re-analyze Retained Sample of Starting Material start->check_reagent purity_issue Purity/Impurity Issue Confirmed? check_reagent->purity_issue contact_supplier Contact Supplier's Technical Support purity_issue->contact_supplier Yes no_issue Material Meets Spec. Troubleshoot Experiment. purity_issue->no_issue No provide_data Provide Your Analytical Data & Lot Number contact_supplier->provide_data supplier_investigates Supplier Investigates (Re-tests Retained Sample) provide_data->supplier_investigates resolution Resolution? supplier_investigates->resolution replace Request Replacement or Refund resolution->replace Yes new_supplier Source from a New, Qualified Supplier resolution->new_supplier No end Problem Resolved replace->end new_supplier->end no_issue->end

Caption: Decision tree for troubleshooting potential purity issues with a commercial chemical.

Safe Handling and Storage

Proper handling and storage are essential to maintain the purity and ensure the safety of personnel. While a specific Safety Data Sheet (SDS) should always be consulted, general best practices for compounds of this class include:

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Some suppliers recommend storage at 2-8°C.[2][4]

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust by handling it in a chemical fume hood. Wash hands thoroughly after handling.

  • Incompatibilities: Avoid contact with strong oxidizing agents and mineral acids.[2]

Conclusion

This compound is a critical intermediate whose quality has a direct bearing on research outcomes, particularly in the exacting field of drug development. The selection of a commercial supplier should not be a trivial decision but rather a systematic process of evaluation and verification. By scrutinizing Certificates of Analysis, performing in-house quality control, and fostering a strong technical relationship with suppliers, researchers can mitigate risks associated with material variability. This diligence ensures that the foundational chemistry of a project is sound, paving the way for reliable and reproducible scientific innovation.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound: A Versatile Compound for High-Quality Applications.
  • Smolecule. (n.d.). Buy this compound | 96-67-3.
  • Henan Allgreen Chemical Co.,Ltd. (n.d.). This compound Monohydrate.
  • Lab-Chemicals.Com. (n.d.). This compound, 95+%.
  • ChemBK. (n.d.). This compound.
  • Hangzhou Tianya Industry Co., Ltd. (n.d.). 6-Nitro-2-Aminophenol-4-Sulfonic Acid 96-93-5.
  • Fisher Scientific. (n.d.). This compound Monohydrate 98.0+%, TCI America 5 g.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid | CAS 96-93-5.
  • Ambeed. (n.d.). 96-93-5 | 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid.
  • Chongqing Chemdad Co., Ltd. (n.d.). 2-Amino-4-nitrophenol-6-sulfonic acid.
  • YouTube. (2021, April 5). Synthesis and Applications of 3-amino5-nitro2-hydroxy benzene sulphonic acid. Retrieved from [Link]

  • Environmental Clearance. (2019, November 4). Environmental Clearance for M/s. Sahyog Pharma Chem Pvt Ltd.
  • CymitQuimica. (n.d.). This compound.
  • TCI America. (n.d.). This compound Monohydrate >98.0%(HPLC)(T) 25g.

Sources

historical applications of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Historical Research Applications of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Introduction: A Multifunctional Aromatic Intermediate

This compound, also known by synonyms such as 4-Nitro-2-aminophenol-6-sulfonic acid and 6-Nitro-2-aminophenol-4-sulfonic acid (6-NAPSA), is an organic compound with the CAS Registry Number 96-67-3.[1][2][3] It is a crystalline powder, appearing as colorless prisms when recrystallized from water, though commercially available forms are often off-white to brown.[3][4][5] The molecule's significance in historical research and industrial applications stems from its unique combination of four distinct functional groups on a benzene ring: an amino (-NH₂), a hydroxyl (-OH), a nitro (-NO₂), and a sulfonic acid (-SO₃H) group.[6] This structural complexity allows for diverse chemical reactivity, making it a versatile and valuable intermediate, particularly in the synthesis of complex organic molecules.[6]

The compound is characterized by the molecular formula C₆H₆N₂O₆S and a molecular weight of approximately 234.19 g/mol .[1][4] It is soluble in water and possesses excellent acid-base properties due to the presence of the sulfonic acid group.[2][7]

Caption: Chemical structure of this compound.

Core Historical Application: Intermediate in Dyestuff Manufacturing

The most significant and well-documented historical application of this compound is its role as a key intermediate in the synthesis of dyes and pigments.[4][7][8] Its structure is particularly suited for producing azo dyes, including M-type reactive dyes, acid dyes, and mordant dyes, which have seen widespread use in the textile, ink, and paint industries.[4][6][7]

The value of this compound in dye synthesis is directly attributable to its functional groups:

  • Amino Group (-NH₂): This group is essential for the process of diazotization, where it is converted into a highly reactive diazonium salt. This salt then acts as an electrophile in subsequent coupling reactions.[6]

  • Hydroxyl (-OH) and Sulfonic Acid (-SO₃H) Groups: These groups act as auxochromes, modifying the color of the resulting dye molecule (chromophore). The sulfonic acid group, in particular, confers water solubility to the final dye product, which is crucial for dyeing processes, especially for textiles.[7][8]

  • Nitro Group (-NO₂): This electron-withdrawing group also influences the final color of the dye.

The compound serves as the foundational component for a wide array of synthetic dyes.[1] Historical synthesis methods for dyes like Acid Orange 148, Acid Red 184, and Acid Black 84 explicitly name this compound as the starting material for the critical diazotization step.[1] The quality and purity of this intermediate directly impact the characteristics of the final dye, including its shade, color-fastness, and stability.[7][8]

Workflow: Azo Dye Synthesis via Diazotization and Coupling

The conversion of this compound into an azo dye follows a well-established two-step pathway in organic chemistry.

Azo_Dye_Synthesis start 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium Reactive Diazonium Salt Intermediate diazotization->diazonium coupling Azo Coupling Reaction diazonium->coupling coupler Coupling Agent (e.g., Naphthalen-2-ol) coupler->coupling azo_dye Final Azo Dye Product (e.g., Acid Red 184) coupling->azo_dye Synthesis_Pathway start 2-Aminophenol (Starting Material) step1 Step 1: Nitration (Adds -NO₂ group) start->step1 intermediate Nitrated Intermediate step1->intermediate step2 Step 2: Sulfonation (Adds -SO₃H group) intermediate->step2 product 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid step2->product

Caption: A simplified overview of the synthesis pathway.

A common method involves first sulfonating 2-aminophenol with sulfuric acid, followed by a nitration step using nitric acid or a nitrate salt to introduce the nitro group, yielding the final product. [9]This route is efficient and avoids the environmental pollution associated with older methods that might have used iron powder reduction steps. [9]

Conclusion

Historically, this compound has been a cornerstone intermediate in the chemical industry, primarily driven by the demand for synthetic dyes. Its multifunctional aromatic structure provided dye chemists with a versatile building block for creating a wide spectrum of colors with desirable properties like water solubility and lightfastness. While modern research has expanded to explore its potential in analytical, biological, and environmental applications, its legacy is firmly rooted in the vibrant world of dyestuff synthesis, a field it helped to shape and color.

References

  • Smolecule. (n.d.). Buy this compound | 96-67-3.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound: A Versatile Compound for High-Quality Applications.
  • ChemBK. (n.d.). This compound.
  • Unknown Author. (n.d.). The Role of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid in Dye Synthesis.
  • World Of Dyes. (2013, January 18). This compound.
  • Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • ChemNet. (n.d.). 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid.
  • ChemicalBook. (2024, December 18). 2-Amino-6-nitro-1-phenol-4-sulfonic acid | 96-93-5.
  • Chemsrc. (2025, August 25). 6-Nitro-2-aminophenol-4-sulfonic acid | CAS#:96-93-5.
  • Hangzhou Tianya Industry Co., Ltd. (n.d.). 6-Nitro-2-Aminophenol-4-Sulfonic Acid 96-93-5.
  • EMCO Chemicals. (n.d.). 6 NAPSA | Cas no 96-93-5.

Sources

A Theoretical Exploration of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for understanding and predicting the chemical reactivity of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (AHSNA). Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the molecular architecture and electronic properties of AHSNA, offering insights into its behavior in chemical reactions. By leveraging computational chemistry, we can unlock a deeper understanding of this versatile molecule, guiding its application in dye synthesis, pharmaceuticals, and beyond.

Introduction to this compound (AHSNA)

This compound, with the molecular formula C₆H₆N₂O₆S and CAS number 96-67-3, is a multifaceted aromatic compound.[1][2] It presents as a light yellow to dark green crystalline solid with solubility in water.[1][3] The unique arrangement of its functional groups—amino (-NH₂), hydroxyl (-OH), nitro (-NO₂), and sulfonic acid (-SO₃H)—on a benzene ring bestows upon it a rich and complex reactivity profile. This has led to its use as a vital intermediate in the synthesis of M-type reactive dyes and other specialty chemicals.[1][2] Understanding the interplay of these functional groups is paramount to predicting reaction outcomes and designing novel applications.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₆H₆N₂O₆S[1][2][3]
Molar Mass234.19 g/mol [2]
Melting Point285°C[2][4]
Water Solubility0.1-0.5 g/100 mL at 21.5°C[2][4]

Theoretical Framework: Unveiling Reactivity through Computational Lenses

To dissect the reactivity of AHSNA, we turn to the powerful tools of computational chemistry, primarily Density Functional Theory (DFT). DFT allows us to model the electronic structure of molecules with a high degree of accuracy, providing insights that are often difficult to obtain through experimental means alone.

The Power of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its application to molecules like AHSNA enables the calculation of various properties that are indicative of chemical reactivity. The choice of a suitable functional (e.g., B3LYP) and basis set (e.g., aug-cc-pVTZ) is crucial for obtaining reliable results, as demonstrated in studies of related benzenesulfonic acid systems.[5][6]

Key Reactivity Descriptors

Several calculated parameters serve as powerful descriptors of a molecule's reactivity:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), prone to nucleophilic attack.

  • Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within the molecule, distinguishing between susceptibility to nucleophilic, electrophilic, and radical attack.

Dissecting the Reactivity of AHSNA: A Hypothetical DFT Study

Influence of Functional Groups

The reactivity of the benzene ring in AHSNA is modulated by the interplay of its four functional groups:

  • Amino (-NH₂) and Hydroxyl (-OH) Groups: Both are strong activating groups and ortho-, para- directors due to their ability to donate electron density to the ring through resonance.

  • Nitro (-NO₂) Group: This is a strong deactivating group and a meta- director, withdrawing electron density from the ring.

  • Sulfonic Acid (-SO₃H) Group: Also a deactivating and meta- directing group.

The positions of these groups on the AHSNA ring create a complex electronic environment. The amino and hydroxyl groups will tend to direct electrophilic attack to the positions ortho and para to them, while the nitro and sulfonic acid groups will direct to meta positions. The net effect will determine the most probable sites for substitution reactions.

Proposed Computational Workflow

A theoretical study of AHSNA's reactivity would follow a systematic protocol:

Step 1: Geometry Optimization: The first step is to determine the most stable 3D structure of the AHSNA molecule. This is achieved by performing a geometry optimization calculation using a chosen DFT functional and basis set.

Step 2: Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Step 3: Calculation of Reactivity Descriptors: With the optimized geometry, the electronic properties, including HOMO and LUMO energies, MEP maps, and Fukui functions, are calculated.

Step 4: Modeling Reaction Mechanisms: To investigate a specific reaction, such as diazotization of the amino group, the reaction pathway can be modeled. This involves identifying the transition state structures and calculating the activation energy barriers, providing insights into the reaction kinetics.[5][6]

Visualizing Reactivity

Molecular Structure and Proposed Reactivity Hotspots:

A 2D representation of this compound.

Conceptual Workflow for Theoretical Reactivity Analysis:

G A Geometry Optimization B Frequency Analysis A->B Confirm Minimum Energy C Calculation of Reactivity Descriptors B->C Optimized Structure E Prediction of Reactivity C->E Analyze Electronic Properties D Modeling Reaction Mechanisms D->E Determine Kinetic Feasibility

A streamlined workflow for the computational analysis of molecular reactivity.

Applications and Future Directions

A thorough theoretical understanding of AHSNA's reactivity can significantly impact its practical applications. For instance, in dye synthesis, predicting the most reactive sites for diazotization and coupling reactions can lead to the development of new dyes with improved properties.[1][3] In the pharmaceutical realm, understanding how AHSNA might interact with biological targets is a crucial first step in drug design.[3]

Future theoretical studies could explore the reactivity of AHSNA in different solvent environments, its potential to form metal complexes, and its behavior under various reaction conditions.[1] Such studies will undoubtedly pave the way for novel and innovative applications of this versatile chemical compound.

Conclusion

The theoretical study of this compound offers a powerful avenue for elucidating its complex chemical behavior. Through the application of computational methods like Density Functional Theory, researchers can gain deep insights into its electronic structure and predict its reactivity with a high degree of confidence. This knowledge is invaluable for optimizing existing applications and for the rational design of new technologies that harness the unique properties of this important molecule.

References

  • A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. (2018). RSC Advances. [Link]

  • Introducing this compound: A Versatile Compound for High-Quality Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • This compound - ChemBK. (n.d.). ChemBK. [Link]

  • A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. (2018). ResearchGate. [Link]

  • Benzene Sulfonation Mechanism via DFT | PDF | Chemical Reactions | Acid - Scribd. (n.d.). Scribd. [Link]

  • The Role of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid in Dye Synthesis. (n.d.). Chemical Information. [Link]

Sources

Methodological & Application

Application Note & Protocol: The Strategic Use of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid in the Synthesis of High-Performance Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Forward

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3) is a pivotal intermediate in the synthesis of a wide range of azo dyes, particularly those requiring high water solubility and specific color fastness properties, such as mordant and acid dyes.[1][2][3] Its molecular architecture, featuring four distinct functional groups—an amine (-NH₂), a hydroxyl (-OH), a nitro (-NO₂), and a sulfonic acid (-SO₃H)—provides a unique combination of reactivity and functionality. The primary amine is the substrate for diazotization, the foundational step for forming the azo chromophore (-N=N-). The sulfonic acid group confers aqueous solubility to the final dye molecule, a critical feature for textile dyeing processes.[1] Concurrently, the hydroxyl and nitro groups act as powerful auxochromes, modulating the final color and its fastness properties.

This document provides an in-depth guide to the chemistry behind using this versatile compound, explains the causality for key experimental choices, and furnishes a detailed, self-validating protocol for the synthesis of a representative mordant azo dye.

Physicochemical Properties and Significance

The strategic importance of this compound stems from its inherent properties, which are summarized below.

PropertyValueSignificance in Synthesis
CAS Number 96-67-3[2][3][4][5][6]Unique identifier for regulatory and procurement purposes.
Molecular Formula C₆H₆N₂O₆S[1][2][3][4][6]Defines its elemental composition and molar mass.
Molecular Weight 234.19 g/mol [2][3][5]Essential for stoichiometric calculations in reaction protocols.
Appearance Light yellow to dark green/brown crystalline powder.[2][4]A primary indicator of material purity.
Solubility Soluble in water.[1][4][6]Crucial for performing reactions in aqueous media, which is common for dye synthesis.
Key Functional Groups Amino, Hydroxyl, Nitro, Sulfonic AcidEach group plays a specific role in diazotization, coupling, color modulation, and solubility.

The Core Chemistry: A Two-Stage Process

The synthesis of azo dyes from this compound is a classic example of electrophilic aromatic substitution, executed in two primary stages: Diazotization and Azo Coupling .

Stage 1: Diazotization - Formation of the Electrophile

Diazotization is the conversion of the primary aromatic amine into a diazonium salt. This reaction is highly sensitive and forms the reactive intermediate essential for dye formation.[7]

  • Mechanism: The process involves the reaction of the amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures.[7]

  • Causality of Low Temperature: The reaction is strictly maintained between 0-5 °C. This is because the resulting diazonium salt is thermally unstable.[7] Above this temperature, it readily decomposes, evolving nitrogen gas and forming an unwanted phenolic byproduct, which drastically reduces the yield of the desired dye.[7]

  • Role of Excess Acid: The reaction is conducted in a surplus of strong acid (2.5-3.0 molar equivalents).[7] This serves two purposes: 1) It ensures the complete conversion of sodium nitrite to nitrous acid, and 2) It maintains a highly acidic environment that prevents the newly formed, electrophilic diazonium salt from undesirably coupling with the unreacted, nucleophilic parent amine.[8]

Stage 2: Azo Coupling - Chromophore Formation

The diazonium salt is a weak electrophile and will react with an electron-rich aromatic compound, known as a coupling component, to form the stable azo dye.[9][10]

  • Mechanism: This is an electrophilic aromatic substitution reaction where the diazonium ion attacks the electron-rich ring of the coupling component. Common coupling components include phenols, naphthols, and aromatic amines.[9][11]

  • Causality of pH Control: The pH of the coupling reaction is critical for success.

    • Phenolic Couplers: Coupling with phenols or naphthols is best performed under mildly alkaline conditions (pH 8-10). In this pH range, the hydroxyl group deprotonates to form a phenoxide ion (-O⁻), which is a much more powerful activating group than the neutral hydroxyl group, thus accelerating the coupling reaction.[10][12]

    • Amine Couplers: Coupling with aromatic amines is typically carried out in weakly acidic conditions (pH 4-7). This ensures that while the diazonium salt remains stable, a sufficient concentration of the free amine (which is the reactive species) is present, rather than its unreactive protonated ammonium salt form.

Experimental Protocol: Synthesis of a Mordant Brown Azo Dye

This protocol details the synthesis of a mordant dye analogous to Mordant Brown 33, using this compound as the diazo component and 2,4-diaminobenzenesulfonic acid as the coupling component.[13][14]

Materials and Reagents
ReagentMolar Mass ( g/mol )Molar Eq.Amount (Example)
This compound234.191.02.34 g (10 mmol)
Concentrated Hydrochloric Acid (~37%)36.46~2.52.1 mL (~25 mmol)
Sodium Nitrite (NaNO₂)69.001.050.72 g (10.5 mmol)
2,4-Diaminobenzenesulfonic acid188.191.01.88 g (10 mmol)
Sodium Carbonate (Na₂CO₃)105.99As neededFor pH adjustment
Distilled Water18.02-As needed
Ice--As needed
Critical Safety Precautions
  • Explosion Hazard: Solid, dry diazonium salts are shock-sensitive and can be explosive. NEVER attempt to isolate the diazonium salt intermediate. It must be generated and used immediately in solution (in situ).[7]

  • Temperature Control: The diazotization is exothermic. Strict adherence to the 0-5 °C temperature range is critical to prevent runaway decomposition.[7]

  • Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhaling corrosive acid fumes or toxic nitrogen oxides that may evolve.[7]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves are mandatory at all times.[7]

Step-by-Step Methodology

Part 1: Preparation of the Diazonium Salt Solution (The Diazo Component)

  • In a 250 mL beaker, add 2.34 g (10 mmol) of this compound to 25 mL of distilled water.

  • While stirring, slowly add 2.1 mL of concentrated HCl. Stir the resulting suspension for 10 minutes.

  • Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring.

  • In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold distilled water. Cool this solution to 0-5 °C.

  • Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred amine suspension over 15-20 minutes.

    • Scientist's Note: Maintain the reaction temperature below 5 °C throughout the addition. A thermometer must be kept in the reaction mixture.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Verify the completion of the reaction by testing for the presence of excess nitrous acid. Dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates a slight excess of nitrous acid, confirming the reaction is complete.[7][8]

  • This resulting cold, yellowish solution is the diazonium salt. Proceed immediately to the next stage.

Part 2: Preparation of the Coupling Component Solution

  • In a 400 mL beaker, dissolve 1.88 g (10 mmol) of 2,4-diaminobenzenesulfonic acid in 50 mL of distilled water.

  • Add a 10% aqueous solution of sodium carbonate dropwise until the pH of the solution is approximately 6-7, ensuring the solid is fully dissolved.

  • Cool this solution to 0-5 °C in an ice-salt bath with vigorous stirring.

Part 3: The Azo Coupling Reaction

  • While maintaining vigorous stirring of the coupling component solution, slowly add the cold diazonium salt solution (from Part 1) over 20-30 minutes.

  • A deep brown colored precipitate should form immediately.

  • During the addition, monitor the pH. Keep it in the range of 5-7 by adding small portions of 10% sodium carbonate solution as needed.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, followed by 1 hour at room temperature to ensure the coupling is complete.

Part 4: Isolation and Purification of the Dye

  • Isolate the solid dye product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with 50 mL of a cold 5% sodium chloride solution. This process, known as "salting out," helps to precipitate any remaining dissolved dye and washes away inorganic impurities.

  • Wash the cake again with 20 mL of cold distilled water.

  • Transfer the solid product to a watch glass and dry in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • Weigh the final product and calculate the percentage yield.

Visualized Workflows and Reactions

General Experimental Workflow

G cluster_diazo Part 1: Diazotization cluster_coupling Part 2: Coupling cluster_purification Part 3: Purification A Suspend Amine in Acid B Cool to 0-5 °C A->B C Dropwise Addition of NaNO₂ Solution B->C D Stir 30 min Test with KI Paper C->D G Slowly Add Diazo Solution to Coupling Solution D->G Use Immediately E Dissolve Coupling Component (pH 6-7) F Cool to 0-5 °C E->F H Stir and Isolate G->H I Vacuum Filtration H->I J Wash with NaCl Solution I->J K Dry in Vacuum Oven J->K

Caption: High-level workflow for azo dye synthesis.

Chemical Reaction Pathway

Caption: Synthesis pathway from starting material to final dye.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound: A Versatile Compound for High-Quality Applications. Retrieved January 3, 2026, from [Link]

  • ChemBK. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

  • World Dye Variety. (2012, September 13). Mordant Brown 33. Retrieved January 3, 2026, from [Link]

  • Gesher. (n.d.). The Role of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid in Dye Synthesis. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (n.d.). Mordant brown 33. Retrieved January 3, 2026, from [Link]

  • World Dye Variety. (2013, January 18). This compound. Retrieved January 3, 2026, from [Link]

  • EdMerls. (2021, April 5). Synthesis and Applications of 3-amino-5-nitro-2-hydroxy benzene sulphonic acid [Video]. YouTube. Retrieved January 3, 2026, from [Link]

  • SciSpace. (n.d.). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. Retrieved January 3, 2026, from [Link]

  • Rasayan Journal of Chemistry. (n.d.). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2018, March 28). Synthesis of mordant azo dyes using supported diazonium ions and Brönsted acidic ionic liquids. Retrieved January 3, 2026, from [Link]

  • YouTube. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS. Retrieved January 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved January 3, 2026, from [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved January 3, 2026, from [Link]

  • Chemistry Stack Exchange. (2019, December 25). Selectivity of diazo-coupling with p-amino phenol. Retrieved January 3, 2026, from [Link]

Sources

Introduction: The Significance of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid and its Diazotization

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, tailored for researchers and drug development professionals. This document provides in-depth protocols, explains the underlying chemical principles, and emphasizes critical safety measures.

This compound is a pivotal organic intermediate, characterized by its unique combination of functional groups: an amino (-NH₂), a hydroxyl (-OH), a nitro (-NO₂), and a sulfonic acid (-SO₃H) group. This specific arrangement makes it a valuable precursor in the chemical industry, particularly for the synthesis of M-type reactive dyes, acid dyes, and various pigments.[1][2] Its application extends into biochemical assays and has been investigated for potential uses in drug development.

The key chemical transformation that unlocks the synthetic potential of this compound is diazotization. This process converts the primary aromatic amine group into a highly reactive diazonium salt (-N₂⁺).[3][4] The resulting diazonium salt is a versatile electrophile, readily undergoing azo coupling reactions with electron-rich species to form a wide array of azo compounds, which are the basis for many synthetic colorants.[5][][7] Mastering this protocol is essential for leveraging this intermediate in various synthetic applications.

The Underlying Chemistry: Mechanism of Diazotization

The diazotization reaction is a well-established process in organic chemistry, first reported by Peter Griess in 1858.[4] It proceeds through a series of steps involving the in-situ generation of a nitrosating agent.

  • Formation of Nitrous Acid : In a strongly acidic medium, typically using hydrochloric or sulfuric acid, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[5][8][9]

    NaNO₂ + HCl → HNO₂ + NaCl

  • Generation of the Nitrosonium Ion : The nitrous acid is further protonated by the excess strong acid, followed by the loss of a water molecule to generate the potent electrophile, the nitrosonium ion (NO⁺).[3][5][8]

    HNO₂ + H⁺ ⇌ H₂NO₂⁺ → NO⁺ + H₂O

  • Electrophilic Attack : The primary amino group of the this compound acts as a nucleophile, attacking the nitrosonium ion.[5][8]

  • Formation of the Diazonium Ion : A series of proton transfers and tautomerization steps follow, culminating in the elimination of a water molecule to yield the stable, resonance-delocalized aryl diazonium ion.[3][8] While aliphatic diazonium salts are notoriously unstable, aromatic versions are stabilized by the delocalization of the positive charge into the benzene ring, allowing them to be used as synthetic intermediates at low temperatures.[4][8]

Diazotization_Mechanism cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: Diazonium Salt Formation NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + HCl HCl Hydrochloric Acid (HCl) Nitrosonium Nitrosonium Ion (NO⁺) HNO2->Nitrosonium + H⁺, -H₂O H2O_out1 H₂O Amine Aromatic Amine (Ar-NH₂) Nitrosamine N-Nitrosamine Amine->Nitrosamine + NO⁺ Diazohydroxide Diazohydroxide Nitrosamine->Diazohydroxide Tautomerization Diazonium Aryl Diazonium Ion (Ar-N₂⁺) Diazohydroxide->Diazonium + H⁺, -H₂O H2O_out2 H₂O Workflow prep_amine 1. Prepare Amine Suspension (Amine + H₂O + conc. HCl) cool 2. Cool to 0-5 °C (Ice-Salt Bath) prep_amine->cool diazotize 4. Add Nitrite Dropwise (Maintain T < 5 °C) cool->diazotize prep_nitrite 3. Prepare Nitrite Solution (NaNO₂ in cold H₂O) prep_nitrite->diazotize monitor 5. Monitor Reaction (Starch-Iodide Paper) diazotize->monitor quench 6. Quench Excess Nitrite (Add Urea/Sulfamic Acid) monitor->quench use 7. Immediate Use of Solution (Azo Coupling, etc.) quench->use

Caption: Workflow for the diazotization of this compound.

  • Preparation of the Amine Suspension: In a three-neck flask equipped with a mechanical stirrer and thermometer, create a suspension of this compound (1.0 eq.) in a mixture of distilled water and concentrated hydrochloric acid (2.5 - 3.0 eq.). [10]Stir vigorously. The amine will convert to its more soluble hydrochloride salt.

  • Temperature Control: Place the flask in a large ice-salt bath. Begin vigorous stirring and cool the suspension to between 0 and 5 °C. It is imperative to maintain this temperature range throughout the addition of the nitrite solution. [10][11]3. Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0 - 1.1 eq.) in a minimal amount of cold distilled water. [10]Cool this solution in an ice bath before use.

  • Diazotization Reaction: Transfer the cold sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the stirred, cold amine suspension over 30-60 minutes. The rate of addition must be slow enough to ensure the reaction temperature never exceeds 5 °C, as the reaction is exothermic. [10][12]5. Monitoring for Completion: After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5 °C. To confirm the presence of a slight excess of nitrous acid (indicating the primary amine is consumed), dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An instantaneous blue-black color indicates a positive test. [10][13]6. Neutralization of Excess Nitrous Acid: Excess nitrous acid can cause unwanted side reactions in subsequent steps. [10]To remove it, add a small amount of urea or sulfamic acid portion-wise until the solution no longer gives a positive test on starch-iodide paper. [14]7. Immediate Use: The resulting pale yellow diazonium salt solution is now ready for the subsequent coupling reaction. It must be used without delay.

Safety Precautions and Hazard Management

Strict adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents and the explosive potential of the product if mishandled.

  • Explosion Hazard: Solid, dry diazonium salts are shock-sensitive and can detonate violently. The product of this reaction must NEVER be isolated from solution. [10]* Chemical Hazards:

    • This compound: May cause skin, eye, and respiratory tract irritation. [15][16] * Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Work in a fume hood.

    • Sodium Nitrite: Strong oxidizer. Toxic if swallowed. Contact with acids liberates toxic nitrogen oxide gases.

  • Engineering Controls: All steps of this procedure must be performed in a well-ventilated chemical fume hood. [10][17]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile). [10][17]* Waste Disposal: Quench any unreacted diazonium salt with a suitable coupling agent before disposal. All chemical waste must be disposed of in accordance with local, state, and federal regulations. [17][18]

Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Solution(s)
Reaction fails to test positive for excess nitrous acid.1. Insufficient sodium nitrite added. 2. Inaccurate weighing of starting amine.1. Prepare a small amount of additional 10% NaNO₂ solution and add dropwise until a positive test is achieved. 2. Verify calculations and starting material purity for future runs.
Solution develops a dark brown/red color.Decomposition of the diazonium salt due to the temperature rising above 5 °C.1. Immediately add more ice to the bath and stop nitrite addition until the temperature is back in range. 2. The resulting solution may have a lower yield but can often still be used.
Excessive foaming or rapid gas (N₂) evolution.A runaway reaction caused by a significant temperature spike or too-rapid addition of nitrite.1. Extreme caution required. Stop all reagent addition immediately. 2. Ensure maximum cooling is applied. 3. If the reaction is uncontrollable, evacuate the fume hood and follow emergency procedures.
Sluggish or slow reaction.The temperature is too low (e.g., < 0 °C), slowing the reaction rate.Allow the temperature to rise slowly to the 2-4 °C range. Do not exceed 5 °C.

References

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • Unacademy. (n.d.). Diazotization Titrations in Pharmaceutical Analysis. Retrieved from [Link]

  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). The mechanism of diazotization. ACS Publications. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. Retrieved from [Link]

  • Chrominfo. (2023, January 19). Diazotization Titration: Principle, Types, Applications. Retrieved from [Link]

  • Slideshare. (n.d.). Diazotization titrations. Retrieved from [Link]

  • KK Wagh College of Pharmacy. (n.d.). DIAZOTIZATION TITRATION. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound: A Versatile Compound for High-Quality Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • Google Patents. (n.d.). US5204453A - Process for the preparation of 1:2 metal complex azo compounds by carrying out diazotization and coupling in the presence of a metal donor.
  • Google Patents. (n.d.). US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids.
  • YouTube. (2021, April 5). Synthesis and Applications of 3-amino5-nitro2-hydroxy benzene sulphonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.
  • ResearchGate. (2014, October 19). Can anybody help with the following problem regarding formation of the Diazonium salt? Retrieved from [Link]

  • National Institutes of Health (NIH). (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

Sources

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid as a chromogenic substrate in enzyme assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Chromogenic Assays for Arylsulfatase Activity: Principles, Protocols, and Technical Insights

Introduction: The Role of Chromogenic Substrates in Enzyme Assays

Enzyme assays are fundamental to biochemical research and drug development, providing critical data on enzyme activity, inhibition, and kinetics. Among the various assay formats, chromogenic assays are prized for their simplicity, cost-effectiveness, and compatibility with high-throughput screening. These assays employ a colorless substrate that, upon enzymatic cleavage, releases a colored product, or chromophore.[1] The rate of color formation is directly proportional to the enzyme's activity and can be easily quantified using a spectrophotometer.[1]

This guide focuses on the principles and applications of chromogenic assays for a specific class of enzymes: the arylsulfatases (EC 3.1.6). While the compound 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is a valuable intermediate in the synthesis of various dyes and pharmaceuticals, it is not typically used directly as a chromogenic substrate for hydrolytic enzymes.[2][3][4] Its chemical structure features a highly stable sulfonic acid group (a carbon-sulfur bond), which is not readily hydrolyzed by sulfatase enzymes.[3]

Instead, arylsulfatase assays utilize aryl sulfate esters , such as p-nitrophenyl sulfate (PNPS) or p-nitrocatechol sulfate. These molecules are structurally analogous and serve as the true chromogenic substrates. The enzymatic reaction cleaves the ester bond (an oxygen-sulfur bond), releasing a nitrophenol derivative that produces a distinct color under specific pH conditions, forming the basis of a robust and measurable assay.[5][6] This document provides a comprehensive overview and detailed protocols based on these established substrates.

Part 1: The Scientific Principle of Arylsulfatase Chromogenic Assays

Core Mechanism

Arylsulfatases are a class of esterase enzymes that catalyze the hydrolysis of sulfate esters present on a wide range of biological and synthetic molecules. In a laboratory setting, this activity is harnessed by providing a synthetic aryl sulfate ester that releases a chromophore upon hydrolysis.

The reaction proceeds as follows:

  • Enzymatic Hydrolysis: The arylsulfatase enzyme cleaves the sulfate ester bond of a substrate like p-nitrocatechol sulfate. This reaction typically occurs at an optimal acidic pH for the enzyme (e.g., pH 5.0 for lysosomal sulfatases).

  • Chromophore Release: The hydrolysis releases an inorganic sulfate ion and the aryl alcohol, in this case, 4-nitrocatechol. At the acidic pH of the reaction, the 4-nitrocatechol is protonated and remains largely colorless.

  • Color Development: The reaction is terminated by the addition of a strong base (e.g., 1 N NaOH), which drastically increases the pH. This deprotonates the hydroxyl group of the 4-nitrocatechol, forming the 4-nitrocatecholate phenolate ion. This ion undergoes a significant electron resonance shift, resulting in a vibrant yellow color that strongly absorbs light at a characteristic wavelength (e.g., 515 nm).[5]

This two-step pH process is a critical design element, allowing the enzymatic reaction to proceed under its optimal conditions before developing the color for a stable endpoint reading.

G cluster_reaction Step 1: Enzymatic Reaction (pH 5.0) cluster_develop Step 2: Color Development (pH > 12) Substrate p-Nitrocatechol Sulfate (Colorless) Enzyme Arylsulfatase (EC 3.1.6) Substrate->Enzyme Binds Product_H 4-Nitrocatechol (Colorless) Enzyme->Product_H Releases Sulfate Sulfate Ion (SO₄²⁻) Enzyme->Sulfate Releases Product_H_2 4-Nitrocatechol (Colorless) Product_H->Product_H_2 Product from Step 1 Stop Add Stop Solution (e.g., NaOH) Product_H_2->Stop Product_Ion 4-Nitrocatecholate Ion (Intense Yellow, λmax=515 nm) Stop->Product_Ion Deprotonates

Caption: Enzymatic hydrolysis and subsequent color development pathway.

Part 2: Assay Design and Experimental Considerations

A robust and reliable enzyme assay depends on careful planning and the inclusion of appropriate controls. The choices made during the design phase directly impact the quality and reproducibility of the data.

Expert Insights on Experimental Choices:

  • Substrate Concentration: The substrate concentration should ideally be saturating (typically 5-10 times the Michaelis constant, Kₘ) to ensure the reaction velocity is proportional to the enzyme concentration, not limited by substrate availability. If Kₘ is unknown, testing a range of substrate concentrations is recommended to determine the optimal level.

  • Enzyme Concentration and Linearity: It is crucial to ensure the reaction rate is linear with respect to both time and enzyme concentration. A preliminary experiment should be run to determine an enzyme concentration and incubation time that result in a signal well within the linear range of the standard curve, avoiding substrate depletion or product inhibition.

  • The Importance of Controls: Every plate must include a full set of controls to validate the results.

    • Reagent Blank (No Enzyme): This control, containing buffer and substrate but no enzyme, measures the rate of non-enzymatic (spontaneous) substrate hydrolysis. Its absorbance value is subtracted from all other readings.

    • Sample Blank (No Substrate): For complex biological samples (e.g., tissue homogenates), this control contains the sample and buffer but no substrate. It accounts for any intrinsic color in the sample that might interfere with the reading.

    • Positive Control: A sample of known sulfatase activity is run to confirm that the assay reagents and conditions are working correctly.[5]

    • Standard Curve: A standard curve created with known concentrations of the final colored product (e.g., 4-nitrocatechol) is absolutely essential.[5] It allows for the conversion of raw absorbance units into the precise molar amount of product generated, providing quantitative rather than merely qualitative results.

Part 3: Detailed Protocol for Arylsulfatase Activity Assay (96-Well Plate Format)

This protocol is adapted for measuring arylsulfatase activity using p-nitrocatechol sulfate as the substrate.

1. Required Materials

  • Reagents:

    • Sulfatase Assay Buffer: 200 mM Sodium Acetate, pH 5.0.

    • Substrate Solution: 10 mM p-Nitrocatechol sulfate, dipotassium salt in ultrapure water.

    • Stop/Developing Solution: 1.0 N Sodium Hydroxide (NaOH).

    • Standard: 0.5 mM 4-Nitrocatechol in ultrapure water.[5]

    • Purified enzyme or biological samples (e.g., cell/tissue homogenates).

  • Equipment:

    • 96-well clear, flat-bottom microplate.

    • Spectrophotometric multiwell plate reader capable of reading at 515 nm.

    • Incubator or water bath set to 37°C.

    • Multichannel pipette.

2. Reagent Preparation

  • Sulfatase Assay Buffer (50 mL): Dissolve 1.36 g of sodium acetate trihydrate in 45 mL of ultrapure water. Adjust the pH to 5.0 at 37°C using acetic acid. Bring the final volume to 50 mL.

  • Substrate Solution (1 mL): Dissolve ~3.3 mg of p-nitrocatechol sulfate, dipotassium salt (MW ~325.3 g/mol ) in 1 mL of ultrapure water. Prepare fresh before use.

  • Enzyme/Sample Preparation: Dilute purified enzyme or homogenates in cold Sulfatase Assay Buffer to a concentration that falls within the linear range of the assay. Keep on ice.

3. Experimental Procedure

G start Start prep_std 1. Prepare Standard Curve (0-50 nmol/well of 4-Nitrocatechol) start->prep_std prep_samples 2. Add Samples/Enzyme (e.g., 20 µL) to wells prep_std->prep_samples add_buffer 3. Add Assay Buffer (to a total volume of 60 µL) prep_samples->add_buffer preincubate 4. Pre-incubate Plate (37°C for 5 min) add_buffer->preincubate add_substrate 5. Initiate Reaction (Add 40 µL Substrate Solution) preincubate->add_substrate incubate 6. Incubate (37°C for 30-60 min) add_substrate->incubate add_stop 7. Stop Reaction (Add 100 µL Stop Solution) incubate->add_stop read_plate 8. Read Absorbance (OD 515 nm) add_stop->read_plate analyze 9. Analyze Data read_plate->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the arylsulfatase assay.

Step-by-Step Method:

  • Standard Curve Preparation:

    • Add 0, 10, 20, 30, 40, and 50 µL of the 0.5 mM 4-Nitrocatechol Standard to separate wells.

    • Bring the total volume of each standard well to 100 µL with Sulfatase Assay Buffer. This will generate standards of 0, 5, 10, 15, 20, and 25 nmol/well.

    • Add 100 µL of Stop/Developing Solution to these standard wells.

  • Sample and Control Setup:

    • Add your enzyme samples (e.g., 2-20 µL) to the desired wells.

    • For each sample, prepare a sample blank well containing the same amount of sample but add an equivalent volume of Assay Buffer instead of Substrate Solution in Step 5.

    • Prepare a reagent blank well containing Assay Buffer instead of enzyme.

    • Adjust the volume in all sample and blank wells to 60 µL with Sulfatase Assay Buffer.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5 minutes to bring all components to temperature.

    • Initiate the reaction by adding 40 µL of the 10 mM Substrate Solution to all sample and reagent blank wells. The final reaction volume will be 100 µL.

    • Mix gently by tapping the plate.

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.

  • Stopping and Reading:

    • Stop the reaction by adding 100 µL of Stop/Developing Solution to all sample and blank wells. The solution in active wells should turn yellow.

    • Measure the absorbance at 515 nm (A₅₁₅) on a microplate reader.

4. Data Analysis and Calculations

  • Correct for Background: Subtract the A₅₁₅ of the reagent blank from all sample readings. For colored samples, also subtract the A₅₁₅ of the corresponding sample blank.

    • Corrected A₅₁₅ = A₅₁₅(Sample) - A₅₁₅(Reagent Blank)

  • Determine Product Amount: Plot the A₅₁₅ of the standards versus the amount of 4-nitrocatechol (nmol). Use the resulting linear regression equation (y = mx + c) to calculate the amount of product (B) generated in each sample from its Corrected A₅₁₅.

  • Calculate Enzyme Activity: Use the following formula:

    Activity (nmol/min/mL or U/L) = [ B / (Incubation Time (min) * Sample Volume (mL)) ]

    • B: Amount of product from the standard curve (in nmol).

    • One unit (U) of sulfatase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmol of substrate per minute at 37°C.

Part 4: Data Interpretation and Troubleshooting

Sample Quantitative Data

The kinetic parameters of arylsulfatases can vary depending on the enzyme source and substrate used. The data below is illustrative of what might be determined.

ParameterEnzyme SourceSubstrateValueReference
Optimal pH Enterococcus faecium (EfAS)p-nitrophenyl sulfate4.5[7][8]
Optimal Temp Enterococcus faecium (EfAS)p-nitrophenyl sulfate37°C[7]
Detection Limit Commercial Kitp-nitrocatechol sulfate< 1 mU[5]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High background in reagent blank - Substrate solution is old or contaminated.- Incubation time is too long, leading to spontaneous hydrolysis.- Prepare fresh substrate solution for each experiment.- Reduce the incubation time.
No or very low activity - Enzyme is inactive or degraded.- Incorrect assay pH.- Presence of inhibitors (e.g., phosphate, detergents) in the sample.- Use a fresh enzyme aliquot; keep on ice.- Verify the pH of the Assay Buffer at 37°C.- Desalt or dilute the sample to reduce inhibitor concentration.
Non-linear reaction rate - Enzyme concentration is too high, causing rapid substrate depletion.- Product inhibition is occurring.- Dilute the enzyme sample and re-run the assay.- Perform a time-course experiment and use an earlier time point for calculation.
Poor standard curve (low R²) - Pipetting errors.- Incorrect standard preparation.- Use calibrated pipettes and proper technique.- Prepare fresh standards and verify calculations.

Conclusion

Chromogenic assays based on nitrophenyl sulfate derivatives provide a powerful, accessible, and quantifiable method for studying arylsulfatase activity. By understanding the underlying chemical principles, carefully designing experiments with the proper controls, and following a validated protocol, researchers can generate high-quality, reproducible data. While this compound is an important chemical precursor, it is the sulfate ester analogs that serve as the workhorse substrates in this essential enzymatic assay. This guide equips researchers with the foundational knowledge and practical steps needed to successfully implement these assays in their own laboratories.

References

  • Introducing this compound: A Versatile Compound for High-Quality Applications. Ningbo Inno Pharmchem Co., Ltd.
  • This compound | 96-67-3. Smolecule.
  • This compound - Physico-chemical Properties. ChemBK.
  • This compound. CymitQuimica.
  • Arylsulfatase activity in soil and soil extracts using natural and artificial substrates. ResearchGate.
  • Sulfatase Activity Assay Kit (Colorimetric) (MAk276) - Technical Bulletin. Sigma-Aldrich.
  • Structural insights into manganese-dependent arylsulfatase from Enterococcus faecium and its catalytic promiscuity. ASM Journals.
  • Chromogenic Substrates Overview. DC Fine Chemicals.
  • Substrates used for the determination of arylsulfatase activity. ResearchGate.
  • Leukocyte and Dried Blood Spot Arylsulfatase A Assay by Tandem Mass Spectrometry. NIH.
  • Sulfatase Activity Assay Kit (Colorimetric) (ab204731). Abcam.
  • This compound. World Of Dyes.
  • Enzymatic Assay of Sulfatase (EC 3.1.6.1). Sigma-Aldrich.

Sources

Application of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid in Spectrophotometric Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid in Colorimetric Analysis

This compound (AHSNA), a substituted aromatic compound, presents a unique combination of functional groups that make it a compelling candidate for spectrophotometric analysis. With the molecular formula C₆H₆N₂O₆S, this light yellow to dark green crystalline powder is soluble in water and possesses an aromatic amine group, a hydroxyl group, and a nitro group, all of which influence its chemical reactivity and spectral properties.[1][2][3][4][5] While traditionally recognized as a vital intermediate in the synthesis of azo dyes and pigments, its inherent characteristics suggest a broader utility in analytical chemistry, particularly in the development of robust and sensitive colorimetric assays.[1][4]

This technical guide delves into the application of AHSNA in spectrophotometric analysis, focusing on its use in diazotization-coupling reactions. These reactions are a cornerstone of analytical chemistry for the determination of a wide array of compounds, including nitrites, sulfonamides, and aromatic amines. The presence of the primary aromatic amine group in AHSNA allows it to be readily diazotized to form a highly reactive diazonium salt. This salt can then be coupled with various chromogenic agents to produce intensely colored azo dyes, the absorbance of which can be measured spectrophotometrically to quantify the analyte of interest.

This document will provide a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and expected performance characteristics of a model spectrophotometric method utilizing AHSNA for the determination of nitrite, a significant analyte in environmental and food analysis.

The Chemical Foundation: Diazotization-Coupling Reactions

The application of AHSNA in spectrophotometric analysis is primarily based on the two-step process of diazotization and coupling.

1. Diazotization: In an acidic medium, the primary aromatic amine group of AHSNA reacts with nitrous acid (generated in situ from sodium nitrite) to form a diazonium salt. This reaction is typically carried out at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.

2. Coupling: The resulting diazonium salt is an electrophile that readily reacts with an electron-rich coupling agent, such as a phenol or an aromatic amine, to form a highly colored and stable azo dye. The choice of the coupling agent is critical as it influences the wavelength of maximum absorbance (λmax) and the sensitivity of the assay.

The intensity of the color produced is directly proportional to the concentration of the analyte, forming the basis for quantitative analysis using Beer-Lambert's law.

Illustrative Application: Spectrophotometric Determination of Nitrite

This section outlines a detailed protocol for the determination of nitrite in aqueous samples using AHSNA as the diazotizing agent and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) as the coupling agent.

Principle

In this method, the sample containing nitrite is acidified, and AHSNA is added. The nitrite in the sample diazotizes the AHSNA. Subsequently, the excess nitrous acid is removed, and NED is introduced as the coupling agent. The diazonium salt of AHSNA couples with NED to form a stable, intensely colored magenta azo dye. The absorbance of this dye is measured at its λmax, and the concentration of nitrite is determined from a calibration curve.

Materials and Reagents
  • This compound (AHSNA): Analytical grade, purity ≥98%.

  • N-(1-naphthyl)ethylenediamine dihydrochloride (NED): Analytical grade.

  • Sodium Nitrite (NaNO₂): Analytical grade, dried at 110 °C for 1 hour.

  • Hydrochloric Acid (HCl): Concentrated, analytical grade.

  • Sulfamic Acid (H₃NSO₃): Analytical grade.

  • Deionized Water: High-purity, free of nitrite.

Instrumentation
  • UV-Visible Spectrophotometer (double beam)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • pH meter

Preparation of Solutions
  • AHSNA Solution (0.1% w/v): Dissolve 0.1 g of AHSNA in 100 mL of deionized water.

  • NED Solution (0.1% w/v): Dissolve 0.1 g of NED in 100 mL of deionized water. Store in a dark bottle and prepare fresh weekly.

  • Hydrochloric Acid (1 M): Dilute 83.3 mL of concentrated HCl to 1 L with deionized water.

  • Sulfamic Acid Solution (0.5% w/v): Dissolve 0.5 g of sulfamic acid in 100 mL of deionized water.

  • Stock Nitrite Solution (100 mg/L): Dissolve 0.150 g of dried sodium nitrite in deionized water and dilute to 1 L in a volumetric flask.

  • Standard Nitrite Solutions: Prepare a series of standard solutions by appropriate dilution of the stock nitrite solution with deionized water.

Experimental Protocol
  • Sample Preparation: Water samples should be filtered to remove any particulate matter. If necessary, adjust the pH to be near neutral.

  • Calibration Curve:

    • Pipette 0.0, 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 mL of the 1 mg/L standard nitrite solution into a series of 50 mL volumetric flasks.

    • Add deionized water to bring the volume to approximately 25 mL.

  • Diazotization:

    • To each flask, add 1.0 mL of 1 M HCl and mix well.

    • Add 1.0 mL of the 0.1% AHSNA solution, mix, and allow the reaction to proceed for 5 minutes at room temperature.

  • Removal of Excess Nitrite:

    • Add 1.0 mL of 0.5% sulfamic acid solution to each flask, mix, and let it stand for 2 minutes to ensure complete removal of unreacted nitrous acid.

  • Coupling Reaction:

    • Add 1.0 mL of the 0.1% NED solution to each flask, mix thoroughly.

  • Color Development and Measurement:

    • Dilute the solutions to the 50 mL mark with deionized water and mix well.

    • Allow the color to develop for 20 minutes.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against the reagent blank (the solution with 0.0 mL of standard nitrite). The λmax is typically in the range of 540-550 nm.

  • Sample Analysis:

    • Take an appropriate volume of the water sample in a 50 mL volumetric flask and follow steps 3-6.

    • If the absorbance of the sample is outside the linear range of the calibration curve, dilute or concentrate the sample accordingly and repeat the analysis.

Data Analysis

Plot a calibration curve of absorbance versus the concentration of the standard nitrite solutions. Determine the concentration of nitrite in the sample by interpolating its absorbance on the calibration curve.

Method Validation and Performance Characteristics

A robust analytical method requires thorough validation. The following parameters should be assessed:

ParameterExpected Performance
Linearity The method should be linear over a defined concentration range, typically with a correlation coefficient (R²) > 0.999.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD). RSD values should typically be < 2%.
Accuracy Determined by spike recovery experiments in the sample matrix. Recoveries in the range of 95-105% are generally considered acceptable.
Selectivity/Specificity The ability of the method to determine the analyte in the presence of other components in the sample matrix. Potential interferences from other ions should be investigated.

Visualizing the Workflow and Chemical Principles

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_analysis Analysis Sample Sample/Standard Acidification Acidification (HCl) Sample->Acidification Reagents Reagent Preparation (AHSNA, NED, HCl, etc.) Reagents->Acidification Diazotization Diazotization (AHSNA) Acidification->Diazotization Quenching Excess Nitrite Removal (Sulfamic Acid) Diazotization->Quenching Coupling Coupling (NED) Quenching->Coupling ColorDev Color Development Coupling->ColorDev Spectro Spectrophotometric Measurement (λmax) ColorDev->Spectro Data Data Analysis (Calibration Curve) Spectro->Data Result Result (Nitrite Concentration) Data->Result

Caption: Experimental workflow for nitrite determination.

Chemical Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_products Products AHSNA AHSNA (this compound) Diazonium AHSNA Diazonium Salt AHSNA->Diazonium Nitrite Nitrite (NO₂⁻) + H⁺ Nitrite->Diazonium Diazotization NED NED (N-(1-naphthyl)ethylenediamine) AzoDye Colored Azo Dye (Magenta) NED->AzoDye Diazonium->AzoDye Coupling

Caption: Diazotization-coupling reaction pathway.

Expert Insights and Causality in Experimental Design

  • Choice of Acid: Hydrochloric acid is commonly used to provide the acidic medium necessary for the diazotization reaction. The concentration of the acid is a critical parameter that needs to be optimized to ensure efficient diazotization without causing degradation of the reactants or products.

  • Temperature Control: While the protocol specifies room temperature for simplicity, traditional diazotization reactions are performed at 0-5 °C to enhance the stability of the diazonium salt. For highly accurate and reproducible results, especially with less stable diazonium salts, performing the diazotization step in an ice bath is recommended.

  • Role of Sulfamic Acid: The addition of sulfamic acid is a crucial step to eliminate any excess nitrous acid from the reaction mixture. Unreacted nitrous acid can interfere with the coupling reaction by reacting with the coupling agent (NED), leading to inaccurate results.

  • Coupling Agent Selection: N-(1-naphthyl)ethylenediamine dihydrochloride is a widely used and highly effective coupling agent that forms intensely colored azo dyes with a high molar absorptivity, thus ensuring the high sensitivity of the method.[6][7][8]

  • Wavelength Selection (λmax): The wavelength of maximum absorbance (λmax) is determined by scanning the absorption spectrum of the final colored product. Measuring the absorbance at λmax provides the highest sensitivity and minimizes errors.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the results obtained using this protocol, a self-validating system should be inherent in the experimental design. This includes:

  • Inclusion of a Reagent Blank: A reagent blank, which contains all the reagents except the analyte, is essential to correct for any background absorbance from the reagents themselves.

  • Calibration Standards: Running a set of calibration standards with each batch of samples allows for the verification of the linearity and performance of the assay on a given day.

  • Quality Control Samples: Including quality control samples with known concentrations of the analyte in each analytical run provides an independent check on the accuracy and precision of the method.

  • Spike Recovery: Analyzing spiked samples (samples to which a known amount of the analyte has been added) helps to assess the effect of the sample matrix on the accuracy of the method.

Conclusion and Future Perspectives

This compound is a versatile reagent with significant potential for the development of simple, rapid, and sensitive spectrophotometric methods for a variety of analytes. The diazotization-coupling reaction described here for the determination of nitrite serves as a foundational protocol that can be adapted for the analysis of other compounds capable of undergoing such reactions, including sulfonamides and other aromatic amines.[9][10][11][12]

Future research could explore the use of AHSNA in combination with other coupling agents to fine-tune the analytical characteristics of the method, such as sensitivity and selectivity. Furthermore, the integration of this chemistry into flow injection analysis (FIA) systems could lead to the development of automated and high-throughput analytical platforms.[13][14] The unique structural features of AHSNA offer a rich area for further exploration and application in the field of analytical spectrophotometry.

References

  • Bratton, A. C., & Marshall, E. K. (1939). A new coupling component for sulfanilamide determination. Journal of Biological Chemistry, 128(2), 537-550.
  • Griess, P. (1879). Bemerkungen zu der Abhandlung der HH. Weselsky und Benedikt "Ueber einige Azoverbindungen". Berichte der deutschen chemischen Gesellschaft, 12(1), 426-428.
  • Nagaraja, P., Yathirajan, H. S., Raju, C. R., Vasantha, R. A., Nagendra, P., & Hemantha Kumar, M. S. (2003).
  • Sensitive Spectrophotometric Determination of Nitrite in Human Saliva and Rain Water and of Nitrogen Dioxide in the Atmosphere. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

  • Simultaneous spectrophotometric determination of nitrite and nitrate by flow-injection analysis. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

  • Spectrophotometric determination of nitrite with composite reagents containing sulphanilamide, sulphanilic acid or 4-nitroaniline as the diazotisable aromatic amine and N-(1-naphthyl)ethylenediamine as the coupling agent. (1981). Analyst, 106(1268), 1218-1222.
  • A new, sensitive, and rapid spectrophotometric method for the determination of sulfa drugs. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

  • Introducing this compound: A Versatile Compound for High-Quality Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 3, 2026, from [Link]

  • 3-Aminophenol as a novel coupling agent for the spectrophotometric determination of sulfonamide derivatives. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

  • Spectrophotometric determination of nitrite in water. (1981). Analyst, 106(1268), 1218-1222.
  • This compound. (n.d.). ChemBK. Retrieved January 3, 2026, from [Link]

  • Flow-Injection Methods in Water Analysis—Recent Developments. (2021). Molecules, 26(16), 4947.

Sources

using 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid for colorimetric detection of metal ions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Colorimetric Detection of Metal Ions using 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Authored by a Senior Application Scientist

Introduction: The Imperative for Sensitive Metal Ion Detection

The monitoring of metal ion concentrations is a critical task across a vast spectrum of scientific disciplines, from environmental science and toxicology to pharmaceutical development and clinical diagnostics. Metal ions, while essential for many biological processes in trace amounts, can exhibit significant toxicity at elevated levels. Their presence, absence, or imbalance can serve as a key indicator of environmental contamination, product quality, or disease states. Consequently, the development of simple, rapid, and sensitive methods for their detection is of paramount importance.

Colorimetric sensing represents a particularly attractive approach due to its operational simplicity, low cost, and the ability to provide a direct visual readout, often without the need for complex instrumentation. This application note details the use of this compound (AHS) as a versatile chromogenic agent for the colorimetric detection of specific metal ions. AHS, a sulfonated nitro-substituted aromatic compound, undergoes a distinct and measurable color change upon chelation with certain metal cations. This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for researchers, scientists, and drug development professionals to effectively employ AHS in their analytical workflows.

The core principle of this assay is the formation of a stable, colored metal-AHS complex. The sulfonic acid group enhances the aqueous solubility of the reagent, while the amino, hydroxyl, and nitro groups work in concert to form a coordination site for metal ions. This coordination event alters the electronic structure of the AHS molecule, leading to a shift in its maximum absorbance wavelength (λmax) and a corresponding change in color that can be quantified using spectrophotometry.

Part 1: Principle of Detection - The Chelation-Induced Chromatic Shift

The efficacy of this compound as a colorimetric probe is rooted in its molecular structure. The hydroxyl (-OH) and amino (-NH2) groups, positioned ortho to each other on the benzene ring, form an effective bidentate chelation site for metal ions. The electron-withdrawing nitro (-NO2) group para to the hydroxyl group, and the sulfonic acid (-SO3H) group, modulate the acidity of the hydroxyl proton and the overall electronic properties of the molecule.

Upon the introduction of a suitable metal ion (e.g., Fe³⁺), a coordination complex is formed. This complexation alters the electron distribution within the ligand's aromatic system, resulting in a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance in the UV-Visible spectrum. This spectral shift is perceived by the human eye as a distinct color change, for instance, from a pale yellow (the color of the free AHS solution) to a deep red or violet, depending on the specific metal ion and the pH of the solution. The intensity of the resulting color is directly proportional to the concentration of the metal ion, forming the basis for quantitative analysis via the Beer-Lambert law.

G cluster_0 Mechanism of Colorimetric Detection AHS Free AHS Ligand (Pale Yellow Solution) Complex Metal-AHS Complex (Intensely Colored) AHS->Complex Chelation/ Complexation Metal Metal Ion (e.g., Fe³⁺) in Sample Metal->Complex Signal Increased Absorbance at new λmax Complex->Signal Causes Spectrophotometric Shift G start Start prep_reagents Prepare Reagents: 1. AHS Stock Solution 2. pH Buffer 3. Metal Standards start->prep_reagents setup_rxn Set up Reaction: - Sample/Standard - Buffer - AHS Solution prep_reagents->setup_rxn incubate Incubate (Room Temp, 15 min) setup_rxn->incubate measure Measure Absorbance at λmax incubate->measure analyze Analyze Data: - Plot Calibration Curve - Calculate Sample Conc. measure->analyze end End analyze->end

Figure 2: Step-by-step experimental workflow for the AHS assay.

Part 4: Data Analysis and Interpretation

4.1: Generating a Calibration Curve
  • Plot the absorbance values of the prepared metal ion standards (y-axis) against their corresponding concentrations (x-axis).

  • Perform a linear regression analysis on the data points.

  • The resulting equation will be in the form y = mx + c , where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

  • An acceptable calibration curve should have a coefficient of determination (R²) value of ≥ 0.995, indicating a strong linear relationship.

4.2: Calculating Sample Concentration
  • Using the absorbance value measured for the unknown sample, calculate its concentration using the equation from the calibration curve: Concentration (x) = (Absorbance (y) - Intercept (c)) / Slope (m)

  • Remember to account for any dilution factors applied to the original sample during preparation.

Table 1: Expected Performance Characteristics (Example for Fe³⁺)
ParameterExpected ValueSignificance
λmax of Fe³⁺-AHS Complex ~510 nmWavelength of maximum sensitivity for measurement.
Optimal pH Range 4.5 - 5.5Ensures maximum complex formation and assay stability.
Linear Range 0.5 - 20 ppmThe concentration range over which the assay is accurate.
Limit of Detection (LOD) ~0.2 ppmThe lowest concentration of the metal ion that can be reliably detected.
Molar Absorptivity (ε) > 1 x 10⁴ L mol⁻¹ cm⁻¹A measure of the sensitivity of the assay; higher is better.
Visual Color Change Pale Yellow to Red-VioletProvides a qualitative or semi-quantitative visual assessment.

Part 5: Method Validation and Quality Control

A robust analytical method requires thorough validation. The following steps are crucial for ensuring the trustworthiness of the results.

5.1: Selectivity (Interference Study)

The selectivity of the AHS probe is a critical parameter. AHS may form complexes with other metal ions, which can interfere with the measurement of the target analyte.

Protocol:

  • Prepare a solution containing the target metal ion at a known concentration (e.g., 5 ppm).

  • Prepare a series of solutions, each containing the target metal ion (5 ppm) plus a potential interfering ion (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺, Ca²⁺, Mg²⁺) at a significantly higher concentration (e.g., 50 ppm or 100 ppm).

  • Run the colorimetric assay on all solutions.

  • Calculate the percentage of interference. If the absorbance of the mixture is significantly different from the absorbance of the target ion alone, the interfering ion has a notable effect.

  • Mitigation Strategy: If interference is observed, the use of a masking agent, which selectively binds to the interfering ion without affecting the target analyte, may be necessary. For example, fluoride ions can sometimes be used to mask Fe³⁺ if another ion is the target.

5.2: Precision and Accuracy
  • Precision: Assess by analyzing the same sample multiple times (n ≥ 6) and calculating the relative standard deviation (RSD). An RSD of < 5% is generally considered acceptable.

  • Accuracy: Determine by performing a spike-and-recovery study. Add a known amount of the target metal ion to a real sample matrix and measure the concentration. The recovery should ideally be within 90-110%.

Conclusion

This compound provides a reliable and accessible platform for the colorimetric detection of metal ions. Its utility as an indicator in complexometric titrations is well-established, and this guide extends its application to direct quantitative analysis. By carefully controlling experimental parameters, particularly pH, and by validating the method for selectivity and accuracy, researchers can implement this assay as a cost-effective tool for routine screening and quantification. The principles and protocols outlined herein serve as a comprehensive starting point for the development and application of AHS-based sensing systems in diverse scientific and industrial settings.

References

  • Note: The following references provide foundational context for the principles described.

A Robust, Validated HPLC Method for Purity Analysis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS: 96-67-3). This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes, making stringent purity control essential.[1] The developed reversed-phase HPLC method utilizes a polar-modified C8 stationary phase with a gradient elution profile and UV detection. The methodology is designed to provide high resolution, sensitivity, and reproducibility, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2] This guide provides a comprehensive protocol, from sample preparation to data analysis, and includes the scientific rationale behind the method's development, system suitability criteria, and validation principles, making it suitable for researchers, quality control analysts, and drug development professionals.

Introduction and Scientific Rationale

This compound is a highly polar aromatic compound characterized by its sulfonic acid, amino, hydroxyl, and nitro functional groups.[3] This combination of functional groups makes it a versatile chemical intermediate but also presents a challenge for chromatographic analysis.[3] The high polarity, due primarily to the sulfonic acid moiety, can lead to poor retention on traditional non-polar stationary phases like C18, especially with highly aqueous mobile phases.[4][5]

The primary objective of this method is to accurately quantify the purity of the main compound while achieving baseline separation from any potential process-related impurities or degradation products. Common impurities may arise from incomplete nitration or sulfonation, or from hydrolysis by-products.[3]

To overcome the retention challenges, a reversed-phase HPLC method was developed using a stationary phase with reduced hydrophobicity (C8) and compatibility with highly aqueous mobile phases. An acidic mobile phase buffer is employed to ensure consistent ionization of the analyte's functional groups, leading to reproducible retention times and symmetrical peak shapes. A gradient elution is utilized to ensure the timely elution of both early-eluting polar impurities and potentially later-eluting non-polar impurities, providing a comprehensive purity profile within a reasonable analysis time.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 96-67-3[7][8][9]
Molecular Formula C₆H₆N₂O₆S[1][8][9]
Molecular Weight 234.19 g/mol [7][8]
Appearance Light yellow to off-white crystalline powder[7][3]
Water Solubility 0.1-0.5 g/100 mL at 21.5 °C[7][9]
Melting Point ~285 °C[7][9]

Experimental Workflow and Methodology

The overall workflow for the purity analysis is depicted below. It begins with careful preparation of the mobile phases and sample solutions, followed by system equilibration and a system suitability test (SST) to ensure the chromatographic system is performing correctly. Only after passing the SST are the analytical samples injected and the data processed.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Evaluation A Mobile Phase A & B Preparation B Standard & Sample Solution Preparation C System Equilibration (Baseline Stability) B->C D System Suitability Test (SST) (5 Replicate Injections) C->D E Sample Sequence Injection (Blank, Standard, Samples) D->E F Peak Integration & Identification E->F G Purity Calculation (% Area Normalization) F->G H Final Report Generation G->H

Caption: Workflow for HPLC Purity Analysis.

Recommended Equipment and Reagents
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

  • Phosphoric acid (o-phosphoric acid, ~85%, analytical grade).

  • Water (HPLC grade or Milli-Q).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water to make a 20 mM solution.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas before use. Causality: The acidic pH of 3.0 ensures that the sulfonic acid group is in a consistent ionic state and the amino group is protonated, promoting stable retention and symmetrical peaks on the reversed-phase column. The phosphate buffer provides sufficient buffering capacity.

  • Mobile Phase B (Organic):

    • Acetonitrile (100%).

    • Filter through a 0.45 µm membrane filter and degas. Causality: Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.[10]

Solution Preparation
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (95:5 v/v) is used as the diluent to ensure sample compatibility with the initial mobile phase conditions.

  • Standard Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix well.

  • Sample Solution (0.5 mg/mL):

    • Prepare in the same manner as the Standard Solution, using the sample to be analyzed.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity and ease of use.

Table 2: Optimized HPLC Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax SB-C8, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ in water, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 30 minutes

Rationale for Column Choice: A C8 column is selected as a compromise between the non-polar C18 and more polar options. It provides sufficient hydrophobic interaction to retain the aromatic ring of the analyte while being less prone to retention loss in the highly aqueous (95%) starting conditions compared to a traditional C18 phase.[11]

System Suitability and Method Validation

System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. This is a non-negotiable step to ensure the integrity and validity of the generated data.[12][13] The SST is performed by making five replicate injections of the Standard Solution. The calculated parameters must meet the acceptance criteria listed in Table 3.

Table 3: System Suitability Test (SST) Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Repeatability of Peak Area RSD ≤ 2.0%Ensures the precision of the injection and detection systems.[14]
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[15]
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the column in separating components.[13][15]
Resolution (Rs) Rs ≥ 2.0 (between the main peak and the closest eluting impurity)Ensures that adjacent peaks are well-separated for accurate quantification.[15] (Note: This is evaluated during method validation and monitored during routine analysis).

If the system fails to meet these criteria, the cause must be investigated (e.g., check for leaks, mobile phase preparation, column integrity) and rectified before proceeding with sample analysis.[16]

Principles of Method Validation

This method should be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[2][17] The validation should assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing a placebo, spiked samples, and subjecting the sample to stress conditions (acid, base, peroxide, heat, light).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range (e.g., from the Limit of Quantitation to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to a sample with a known concentration (e.g., a spiked placebo) and is expressed as percent recovery.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval. Assessed by multiple injections of the same sample (e.g., n=6).

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[18]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined and detected with suitable precision and accuracy, respectively.

Data Analysis and Purity Calculation

The purity of this compound is determined using the area normalization method. This method assumes that all impurities have a similar response factor to the main component at the chosen wavelength.

Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Disregard any peaks originating from the blank injection and any peaks below the Limit of Quantitation (LOQ).

Conclusion

The HPLC method described in this application note is a specific, precise, and robust procedure for the purity determination of this compound. The use of a C8 column with a pH-controlled mobile phase and gradient elution allows for excellent separation and peak shape. The defined system suitability criteria ensure that the system is performing adequately on a day-to-day basis, providing trustworthy and reliable results for quality control and research purposes in the pharmaceutical and chemical industries.

References

  • Ningbo Inno Pharmchem Co., Ltd. Introducing this compound: A Versatile Compound for High-Quality Applications.
  • Smolecule. Buy this compound | 96-67-3.
  • CymitQuimica. This compound.
  • ChemBK. This compound.
  • Pharmaceutical Updates. System suitability in HPLC Analysis. (2021-05-03).
  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC.
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • International Journal of Research and Applied Science & Engineering Technology (IJRASET). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. (2023-11-01).
  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025-11-03).
  • ChemNet. 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid.
  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • SciELO. Development of a method by HPLC to determine LAS and its application in anaerobic reactors. (2006-09-26).
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. (2025-08-12).
  • SIELC Technologies. 3-Nitrobenzenesulfonic acid. (2018-02-16).
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025-07-22).
  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023-03-15).
  • SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • SIELC Technologies. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column.
  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures - Scientific guideline.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

Sources

Application Notes and Protocols: The Role of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid as a critical intermediate in modern pharmaceutical synthesis. Moving beyond its well-established role in the dye industry, we will elucidate its strategic importance in the development of targeted drug delivery systems. Specifically, this document details its application in the synthesis of azo-prodrugs designed for colon-specific delivery of therapeutic agents. Detailed, field-proven protocols for the synthesis, purification, and subsequent utilization of this intermediate are provided, underpinned by a mechanistic rationale for each experimental step. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical intermediates for innovative therapeutic solutions.

Introduction: Strategic Significance in Drug Delivery

This compound (CAS No. 96-67-3) is a highly functionalized aromatic compound whose utility in pharmaceutical development is centered on its capacity to form stable diazonium salts.[1] This reactivity is pivotal for its use as a linker in creating azo-prodrugs.[2] An azo-prodrug is a pharmacologically inactive derivative of a parent drug molecule, connected via an azo bond (-N=N-) to a carrier moiety. The strategic advantage of this approach lies in the targeted release of the active pharmaceutical ingredient (API). The azo bond is largely stable in the upper gastrointestinal tract but is susceptible to cleavage by azoreductase enzymes produced by the microflora of the colon.[2] This enzymatic action releases the parent drug in the lower intestine, making it an exceptional strategy for treating localized conditions such as inflammatory bowel disease (IBD), Crohn's disease, and ulcerative colitis, thereby minimizing systemic side effects.[3][4]

The structure of this compound is uniquely suited for this purpose. The primary amino group is readily converted to a diazonium salt, the precursor to the azo bridge. The sulfonic acid group imparts aqueous solubility, a crucial property for intermediates in pharmaceutical processing.[3] The nitro and hydroxyl groups can modulate the electronic properties and reactivity of the aromatic ring. While its application in the dye industry is well-documented, its role as a sophisticated building block in creating advanced drug delivery systems is an area of increasing interest for pharmaceutical researchers.[5][6]

Synthesis of this compound: A Multi-Step Protocol

The synthesis of this compound from 2-aminophenol is a multi-step process requiring careful control of reaction conditions to ensure high yield and purity. The direct nitration of 2-aminophenol is challenging due to the high reactivity of the phenol and the susceptibility of the amino group to oxidation.[7] Therefore, a more robust and controllable approach involves the protection of the amino group via acetylation prior to nitration and sulfonation.

Overall Synthesis Pathway

Synthesis_Pathway Start 2-Aminophenol Protected N-(2-hydroxyphenyl)acetamide Start->Protected Acetic Anhydride, Glacial Acetic Acid Nitrated N-(2-hydroxy-5-nitrophenyl)acetamide Protected->Nitrated Conc. H₂SO₄, Conc. HNO₃ Sulfonated 3-(Acetylamino)-2-hydroxy-5- nitrobenzenesulfonic acid Nitrated->Sulfonated Fuming H₂SO₄ Final 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid Sulfonated->Final Acid Hydrolysis (e.g., HCl) Azo_Prodrug_Activation Prodrug Azo-Prodrug (Carrier-N=N-Drug) Cleavage Colon Microflora (Azoreductases) Prodrug->Cleavage Oral Administration Released Released Carrier + Active Drug (e.g., 5-ASA) Cleavage->Released Reductive Cleavage

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Application Note & Protocol: Utilizing 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid as a Novel pH Indicator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the experimental setup and application of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (AHSNA) as a pH indicator. While traditionally utilized as an intermediate in dye and pharmaceutical synthesis, the structural characteristics of AHSNA—specifically the presence of a hydroxyl group and a nitro group on the aromatic ring—suggest its utility as a chromophoric pH indicator.[1] This application note details the underlying chemical principles, provides a step-by-step protocol for the spectrophotometric determination of its acid dissociation constant (pKa), and outlines its potential applications in various laboratory settings.

Introduction: The Rationale for AHSNA as a pH Indicator

This compound (CAS No. 96-67-3) is a water-soluble crystalline powder.[2][3] Its molecular structure, featuring an ionizable hydroxyl group in proximity to an electron-withdrawing nitro group, is analogous to well-known nitrophenol indicators.[4][5] This configuration facilitates the deprotonation of the hydroxyl group, leading to a shift in the electronic structure of the molecule and a corresponding change in its visible light absorption, thus resulting in a color change. The presence of the sulfonic acid group enhances its aqueous solubility, a desirable characteristic for an indicator.[1]

The equilibrium between the protonated (acidic) and deprotonated (basic) forms of AHSNA dictates its color in solution. The pH at which the concentrations of these two forms are equal is defined as its pKa. This value is central to its application as a pH indicator, as the visible color change is most pronounced within a pH range of approximately pKa ± 1.

This guide provides a robust experimental protocol for the characterization of AHSNA's indicator properties, enabling researchers to confidently employ it in relevant applications.

Physicochemical Properties of AHSNA

A summary of the key physicochemical properties of AHSNA is presented in Table 1.

PropertyValueSource
CAS Number96-67-3[6][7]
Molecular FormulaC₆H₆N₂O₆S[1][2]
Molecular Weight234.19 g/mol [8]
AppearanceLight yellow to dark green crystalline powder[3]
SolubilitySoluble in water[1][3]

Principle of pH Indication: A Mechanistic Overview

The functionality of AHSNA as a pH indicator is predicated on its behavior as a weak acid. The protonated form (H-AHSNA) and the deprotonated form (AHSNA⁻) exist in a pH-dependent equilibrium.

H-AHSNA (acidic form) ⇌ H⁺ + AHSNA⁻ (basic form)

The acidic form and the basic (conjugate base) form of the molecule possess distinct chromophores, leading to different absorption spectra in the visible range. By observing the color change or measuring the absorbance at a specific wavelength, one can determine the approximate pH of a solution.

The relationship between pH, pKa, and the ratio of the two forms is described by the Henderson-Hasselbalch equation:

pH = pKa + log([AHSNA⁻]/[H-AHSNA])

Spectrophotometry offers a precise method for determining the pKa by quantifying the concentrations of the acidic and basic forms at various pH values.[9][10][11]

Experimental Protocol: Spectrophotometric Determination of AHSNA's pKa

This protocol details the steps to experimentally determine the pKa of AHSNA.

Materials and Reagents
  • This compound (AHSNA), ≥98% purity

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • A series of buffer solutions with known pH values (e.g., citrate, phosphate, borate buffers covering a range from pH 2 to 12)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Cuvettes

Preparation of Solutions
  • AHSNA Stock Solution (0.01% w/v): Dissolve 10 mg of AHSNA in 100 mL of deionized water.

  • Buffered AHSNA Solutions: Prepare a series of solutions by adding a small, constant volume of the AHSNA stock solution to a larger volume of each buffer solution. For example, add 1 mL of the AHSNA stock solution to 9 mL of each buffer in a series of test tubes. This ensures a constant total indicator concentration across all samples.

Spectrophotometric Measurement Workflow

The following workflow is recommended for accurate data acquisition.

workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Analysis cluster_analysis Data Analysis prep_stock Prepare AHSNA Stock Solution prep_samples Create Buffered AHSNA Samples prep_stock->prep_samples prep_buffers Prepare Series of Buffer Solutions (pH 2-12) prep_buffers->prep_samples spec_scan Scan Spectra of Acidic & Basic Forms prep_samples->spec_scan det_lambda Determine λmax for Acidic & Basic Forms spec_scan->det_lambda measure_abs Measure Absorbance of all Samples at λmax (basic) det_lambda->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data calc_pka Calculate pKa from Inflection Point plot_data->calc_pka

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Application Notes and Protocols: Synthesis and Application of Mordant Dyes from 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of mordant dyes derived from 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid. Mordant dyes are a unique class of colorants that form robust coordination complexes with metal ions, which act as a bridge to bind the dye to textile fibers.[1][2] This process results in exceptional wash and light fastness properties.[1] The protocols herein are designed for researchers in materials science, chemistry, and textile engineering, offering detailed, step-by-step methodologies grounded in established chemical principles. We will explore the foundational diazotization-coupling reaction sequence to create a potent mono-azo chromophore, followed by an in-depth analysis of the mordanting process and its influence on the final coloration and dye performance.

Introduction: The Chemistry of Mordant Dyes

Mordant dyes function through a fascinating interplay of organic and inorganic chemistry. Unlike direct dyes that bind to fibers through weaker intermolecular forces, mordant dyes form a highly stable, insoluble "lake" complex involving the dye molecule, a polyvalent metal ion (the mordant), and the functional groups on the fiber (e.g., carboxyl and amino groups in wool or silk).[1][2] The term "mordant" originates from the Latin mordere, meaning "to bite," which aptly describes how the metal ion helps the dye firmly attach to the substrate.[2]

The key to a successful mordant dye is its molecular structure, which must contain specific functional groups capable of acting as ligands for the metal ion. Typical ligand sites include hydroxyl (-OH), carboxyl (-COOH), and azo (-N=N-) groups.[1] Our precursor, This compound (AHSNA) , is an ideal starting material. Its structure features:

  • An amino group (-NH₂) , which is readily converted into a diazonium salt for azo coupling.

  • A hydroxyl group (-OH) ortho to the amino group, which becomes a critical site for metal chelation in the final dye molecule.

  • A nitro group (-NO₂) , an electron-withdrawing group that acts as an auxochrome, modifying the color and intensity of the dye.

  • A sulfonic acid group (-SO₃H) , which imparts water solubility to the dye intermediate, simplifying the synthesis process in aqueous media.[3]

The choice of metal mordant—commonly salts of aluminum (Al³⁺), chromium (Cr³⁺), copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), or tin (Sn²⁺)—profoundly impacts the final color, a phenomenon known as polygenicity.[1] This guide will provide the framework to synthesize a base dye from AHSNA and subsequently explore its chromatic potential through various mordanting techniques.

Synthesis Pathway and Mechanism

The synthesis is a two-stage process: (1) Diazotization of AHSNA and (2) Azo coupling with a suitable aromatic partner. Here, we use 2-Naphthol as a classic coupling component to generate a vibrant red-orange azo dye.

Stage 1: Diazotization

Diazotization is the conversion of the primary aromatic amine group of AHSNA into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[4]

Causality: The reaction must be performed at low temperatures (0–5 °C) because diazonium salts are thermally unstable.[4] Above this temperature range, the diazonium group can decompose, releasing nitrogen gas and leading to unwanted side products and reduced yield.[4] The strong acidic medium is necessary to form the amine salt and generate the active electrophile, the nitrosonium ion (NO⁺), from nitrous acid.

Stage 2: Azo Coupling

The highly electrophilic diazonium salt is then reacted with a nucleophilic coupling component. In this protocol, we use 2-naphthol. This is an electrophilic aromatic substitution reaction.

Causality: The coupling reaction is typically carried out under slightly alkaline conditions (pH 8-10). In this pH range, the hydroxyl group of 2-naphthol deprotonates to form the more strongly nucleophilic naphthoxide ion, which readily attacks the diazonium cation.[5] This significantly increases the reaction rate and ensures high coupling efficiency. Coupling predominantly occurs at the C1 position of 2-naphthol, which is sterically accessible and electronically activated.

Below is a diagram illustrating the complete synthesis pathway.

Synthesis_Pathway cluster_start Starting Material cluster_coupling Stage 2: Azo Coupling AHSNA This compound Diazonium Diazonium Salt Intermediate AHSNA->Diazonium FinalDye Synthesized Azo Dye Diazonium->FinalDye Naphthol 2-Naphthol (Coupling Component)

Caption: Reaction pathway for the synthesis of a mordant azo dye.

Experimental Protocols

Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures involving diazonium salts must be conducted in a well-ventilated fume hood due to their potential instability and the evolution of nitrogen oxides.[4] Solid diazonium salts are explosive; never attempt to isolate them in dry form.[4]

Protocol 3.1: Synthesis of the Azo Dye

This protocol details the diazotization of AHSNA and subsequent coupling with 2-naphthol.

Materials & Reagents:

  • This compound (AHSNA)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

  • Starch-iodide paper

Equipment:

  • Magnetic stirrer with stir bar

  • Beakers (250 mL, 500 mL)

  • Graduated cylinders

  • Thermometer (-10 to 100 °C)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

Part A: Diazotization of AHSNA

  • In a 250 mL beaker, prepare a suspension of 2.34 g (0.01 mol) of AHSNA in 50 mL of water.

  • While stirring, slowly add 2.5 mL of concentrated HCl. Stir for 15 minutes to form the hydrochloride salt.

  • Cool the suspension to 0–5 °C in an ice-water bath. The temperature must be strictly maintained throughout the next step.

  • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold AHSNA suspension over 15-20 minutes. Keep the thermometer in the reaction mixture to ensure the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring in the ice bath for another 30 minutes.

  • Verify the completion of diazotization by testing for the presence of excess nitrous acid. To do this, place a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates excess nitrous acid.[6] The resulting pale yellow, slightly turbid solution is the diazonium salt and should be used immediately.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 1 M sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cool this alkaline 2-naphthol solution to below 5 °C in an ice-water bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.

  • A vibrant red-orange precipitate of the azo dye will form immediately.[5]

  • Continue stirring the mixture in the ice bath for 1 hour to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification

  • "Salt out" the dye to promote precipitation by adding approximately 10 g of sodium chloride (NaCl) to the reaction mixture and stirring for 15 minutes.

  • Isolate the solid dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold 10% NaCl solution to remove unreacted starting materials and inorganic salts.

  • Dry the product in a vacuum oven at 60 °C. Record the final yield.

ParameterValueRationale
Diazotization Temp. 0–5 °CPrevents thermal decomposition of the unstable diazonium salt.[4]
Coupling pH Alkaline (8-10)Deprotonates the naphthol to the more nucleophilic naphthoxide ion, accelerating the reaction.[5]
Stoichiometry ~1:1:1 (Amine:Nitrite:Naphthol)Ensures complete conversion of the limiting reagent. A slight excess of amine is sometimes used.
Reagent: NaNO₂ In-situ generation of HNO₂Nitrous acid is unstable and must be generated at the point of use.
Reagent: NaCl Salting outDecreases the solubility of the organic dye in the aqueous medium, improving precipitation and yield.
Protocol 3.2: Application of the Dye with Mordants

This section describes the "post-mordanting" or "afterchrome" method, where the fiber is dyed first and then treated with the mordant.[2] This is a common and effective technique for wool and silk fibers.

Materials & Reagents:

  • Synthesized azo dye

  • Wool or silk yarn/fabric (pre-washed)

  • Potassium aluminum sulfate (Alum, KAl(SO₄)₂·12H₂O)

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Acetic acid (glacial)

  • Dyeing baths (beakers on a hot plate)

Procedure:

  • Dye Bath Preparation: Prepare a 1% stock solution of the synthesized dye in distilled water. The sulfonic acid group ensures good solubility.

  • Dyeing:

    • Add the wool or silk sample to a dye bath containing the dye solution (e.g., 100 mL for a 5g sample). The liquor ratio (volume of bath to weight of fiber) should be around 20:1.

    • Acidify the bath by adding a few drops of acetic acid to achieve a pH of 4-5. This protonates the amino groups in the protein fibers, enhancing dye uptake.

    • Slowly heat the dye bath to 80-90 °C and maintain this temperature for 45-60 minutes, stirring occasionally.

    • Remove the dyed fiber, rinse it gently with warm water, and squeeze out excess liquid.

  • Mordanting:

    • Prepare two separate mordant baths. For a 5g fiber sample, dissolve 0.25 g (5% Weight of Fiber) of alum in 100 mL of water in one bath, and 0.25 g of ferrous sulfate in 100 mL of water in another.

    • Immerse a piece of the dyed fiber into each mordant bath.

    • Heat the mordant baths to 80 °C and hold for 30 minutes.

    • Allow the baths to cool. Remove the fibers, rinse thoroughly with cold water until the water runs clear, and allow to air dry.

  • Observation: Compare the final colors of the unmordanted, alum-mordanted, and iron-mordanted fibers. The alum mordant typically brightens the color, while the iron mordant will "sadden" or darken it, often shifting the hue towards brown or black.

Characterization and Expected Results

The synthesized dye can be characterized using standard analytical techniques:

  • UV-Visible Spectroscopy: An aqueous solution of the dye should show a strong absorption maximum (λ_max) in the visible region (typically 480-520 nm for a dye of this type), confirming the presence of the extended conjugated azo chromophore. Upon chelation with a metal ion, a bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) shift is expected, which is the basis for the color change observed upon mordanting.

  • FT-IR Spectroscopy: The spectrum should confirm the presence of key functional groups: a broad -OH stretch, an N=N stretch (often weak or obscured), and strong S=O stretches from the sulfonic acid group.

  • Fastness Testing: The mordanted, dyed fabrics should be subjected to standard wash fastness (e.g., AATCC 61) and light fastness (e.g., AATCC 16) tests to quantify the improvement imparted by the mordanting process.[7][8]

Workflow and Chelation Mechanism Visualization

The overall experimental workflow from synthesis to application is summarized below.

Experimental_Workflow cluster_synthesis Dye Synthesis cluster_application Dye Application (Post-Mordanting) A1 Prepare AHSNA Suspension A2 Diazotization (0-5 °C) A1->A2 A4 Azo Coupling (<5 °C) A2->A4 A3 Prepare Alkaline 2-Naphthol Solution A3->A4 A5 Isolate & Dry Crude Dye A4->A5 B1 Dye Fiber in Acidic Bath A5->B1 Characterize (UV-Vis, FT-IR) B2 Rinse Dyed Fiber B1->B2 B3 Treat with Metal Salt Solution B2->B3 B4 Final Rinse & Dry B3->B4

Caption: Experimental workflow for dye synthesis and application.

The efficacy of mordanting relies on the formation of a stable chelate complex. The azo dye synthesized in this protocol has ortho-hydroxyl and azo groups, which form a bidentate ligand system that coordinates with the metal ion.

Chelation_Mechanism Dye Azo Dye (Ligand) Complex Stable Insoluble 'Lake' Complex Dye->Complex Chelation Metal Metal Ion (M³⁺) (e.g., Al³⁺, Cr³⁺) Metal->Complex Fiber Fiber (-COO⁻, -NH₂ groups) Fiber->Complex Ionic/Covalent Bonds

Caption: Chelation mechanism of a mordant dye with a metal ion and fiber.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of a mordant azo dye from this compound. By explaining the causality behind critical process parameters, such as temperature and pH, we provide researchers with the tools to not only replicate this synthesis but also to intelligently modify it for the development of novel dyes. The protocols for mordanting and application demonstrate how the interaction between the dye, metal ions, and fiber can be manipulated to achieve a wide range of colors with superior fastness properties, a cornerstone of high-performance textile coloration.

References

  • Maiwa. (2014, January 21). Mordants in natural textile dyeing. Natural Dyes - WordPress.com. [Link]

  • Textile Technology. (2012, May 19). Introduction of Mordant Dye | Properties of Mordant Dyes | Mechanism of Mordant Dyeing | Application of Mordant Dyes. Textile Technology. [Link]

  • Slideshare. (n.d.). Mordant Dyes. [Link]

  • ResearchGate. (n.d.). Mordant dye application on cotton: optimisation and combination with natural dyes. [Link]

  • Maiwa. (n.d.). Mordants. Natural Dyes. [Link]

  • Wikipedia. (n.d.). Mordant. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Understanding Chelation Dispersants in Textile Dyeing Processes. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid in Dye Synthesis. [Link]

  • ResearchGate. (2025, August 7). Metal mordanting in dyeing with natural colourants. [Link]

  • WorldOfChemicals. (2013, January 18). This compound. [Link]

  • Research Academy for Interdisciplinary Journals. (2017, January). Synthesis of new 3,3'-methylenebis (2-amino-5-nitrobenzoic acid) based Reactive Dyes: Characterization and Application. [Link]

  • International Science Community Association. (2013, October 18). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. [Link]

  • ResearchGate. (n.d.). Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to.... [Link]

  • ResearchGate. (n.d.). Diazo coupling reactions between 1‐naphthol (A) and diazotized.... [Link]

  • The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • ResearchGate. (n.d.). Synthesis, characterization and dyeing assessment of novel acid azo dyes and mordent acid azo dyes based on 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid on wool and silk fabrics. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.

Sources

Application Note: The Strategic Use of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid in the Synthesis of High-Performance Solvent Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and chemical synthesis professionals on the utilization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-93-5) as a pivotal intermediate in the preparation of solvent dyes. We will explore the fundamental chemistry, provide detailed, field-tested protocols for the synthesis of both monoazo and 1:2 metal-complex solvent dyes, and discuss methods for their characterization. The causality behind critical experimental steps is explained to ensure reproducibility and high-purity outcomes.

Introduction: The Versatility of a Key Intermediate

This compound, also known as 6-Nitro-2-aminophenol-4-sulfonic acid (6-NAPSA), is a highly valued intermediate in the dyestuff industry.[1][2] Its molecular structure is uniquely functionalized, making it an exceptional building block for a wide range of dyes, including acid, mordant, and solvent dyes.[3][4]

The strategic arrangement of its functional groups is key to its utility:

  • Primary Aromatic Amine (-NH₂): This group is readily converted into a diazonium salt, the reactive electrophile in azo coupling reactions.

  • Hydroxyl Group (-OH): Positioned ortho to the amino group, it plays a crucial role as a ligand in the formation of metal-complex dyes, significantly enhancing the stability and fastness properties of the final product.

  • Nitro Group (-NO₂): An electron-withdrawing group that influences the color (bathochromic shift) and can impact the lightfastness of the dye.

  • Sulfonic Acid Group (-SO₃H): While typically associated with water solubility, in the context of metal-complex solvent dyes, it can be leveraged to improve interactions with polar organic solvents or be involved in the complexation chemistry.

This guide focuses on its application in synthesizing azo-based solvent dyes, particularly stable metal-complex dyes prized for their high lightfastness and solubility in organic media like alcohols, ketones, and esters.

The Core Synthesis Principle: Diazotization and Azo Coupling

The synthesis of azo dyes from this compound is a classic two-stage process involving diazotization followed by an azo coupling reaction.[5]

  • Diazotization: The primary amino group of the acid is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). This converts the amine into a highly reactive diazonium salt.[6] The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an electron-rich "coupling component," such as a phenol, naphthol, or another aromatic amine.[5] This electrophilic aromatic substitution reaction forms the stable azo bond (-N=N-), which is the chromophore responsible for the dye's color.[5]

G cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling A 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid C Diazonium Salt Intermediate A->C Reaction B NaNO₂ + HCl (0-5 °C) B->C Reagents E Azo Dye C->E Electrophilic Attack D Coupling Component (e.g., Naphthol, Pyrazolone) D->E Nucleophile

Caption: General workflow for azo dye synthesis.

Experimental Protocol 1: Synthesis of a Monoazo Solvent Dye

This protocol details the synthesis of an orange monoazo dye using 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one as the coupling component, a precursor structure for dyes like C.I. Acid Orange 148.[4]

Methodology

Step 1: Diazotization of this compound

  • In a 500 mL beaker, prepare a slurry of 23.4 g (0.1 mol) of this compound in 150 mL of water.

  • Cool the slurry to 0 °C in an ice-salt bath with continuous stirring.

  • Slowly add 25 mL of 32% hydrochloric acid. The mixture should remain a stirrable slurry.

  • In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 30 mL of water and cool the solution.

  • Add the sodium nitrite solution dropwise to the cold slurry over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the mixture for an additional 60 minutes at 0-5 °C.

  • Verify the completion of diazotization by testing for a slight excess of nitrous acid using starch-iodide paper (should turn blue-black instantly). The resulting yellow-brown suspension is the diazonium salt solution.

Causality Check: Maintaining a temperature below 5 °C is paramount. Above this temperature, the diazonium salt will rapidly decompose to form a phenol, drastically reducing the yield of the desired azo dye.

Step 2: Preparation of the Coupling Component Solution

  • In a separate 1 L beaker, dissolve 17.4 g (0.1 mol) of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in 200 mL of water containing 10 g (0.25 mol) of sodium hydroxide.

  • Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath.

Causality Check: The reaction is performed under alkaline conditions. The base deprotonates the pyrazolone, increasing its electron density and making it a more potent nucleophile for the coupling reaction.

Step 3: Azo Coupling Reaction

  • Slowly add the cold diazonium salt suspension (from Step 1) to the cold coupling component solution (from Step 2) over 60 minutes with vigorous stirring.

  • Maintain the temperature at 0-5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature. A brightly colored precipitate will form.

  • The completion of the coupling can be checked by spotting the reaction mixture on filter paper; a colored ring with a colorless periphery indicates the absence of unreacted diazonium salt.

Step 4: Isolation and Purification

  • Heat the reaction mixture to 60-70 °C to promote particle agglomeration.

  • Add sodium chloride (approx. 15% w/v) to "salt out" the dye product, reducing its solubility.

  • Cool the mixture to room temperature, and collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a 10% NaCl solution to remove inorganic impurities.

  • Dry the product in an oven at 60-80 °C.

G start Start diazo Diazotization of Starting Acid (0-5 °C) start->diazo coupler Prepare Alkaline Coupler Solution (0-5 °C) start->coupler coupling Combine & React (Vigorous Stirring) diazo->coupling coupler->coupling isolate Salt Out, Filter, and Wash Product coupling->isolate dry Dry Final Azo Dye isolate->dry end_node End dry->end_node

Caption: Experimental workflow for monoazo dye synthesis.

Experimental Protocol 2: Synthesis of a 1:2 Chromium Complex Solvent Dye

Metal-complex dyes exhibit superior fastness properties due to the coordination of the dye molecule to a central metal ion.[7] This protocol describes the formation of a 1:2 chromium complex, where two molecules of the monoazo dye (synthesized in Protocol 1) act as tridentate ligands for one chromium(III) ion.

Methodology

Step 1: Synthesis of the Azo Ligand

  • Prepare the monoazo dye as described in Protocol 1. The crude, wet filter cake can be used directly without complete drying to facilitate the next step.

Step 2: Metallization (Chromation)

  • Transfer the wet filter cake of the monoazo dye (approximately 0.1 mol equivalent) to a 1 L round-bottom flask equipped with a reflux condenser and mechanical stirrer.

  • Add 400 mL of water to create a stirrable slurry.

  • Prepare a solution of a chromium(III) salt. For example, dissolve 13.3 g (0.05 mol) of chromium(III) chloride hexahydrate or 20.0 g (0.05 mol) of chromium(III) sulfate in 100 mL of water.

  • Slowly add the chromium salt solution to the dye slurry.

  • Adjust the pH of the mixture to 5.0-7.0 using a dilute sodium acetate or sodium hydroxide solution.

  • Heat the mixture to reflux (approx. 100-105 °C) and maintain reflux for 4-6 hours. The color of the solution will typically change as the complex forms.

  • Monitor the reaction by thin-layer chromatography (TLC) until the spot corresponding to the uncomplexed dye has disappeared.

Causality Check: Refluxing provides the necessary activation energy for the ligand exchange reaction, where water molecules coordinated to the chromium ion are displaced by the nitrogen and oxygen atoms of the two azo dye molecules. The 1:2 ratio (dye:metal) ensures the formation of the desired stable complex.

Step 3: Isolation and Purification

  • Cool the reaction mixture to below 80 °C.

  • Add sodium chloride to precipitate the metal-complex dye.

  • Filter the hot solution to collect the product.

  • Wash the filter cake thoroughly with hot water to remove any unreacted chromium salts. This is a critical step for both purity and environmental compliance.

  • Dry the final product in an oven at 100-110 °C.

G A 2x Monoazo Dye (Ligand) C Combine in Aqueous Slurry A->C B 1x Cr³⁺ Salt (Metal Source) B->C D Heat to Reflux (4-6 hours) C->D Ligand Exchange Reaction E 1:2 Cr-Complex Dye (Stable Product) D->E Formation of Coordination Bonds

Caption: Logical diagram of 1:2 metal complex formation.

Characterization and Data

The synthesized dyes should be characterized to confirm their identity, purity, and properties.

TechniquePurposeExpected Observations
UV-Visible Spectroscopy Determine the maximum absorption wavelength (λmax) and confirm color.For the monoazo dye, a λmax in the 400-500 nm range is expected. The metal complex will show a shift in λmax and potentially broader absorption bands.
FT-IR Spectroscopy Identify key functional groups.Presence of -N=N- stretch (around 1400-1450 cm⁻¹), -SO₃H, -OH, and aromatic C-H bands. Disappearance or shift of the -OH band upon metallization.
Thin-Layer Chromatography Assess purity and monitor reaction progress.A single spot indicates a pure compound. Used to confirm the consumption of starting materials.
Solubility Tests Determine suitability as a solvent dye.The final metal-complex dye should exhibit good solubility in polar organic solvents such as ethanol, acetone, and ethyl acetate.

Mandatory Safety Precautions

All synthesis steps must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • This compound: May cause skin, eye, and respiratory tract irritation.[3]

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are highly corrosive.[6][8] Handle with extreme care.

  • Sodium Nitrite: A strong oxidizing agent and is toxic if ingested.[6]

  • Aromatic Compounds: Many coupling components and intermediates are toxic or irritants.[6]

  • Chromium Salts: Chromium(III) compounds are toxic. Avoid inhalation of dust and contact with skin. All waste containing chromium must be disposed of according to institutional and environmental regulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (AHSBA). This guide is designed for researchers, scientists, and professionals in drug development and dye synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your AHSBA synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

I. Understanding the Synthesis: A Mechanistic Overview

The successful synthesis of this compound hinges on the careful orchestration of two key electrophilic aromatic substitution reactions: sulfonation and nitration. The starting material for the most common and efficient route is 2-aminophenol. The hydroxyl (-OH) and amino (-NH2) groups are both ortho-, para-directing and activating. However, their directing effects and the reaction conditions must be precisely controlled to achieve the desired substitution pattern and avoid the formation of unwanted isomers and byproducts.

The general synthetic pathway is a two-step process:

  • Sulfonation: The introduction of a sulfonic acid group (-SO3H) onto the 2-aminophenol ring.

  • Nitration: The subsequent addition of a nitro group (-NO2) to the sulfonated intermediate.

The order of these steps is crucial. Performing sulfonation first is generally preferred as the sulfonic acid group is a meta-director and a deactivating group, which helps to direct the incoming nitro group to the desired position and can help to control the reactivity of the ring, preventing over-nitration.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the synthesis of AHSBA.

Q1: What is the optimal order of reaction: sulfonation followed by nitration, or vice versa?

A1: The recommended and most controlled pathway is sulfonation of 2-aminophenol first, followed by nitration. The sulfonic acid group is deactivating and a meta-director. When introduced first, it directs the subsequent nitration to the position meta to itself and ortho to the activating hydroxyl and amino groups, leading to the desired product. Nitrating first can lead to a higher likelihood of over-nitration and the formation of undesired isomers due to the strong activating nature of the hydroxyl and amino groups.

Q2: My final product is a dark, tar-like substance instead of the expected crystalline solid. What happened?

A2: The formation of a dark, tarry product is often indicative of oxidation or polymerization of the 2-aminophenol starting material or intermediates. Aminophenols are particularly susceptible to oxidation, especially at elevated temperatures or in the presence of strong oxidizing agents like nitric acid. To mitigate this, it is crucial to maintain strict temperature control, especially during the nitration step, and to consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: I'm seeing a significant amount of a byproduct that I can't identify. What are the likely culprits?

A3: Common byproducts in this synthesis include isomeric products (e.g., sulfonation or nitration at different positions), di-sulfonated or di-nitrated products, and products of oxidation. For instance, a previously unreported byproduct in a similar nitration was identified as 2,4,6-trinitroaniline[1]. Careful control of reaction temperature and stoichiometry of the nitrating agent are your primary tools for minimizing these byproducts.

Q4: What are the critical safety precautions for this synthesis?

A4: This synthesis involves the use of highly corrosive and reactive acids, including concentrated sulfuric acid and nitric acid. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: All steps should be performed in a certified chemical fume hood.

  • Handling Acids: Add reagents slowly and in a controlled manner, especially when working with fuming sulfuric acid (oleum) and nitric acid. Always add acid to water, never the other way around, when preparing dilutions.

  • Exothermic Reactions: Both sulfonation and nitration are highly exothermic. Use an ice bath to control the temperature and prevent thermal runaway. Monitor the internal reaction temperature continuously with a thermometer.

III. Detailed Experimental Protocol

This protocol is based on established methods and is designed to provide a reproducible synthesis of this compound.

Step 1: Sulfonation of 2-Aminophenol

This step involves the reaction of 2-aminophenol with sulfuric acid to form 3-amino-2-hydroxybenzenesulfonic acid.

Materials:

  • 2-Aminophenol

  • Concentrated Sulfuric Acid (98%)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the desired amount of 2-aminophenol.

  • Slowly add concentrated sulfuric acid to the 2-aminophenol with constant stirring. An exothermic reaction will occur, and the temperature should be maintained between 5-35°C using an ice bath.

  • Once the addition is complete, continue stirring the mixture at this temperature for a specified period to ensure the completion of the sulfonation reaction.

Step 2: Nitration of 3-amino-2-hydroxybenzenesulfonic acid

This step introduces the nitro group at the 5-position of the benzene ring.

Materials:

  • The reaction mixture from Step 1

  • A mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid)

Procedure:

  • Cool the reaction mixture from Step 1 to a temperature between 0-20°C using an ice-salt bath. A temperature range of -10°C to 60°C is acceptable, but a lower temperature is preferred to control the reaction rate and minimize byproducts.[2]

  • Slowly add the mixed acid dropwise to the reaction mixture while maintaining the temperature within the specified range. The molar ratio of nitric acid to the sulfonated intermediate should be between 1:1 and 2:1.[2]

  • After the addition is complete, allow the reaction to proceed at this temperature for a set time, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the product.

  • The crude product is then isolated by filtration, washed with cold water to remove residual acid, and dried.

Purification: The crude this compound can be purified by recrystallization from hot water. The product is typically an off-white to light brown crystalline solid.[3]

IV. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Sulfonation: Insufficient reaction time or temperature.Increase the reaction time or slightly raise the temperature for the sulfonation step, monitoring for any degradation.
Incomplete Nitration: Reaction time too short or temperature too low.Extend the nitration time or cautiously increase the temperature, ensuring it remains within the recommended range to avoid side reactions.
Loss during Work-up: Product remaining dissolved in the filtrate.Ensure the precipitation is complete by using a sufficient amount of ice and allowing adequate time for the product to crystallize. Check the pH of the filtrate; adjusting it may improve precipitation.
Product Impurity (by TLC/HPLC) Formation of Isomers: Incorrect temperature control during sulfonation or nitration.Maintain strict temperature control, especially during the addition of the nitrating agent. Lower temperatures generally favor the desired isomer.
Over-nitration/Di-sulfonation: Excess of nitrating/sulfonating agent or high reaction temperature.Use a stoichiometric amount of the nitrating/sulfonating agent. Add the reagents dropwise at a low temperature to minimize localized high concentrations.
Oxidation of Starting Material/Product: Exposure to air at elevated temperatures.Perform the reaction under an inert atmosphere (N2 or Ar). Ensure prompt work-up after the reaction is complete.
Reaction "Runaway" (Uncontrolled Exotherm) Rapid Addition of Reagents: Adding the nitrating or sulfonating agent too quickly.Always add strong acids slowly and dropwise with efficient stirring and cooling.
Inadequate Cooling: Insufficient capacity of the cooling bath.Use a larger ice bath or an ice-salt bath for lower temperatures. Ensure good thermal contact between the flask and the bath.
Poor Stirring: Localized "hot spots" in the reaction mixture.Use a mechanical stirrer to ensure vigorous and efficient mixing throughout the reaction.

V. Visualizing the Process

To aid in understanding the experimental workflow and the logical relationships in troubleshooting, the following diagrams are provided.

Experimental Workflow

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Nitration cluster_2 Work-up & Purification start 2-Aminophenol + Conc. H2SO4 sulfonation Sulfonation Reaction (5-35°C) start->sulfonation intermediate 3-amino-2-hydroxybenzenesulfonic acid sulfonation->intermediate nitration Nitration with Mixed Acid (0-20°C) intermediate->nitration precipitation Precipitation on Ice nitration->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization from Water filtration->recrystallization final_product Pure 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid recrystallization->final_product

Caption: A flowchart of the synthesis of this compound.

Troubleshooting Logic

G cluster_yield Low Yield cluster_purity Impurity Issues start Problem Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction Low Yield isomers Isomer Formation? start->isomers Impurity loss_workup Loss during Work-up? incomplete_reaction->loss_workup sol_time Increase Reaction Time incomplete_reaction->sol_time sol_temp Adjust Temperature incomplete_reaction->sol_temp sol_precip Optimize Precipitation loss_workup->sol_precip over_reaction Over-reaction? isomers->over_reaction sol_temp_control Strict Temp. Control isomers->sol_temp_control oxidation Oxidation? over_reaction->oxidation sol_stoich Check Stoichiometry over_reaction->sol_stoich sol_inert Use Inert Atmosphere oxidation->sol_inert

Caption: A decision tree for troubleshooting common synthesis problems.

VI. References

  • CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. Google Patents.

  • The Role of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid in Dye Synthesis. [Link]

  • Mach, E. J. (1955). The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid. Digital Commons @ NJIT. [Link]

  • This compound. ChemBK. [Link]

Sources

purification of crude 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in the synthesis of pharmaceuticals and dyes, 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (AHNSA) requires high purity for optimal performance in downstream applications.[1] Recrystallization is a powerful and widely adopted technique for purifying solid organic compounds, leveraging the principle of differential solubility. This guide provides a comprehensive technical resource for researchers, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding the purification of crude AHNSA by recrystallization.

Physicochemical Properties of this compound

Understanding the fundamental properties of AHNSA is critical for designing an effective purification strategy. The presence of multiple polar functional groups—sulfonic acid, hydroxyl, amino, and nitro groups—dictates its solubility characteristics.[2]

PropertyValue
CAS Number 96-67-3[2][3]
Molecular Formula C₆H₆N₂O₆S[1][2][3]
Molecular Weight 234.19 g/mol [2]
Appearance Off-white to light brown crystalline solid
Melting Point ~285 °C[3]
Water Solubility 0.1-0.5 g/100 mL at 21.5 °C[3]

Core Protocol: Recrystallization of AHNSA from Water

Water is an excellent solvent choice for the recrystallization of AHNSA due to the compound's good solubility at elevated temperatures and relative insolubility at lower temperatures.[1][2]

Step-by-Step Methodology
  • Dissolution: Place the crude AHNSA in an Erlenmeyer flask. Add a minimal amount of deionized water to create a slurry. Heat the mixture on a hot plate with magnetic stirring. Bring the solution to a gentle boil. Continue adding small portions of hot deionized water until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is crucial; excess solvent will lead to a significant loss of product in the mother liquor, resulting in a poor yield.[4]

  • Decolorization (If Necessary): If the hot solution is highly colored due to impurities, remove it from the heat and add a small amount (typically 1-2% by weight of the solute) of activated charcoal. Re-heat the solution to boiling for 5-10 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[5]

  • Hot Gravity Filtration (If Necessary): If charcoal or other insoluble impurities are present, it is critical to filter the solution while it is still hot to prevent premature crystallization of the product. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Pour the hot solution rapidly through the filter paper into the clean, preheated flask. Causality: Keeping the apparatus hot prevents the product from crystallizing in the funnel, which would result in product loss and clog the filter.[6][7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice and may lead to the formation of small, impure precipitates.[6][8]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities from the mother liquor. Causality: The wash solvent must be ice-cold to minimize redissolving the purified product crystals.[4]

  • Drying: Dry the crystals in a drying oven at a temperature well below the melting point or in a desiccator under vacuum until a constant weight is achieved. Causality: Residual solvent can affect the accuracy of yield calculations and the melting point determination.[4]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization & Isolation crude Crude AHNSA dissolve Dissolve in minimum hot water crude->dissolve charcoal Add Activated Charcoal (if needed) dissolve->charcoal Colored solution? cool_slow Slow Cooling to RT dissolve->cool_slow No insoluble impurities hot_filter Hot Gravity Filtration (if needed) charcoal->hot_filter hot_filter->cool_slow ice_bath Ice-Water Bath cool_slow->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with ice-cold water vac_filter->wash dry Dry Crystals wash->dry pure Pure AHNSA Crystals dry->pure

Caption: Workflow for the purification of AHNSA by recrystallization.

Troubleshooting Guide & FAQs

Question 1: After cooling the solution, no crystals have formed. What should I do?

  • Possible Cause & Explanation: This is the most common issue in recrystallization and is often due to one of two reasons:

    • Excess Solvent: Too much solvent was added during the dissolution step. The solution is not supersaturated upon cooling, so the compound remains dissolved.[8][9]

    • Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. This can happen with very pure compounds or in very clean glassware.[4][8]

  • Solutions:

    • For Excess Solvent: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[9]

    • To Induce Crystallization:

      • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches provide a surface for nucleation to begin.[4][9]

      • Seeding: Add a tiny "seed" crystal of the crude or pure AHNSA to the cooled solution. This provides a template for crystal growth.[8][9]

Question 2: An oil has separated from the solution instead of crystals. How can I fix this?

  • Possible Cause & Explanation: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of solute is too high. It is more common when the compound is significantly impure.[7][8] The oil is a liquid phase of the impure compound and rarely crystallizes well.

  • Solutions:

    • Reheat the solution until the oil completely redissolves.

    • Add a small, measured amount of additional hot solvent to lower the saturation point.[8]

    • Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling, which should favor the formation of crystals over oil.[8]

Question 3: My final yield is very low. What went wrong?

  • Possible Cause & Explanation: A low yield can result from several procedural errors:

    • Using a large excess of solvent during dissolution.[4][9]

    • Filtering the solution while it was too cold, causing premature crystallization and loss of product on the filter paper.[7]

    • Washing the final crystals with too much solvent, or with solvent that was not ice-cold.[4]

    • Incomplete crystallization (not allowing enough time in the ice bath).

  • Solutions:

    • Ensure you use the absolute minimum amount of boiling solvent for dissolution.

    • Always use pre-heated glassware for hot filtration.

    • Wash the final crystals with a minimal volume of ice-cold solvent.

    • If the mother liquor has not been discarded, you can try to recover a second crop of crystals by boiling off more solvent and re-cooling, though this crop may be less pure.

Question 4: The purified crystals are still colored. How can I improve the purity?

  • Possible Cause & Explanation: The crude material contains colored impurities that are not effectively removed by a single recrystallization, or activated charcoal was not used when it should have been. Common impurities in the synthesis of AHNSA can include over-nitrated products or other colored by-products.[2]

  • Solutions:

    • Repeat the recrystallization process. A second recrystallization will almost always result in a higher purity product.

    • If you did not use activated charcoal in the first attempt, use it in the second. Ensure the solution is boiled with the charcoal for several minutes to allow for adsorption of the impurities.[5]

Troubleshooting SummaryPossible CauseRecommended Solution
No Crystals Form Too much solvent or supersaturationBoil off excess solvent; Scratch flask or add a seed crystal[4][8][9]
"Oiling Out" Cooling too quickly; high impurity levelReheat, add a small amount of extra solvent, cool very slowly[8]
Low Yield Excess solvent used; premature crystallizationUse minimum hot solvent; pre-heat filtration apparatus; wash with minimal ice-cold solvent[4][7][9]
Colored Product Persistent colored impuritiesPerform a second recrystallization; use activated charcoal[5]

Safety & Handling

As a nitro aromatic sulfonic acid, this compound and its related compounds should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[10][11] In case of contact, rinse the affected area thoroughly with water.[10]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.[10]

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound: A Versatile Compound for High-Quality Applications.
  • Smolecule. (n.d.). Buy this compound | 96-67-3.
  • ChemBK. (n.d.). This compound.
  • LibreTexts Chemistry. (2021). 2.1: RECRYSTALLIZATION.
  • University of York. (n.d.). Problems with Recrystallisations.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • University of California, Irvine. (n.d.). Recrystallization1.
  • University of Colorado Boulder. (n.d.). recrystallization.pdf.
  • ChemNet. (n.d.). 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Amino-5-nitrobenzoic acid.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - 3-Nitrobenzenesulfonic acid monohydrate.
  • ChemicalBook. (2025). 3-NITROBENZENESULFONIC ACID | 98-47-5.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Lab-Chemicals.Com. (n.d.). This compound, 95+%.
  • Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • BenchChem. (2025). Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid.

Sources

identifying and removing impurities from 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical chemical intermediate. Ensuring high purity is paramount for the reliability of downstream applications, from the synthesis of azo dyes to the development of pharmaceutical compounds.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities typically arise from the synthesis process and can include unreacted starting materials, intermediates, and by-products from side reactions.[3] Key impurities to look for are incompletely substituted derivatives (e.g., compounds lacking the nitro or sulfonic acid group), over-nitrated products, and various isomers.[3]

Q2: What is the best initial method to quickly assess the purity of my sample?

A2: High-Performance Liquid Chromatography (HPLC) is the primary and most effective technique for a rapid and accurate purity assessment.[3] A reversed-phase HPLC system, typically with a C18 column, provides excellent resolution and quantitative data for this type of polar aromatic compound.[3][4]

Q3: My sample of this compound has a darker than expected color (e.g., dark brown or green instead of light yellow/brown). What could be the cause?

A3: A significant color deviation often points to the presence of oxidized impurities or residual starting materials from the nitration process. The presence of multiple polar functional groups makes the compound susceptible to degradation under certain conditions.[3] Decolorization using activated charcoal during recrystallization can often resolve this issue.[5]

Q4: Why is achieving high purity of this compound so critical for my research?

A4: The purity of this compound directly impacts the quality, yield, and safety of the final products.[2][6] In dye synthesis, impurities can lead to incorrect shades and poor color fastness.[1] In pharmaceutical development, even trace impurities can cause undesirable side reactions or introduce toxicity.[6]

Impurity Identification and Analysis Workflow

The logical flow for ensuring the purity of your compound involves a systematic process of identification, quantification, and removal. The following workflow provides a general roadmap for this process.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Identification cluster_2 Phase 3: Purification cluster_3 Phase 4: Final Validation raw_sample Crude Sample Received hplc_screen HPLC Purity Screen raw_sample->hplc_screen Take aliquot lcms_nmr LC-MS / NMR Analysis (If unknown peaks are present) hplc_screen->lcms_nmr >2% impurities or unknown peaks select_method Select Purification Method (e.g., Recrystallization) hplc_screen->select_method <2% known impurities impurity_id Identify Impurity Structures lcms_nmr->impurity_id impurity_id->select_method purify Execute Purification Protocol select_method->purify dry Dry Purified Product purify->dry final_hplc Final HPLC Purity Check dry->final_hplc final_hplc->select_method Fails Spec release Release for Use (Purity >99%) final_hplc->release Meets Spec

Caption: General workflow for impurity identification and purification.
Table 1: Common Impurities & Identification Methods
Impurity TypePotential SourceRecommended Analytical TechniqueKey Observations
2-Aminophenol Unreacted starting materialReversed-Phase HPLCEarly eluting, less polar peak compared to the main compound.
Isomeric Byproducts Non-selective sulfonation or nitrationReversed-Phase HPLC, LC-MSPeaks eluting close to the main product peak. MS helps confirm the same mass.
Over-nitrated products Harsh nitration conditionsReversed-Phase HPLC, LC-MSMore retained (later eluting) peaks in RP-HPLC. MS will show a higher mass.
Hydrolysis Byproducts Degradation during synthesis or storageReversed-Phase HPLCMay introduce more polar compounds that elute earlier.

Analytical Method Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol is a standard starting point for the purity analysis of this compound. Method optimization may be required based on the specific impurities present.[4]

Objective: To quantify the purity of this compound and separate it from potential process-related impurities.

Instrumentation & Materials:

  • HPLC system with UV-Vis or DAD detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[4]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)[7]

  • Sample of this compound

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).[7]

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid).

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a reference standard of the compound in the mobile phase (e.g., 90:10 Mobile Phase A:B) to a concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 10 µL[4]

    • Detection Wavelength: 254 nm (or scan for optimal wavelength with a DAD)[4]

    • Column Temperature: Ambient or controlled at 30 °C.

    • Gradient Program (Example):

      • 0-5 min: 5% B

      • 5-20 min: Ramp from 5% to 60% B

      • 20-25 min: Hold at 60% B

      • 25-26 min: Ramp back to 5% B

      • 26-30 min: Re-equilibrate at 5% B

  • Analysis:

    • Inject the standard solution to establish the retention time and response of the main peak.

    • Inject the sample solution.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[5]

Objective: To increase the purity of crude this compound to >99%.

Materials:

  • Crude this compound

  • Ethanol or an Ethanol/Water mixture[5]

  • Erlenmeyer flasks

  • Heating mantle or steam bath

  • Activated charcoal (optional, for color removal)[5]

  • Filtration apparatus (Buchner funnel, filter paper)

Step-by-Step Protocol:

  • Solvent Selection: Ethanol is a suitable solvent for compounds of this type, as solubility increases significantly with temperature.[5] A mixture of ethanol and water may also be effective.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of cold solvent to create a slurry.

    • Heat the mixture gently on a heating mantle while stirring. Add more hot solvent portion-wise until the solid just dissolves completely. Avoid adding excessive solvent.[5]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and add a small amount (spatula tip) of activated charcoal.

    • Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration:

    • If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask to remove them. This step must be done quickly to prevent premature crystallization.[5]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process, promoting the formation of larger, purer crystals.

    • Once at room temperature, cooling can be completed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Dry the crystals in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Troubleshooting Guide

Even with established protocols, challenges can arise. This guide provides a logical approach to diagnosing and solving common purification issues.

G cluster_0 Recrystallization Issues cluster_1 Purity Issues start Problem Encountered During Purification oiling_out Product 'oils out' instead of crystallizing. start->oiling_out no_crystals No crystals form upon cooling. start->no_crystals low_yield Purity is good, but yield is very low. start->low_yield poor_purity Purity does not improve significantly after one recrystallization. start->poor_purity color_persists Product remains highly colored. start->color_persists sol_oiling_out Solution: 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool more slowly. oiling_out->sol_oiling_out sol_no_crystals Solution: 1. Too much solvent was used.   - Boil off some solvent and re-cool. 2. Scratch inside of flask with glass rod. 3. Add a seed crystal. no_crystals->sol_no_crystals sol_low_yield Solution: 1. Too much solvent was used. 2. Crystals are too soluble in cold solvent.   - Try a different solvent system. 3. Ensure complete cooling in ice bath. low_yield->sol_low_yield sol_poor_purity Solution: 1. Impurity has similar solubility.   - Perform a second recrystallization. 2. Consider an alternative method like   preparative chromatography. poor_purity->sol_poor_purity sol_color_persists Solution: 1. Ensure activated charcoal was used   during the hot dissolution step. 2. Use a slightly larger amount of charcoal. color_persists->sol_color_persists

Caption: Troubleshooting decision tree for common purification problems.

References

  • SIELC Technologies. (2018, February 16). 3-Nitrobenzenesulfonic acid. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound: A Versatile Compound for High-Quality Applications. Retrieved from [Link]

  • YouTube. (2021, April 5). Synthesis and Applications of 3-amino5-nitro2-hydroxy benzene sulphonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • LookChem. (n.d.). The Role of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid in Dye Synthesis. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Nitration of 2-Aminophenol-4-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the nitration of 2-aminophenol-4-sulfonic acid. This resource is designed for researchers, chemists, and process development scientists. Here, we address common challenges and side reactions encountered during this electrophilic aromatic substitution, providing in-depth, experience-driven solutions in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the laboratory, offering explanations for their chemical origins and actionable steps for resolution.

Q1: My reaction mixture is turning dark brown or black, and I'm isolating a tarry, intractable substance instead of a clean product. What is causing this?

A1: This is a classic sign of oxidative decomposition. The 2-aminophenol-4-sulfonic acid substrate is highly susceptible to oxidation, especially under nitrating conditions.

  • Root Cause Analysis: The electron-donating nature of both the hydroxyl (-OH) and amino (-NH₂) groups makes the aromatic ring electron-rich and thus, highly activated.[1][2] While this facilitates the desired electrophilic nitration, it also makes the molecule vulnerable to oxidation by the nitric acid in the reaction mixture. The -NH₂ group is particularly sensitive to oxidation.[3] This process often involves the formation of highly colored, complex polymeric materials, resulting in the characteristic tarry appearance.[2][4] The reaction can become violently exothermic if not properly controlled, further accelerating decomposition.[1]

  • Troubleshooting & Prevention:

    • Strict Temperature Control: This is the most critical parameter. The reaction should be conducted at low temperatures, typically between -5°C and 5°C. Use an efficient cooling bath (e.g., ice-salt or a cryocooler) to dissipate the heat generated during the exothermic reaction.[5] A temperature spike above 10°C can initiate runaway oxidation.

    • Controlled Reagent Addition: Add the nitrating agent (e.g., mixed acid) dropwise to the solution of 2-aminophenol-4-sulfonic acid. This ensures that the concentration of the oxidizing agent is never excessively high at any given moment and allows the cooling system to manage the heat of reaction effectively.

    • Protecting the Amino Group: In some cases, protecting the highly reactive amino group via acetylation can prevent oxidation. The resulting acetamido group is still an ortho-, para-director but is less activating and more resistant to oxidation. The protecting group can be removed later by hydrolysis.[6][7]

Q2: My analytical data (¹H NMR, LC-MS) indicates the presence of dinitrated or even trinitrated products. How can I improve the selectivity for mononitration?

A2: The formation of multiple nitro groups (polynitration) is a common side reaction when dealing with a highly activated aromatic ring.

  • Root Cause Analysis: The initial introduction of a nitro group is deactivating. However, the powerful activating effects of the -OH and -NH₂ groups can still make the mononitrated product susceptible to a second nitration, especially under harsh conditions. Higher temperatures and prolonged reaction times increase the kinetic energy of the molecules, overcoming the activation barrier for subsequent nitrations.[8]

  • Troubleshooting & Prevention:

    • Reduce Reaction Temperature: As with oxidation, lower temperatures (below 5°C) disfavor the higher activation energy required for a second nitration on the now less-activated ring.[8]

    • Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS). Once the starting material is consumed, quench the reaction promptly to prevent the product from undergoing further nitration.

    • Stoichiometric Control: Use a modest excess, but not a large excess, of the nitrating agent. A significant excess of nitric acid will drive the reaction towards polynitration.

    • Choice of Nitrating Agent: Using a milder nitrating agent or a more dilute mixed acid can sometimes improve selectivity for the mono-substituted product.

Q3: I am observing a significant by-product where the sulfonic acid group appears to have been replaced by a nitro group. What is this reaction and how can it be avoided?

A3: This side reaction is known as ipso-substitution or ipso-nitration. It involves the electrophilic attack of the nitronium ion (NO₂⁺) at the carbon atom already bearing the sulfonic acid group (-SO₃H), leading to its displacement.

  • Root Cause Analysis: The sulfonation of aromatic rings is a reversible process.[9] Under the acidic conditions of the nitration, the sulfonic acid group can be protonated and subsequently eliminated as SO₃. The resulting carbocation can then be attacked by a nucleophile or, in this context, the nitronium ion can directly substitute the -SO₃H group. This process is often more prevalent at higher temperatures and with prolonged exposure to strong acid.[10] Studies on the nitration of phenolsulfonic acids have confirmed that both direct nitration on the ring and substitution of the sulfonic group can occur.[10]

  • Troubleshooting & Prevention:

    • Maintain Low Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for the C-S bond cleavage, favoring ipso-substitution.

    • Minimize Reaction Time: Do not allow the reaction to proceed for longer than necessary. Once the desired product is formed, work up the reaction to remove the strong acid environment.

    • Acid Concentration: While counterintuitive, excessively high concentrations of sulfuric acid can sometimes promote the desulfonation required for ipso-attack. Careful optimization of the mixed acid composition is key.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the sulfonic acid group in this reaction?

A1: The sulfonic acid group (-SO₃H) serves two critical functions. First, it is a meta-director, but more importantly in this context, it acts as a blocking and protecting group .[11][12] The starting material, 2-aminophenol, has three activated positions (positions 4, 6 ortho/para to -OH and position 4 para to -NH₂). By pre-sulfonating at the highly activated position 4, you block it from nitration. This directs the incoming nitro group to the remaining activated positions (typically position 6), enhancing regioselectivity. Furthermore, the electron-withdrawing nature of the sulfonic acid group slightly deactivates the ring, helping to moderate the reaction and reduce the risk of uncontrolled oxidation and polynitration compared to unsubstituted 2-aminophenol.[1]

Q2: Why is a mixed acid (HNO₃/H₂SO₄) typically used as the nitrating agent?

A2: The combination of concentrated nitric acid and sulfuric acid, known as "mixed acid," is used to generate a highly potent electrophile, the nitronium ion (NO₂⁺) .[11][13] Sulfuric acid is a stronger acid than nitric acid. It protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[9][13] This species is a much stronger electrophile than nitric acid alone and is necessary to effectively nitrate even activated aromatic rings under controlled conditions.

Q3: Is it always necessary to perform this reaction at sub-zero temperatures?

A3: For this specific substrate, yes. The high activation of the ring by two electron-donating groups (-OH and -NH₂) makes the reaction extremely fast and prone to exothermic decomposition and oxidation at higher temperatures.[1][2] Industrial processes involving nitration of less activated rings may run at higher temperatures, but for 2-aminophenol derivatives, low-temperature control is paramount for achieving good yield and purity.[8][14][15] A patent for a related synthesis specifies a reaction temperature between -10°C and 30°C, highlighting the broad but controlled range required.[5]

Visualizations & Data

Key Reaction Pathways Diagram

The following diagram illustrates the desired reaction pathway versus the major side reactions discussed.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Desired Product cluster_side Major Side Reactions A 2-Aminophenol-4-Sulfonic Acid R HNO₃ / H₂SO₄ (Low Temperature) E Ipso-Substitution (Desulfonation-Nitration) B 2-Amino-6-nitrophenol-4-sulfonic acid R->B Desired Pathway (Controlled Conditions) C Oxidation Products (Tars, Polymers) R->C High Temp Excess Oxidant R->E High Temp Strong Acid D Polynitration (e.g., Dinitro-product) B->D High Temp Long Reaction Time

Caption: Key pathways in the nitration of 2-aminophenol-4-sulfonic acid.

Table: Impact of Reaction Parameters on Outcomes
ParameterConditionDesired Product YieldRisk of OxidationRisk of PolynitrationRisk of Ipso-Substitution
Temperature Low (-5 to 5°C)OptimalLowLowLow
High (>10°C)DecreasedHighHighIncreased
Reaction Time Optimal (monitored)OptimalLowLowLow
ExcessiveDecreasedIncreasedHighIncreased
Nitrating Agent StoichiometricOptimalModerateLowLow
Large ExcessDecreasedHighHighModerate

Recommended Experimental Protocol

This protocol provides a generalized, step-by-step methodology for the controlled mononitration of 2-aminophenol-4-sulfonic acid, designed to minimize side reactions.

Protocol: Controlled Mononitration

Safety Note: This reaction involves strong acids and is highly exothermic. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. An ice bath for quenching should be readily available.

  • Reactor Setup:

    • Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer that dips below the liquid surface, and a pressure-equalizing dropping funnel.

    • Place the flask in a cooling bath capable of maintaining a temperature of 0°C to -5°C (e.g., an ice-salt mixture).

  • Substrate Preparation:

    • In the reaction flask, dissolve 1.0 equivalent of 2-aminophenol-4-sulfonic acid in a calculated amount of concentrated sulfuric acid with stirring. Allow the solution to cool to the target temperature of 0°C.

  • Nitrating Agent Preparation (Mixed Acid):

    • In a separate beaker cooled in an ice bath, slowly and carefully add 1.05 equivalents of concentrated nitric acid to a pre-chilled volume of concentrated sulfuric acid. Allow this mixed acid to cool to 0°C before use.

  • Reaction Execution:

    • Transfer the prepared mixed acid to the dropping funnel.

    • Add the mixed acid dropwise to the stirred solution of the substrate in sulfuric acid over a period of 60-90 minutes.

    • CRITICAL: Meticulously monitor the internal temperature. The rate of addition should be controlled to ensure the temperature does not rise above 5°C.

    • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30-60 minutes. Monitor the reaction progress by a suitable method (e.g., TLC, if a suitable system can be devised, or analysis of a quenched aliquot by LC-MS).

  • Reaction Quench and Product Isolation:

    • Once the reaction is complete, quench it by slowly pouring the reaction mixture onto a stirred slurry of crushed ice. This should be done carefully and slowly to manage the exotherm from the acid dilution.

    • The product should precipitate as a solid.

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove residual acid, followed by a small amount of cold ethanol or another suitable solvent to aid in drying.[3]

  • Purification:

    • The crude product can be purified by recrystallization from hot water or an appropriate aqueous-organic solvent mixture.[16]

Experimental Workflow Diagram

G start Start prep_sub 1. Dissolve Substrate in H₂SO₄ start->prep_sub cool_sub 2. Cool Substrate Solution to 0°C prep_sub->cool_sub addition 5. Add Mixed Acid Dropwise (Maintain T < 5°C) cool_sub->addition prep_mix 3. Prepare Mixed Acid (HNO₃ + H₂SO₄) cool_mix 4. Cool Mixed Acid to 0°C prep_mix->cool_mix cool_mix->addition stir 6. Stir at 0-5°C (Monitor Reaction) addition->stir quench 7. Quench Reaction on Crushed Ice stir->quench filter 8. Isolate Product by Filtration quench->filter wash 9. Wash with Cold Water filter->wash purify 10. Purify by Recrystallization wash->purify end End purify->end

Caption: Step-by-step workflow for controlled nitration.

References

  • Mach, E. J. (1954). The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid. Master's Theses. Digital Commons @ NJIT. [Link]

  • Quora. (2018). Why is it when we do a nitration of phenol, we obtain ortho-, para-, mono-, and nitro. Quora. [Link]

  • Conradi, C. R. (1953). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. Master's Theses. Digital Commons @ NJIT. [Link]

  • Chemistry LibreTexts. (2019). 16.10: Nitration and Sulfonation. [Link]

  • Mach, E. J. (1954). The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid. Digital Commons @ NJIT. [Link]

  • Corning. (n.d.). Nitration of phenol in flow. Corning Incorporated. [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Bahua, H., et al. (2023). Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene. AIP Conference Proceedings. [Link]

  • Montiel, V. H., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Electrochimica Acta. [Link]

  • Chemistry Stack Exchange. (2024). Why is mononitration of phenol carried out at low temperatures?[Link]

  • Corbett, J. F. (1975). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Kemula, W., & Zawada, T. (1965). MECHANISM OF NITRATION OF PHENOLSULPHONIC ACIDS. Tetrahedron. [Link]

  • Unacademy. (n.d.). Nitration sulphonation notes. [Link]

  • Bar-Or, D., et al. (2020). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules. [Link]

  • Young, D. (2020). What is Nitration? What is Sulfonation? [Video]. YouTube. [Link]

  • Google Patents. (2015). CN104693074A - Preparation method of 2-amino-4-sulfo-6-acetaminophenol.
  • Patsnap. (n.d.). Synthetic method of 2-aminophenol-4-sulfonamide. Eureka. [Link]

  • Wikipedia. (n.d.). Paracetamol. [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. [Link]

  • Wyzant. (2020). What is the best method to do nitration on P-aminophenol and what is the end product?[Link]

  • ResearchGate. (2005). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. [Link]

  • Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1981). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols...[Link]

  • ResearchGate. (2004). Nitrophenols Reduction in the Benzene Adiabatic Nitration Process. [Link]

  • Google Patents. (1980). DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL.
  • Google Patents. (2015). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
  • Google Patents. (1982).

Sources

Technical Support Center: Managing the Stability of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (AHNSA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of AHNSA in aqueous solutions. This guide offers in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.

Introduction to this compound (AHNSA)

This compound (CAS No. 96-67-3) is a versatile aromatic sulfonic acid characterized by its water solubility.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and is a key component in the production of dyes and pigments.[1][3][4] The presence of multiple functional groups—amino, hydroxyl, nitro, and sulfonic acid—contributes to its reactivity and utility in diverse chemical applications.[2] However, this complex structure also makes its aqueous solutions susceptible to degradation under certain conditions, potentially impacting experimental outcomes.

This guide will delve into the critical factors affecting the stability of AHNSA solutions and provide actionable protocols to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of AHNSA in aqueous solutions?

A1: The stability of AHNSA in aqueous solutions is primarily influenced by three main factors: pH, light exposure, and temperature. As a nitroaromatic compound, it is generally resistant to oxidative degradation but can be susceptible to photolysis and degradation in the presence of strong acids, bases, or certain reactive chemical species.[1][5]

Q2: How does pH affect the stability of AHNSA solutions?

A2: The pH of an aqueous solution can significantly impact the stability of AHNSA. The sulfonic acid group gives the molecule acidic properties.[2] While specific data on the optimal pH range for AHNSA is not extensively documented, related aminobenzoic acids are known to undergo hydrolysis under strongly acidic or basic conditions.[5] It is crucial to maintain the pH of your stock and working solutions within a stable range, typically near neutral, unless your experimental protocol requires otherwise. Always determine the pH stability profile for your specific application.

Q3: Is AHNSA sensitive to light?

A3: Yes, as a nitroaromatic compound, AHNSA is potentially susceptible to photodegradation.[6][7][8] Exposure to ultraviolet (UV) or even ambient laboratory light can initiate photochemical reactions, leading to the degradation of the compound. Therefore, it is imperative to protect AHNSA solutions from light.

Q4: What is the recommended storage temperature for AHNSA solutions?

A4: For optimal stability, aqueous solutions of AHNSA should be stored at refrigerated temperatures, typically between 2-8°C.[6] Storing solutions at room temperature for extended periods can accelerate degradation. For long-term storage, freezing the solution at -20°C or below may be considered, but it is essential to perform stability studies to ensure that freeze-thaw cycles do not affect the compound's integrity.

Q5: What are the potential degradation products of AHNSA?

A5: Based on its chemical structure, potential degradation pathways for AHNSA include hydrolysis, oxidation, and photolysis.[1][5] Common impurities found in AHNSA can include products from incomplete synthesis or side reactions, such as incompletely substituted derivatives or over-nitrated products.[1] Degradation in solution could lead to the formation of various byproducts through reactions involving the amino, nitro, and hydroxyl groups. Identifying these degradation products often requires analytical techniques like HPLC-MS.

Q6: What is the best way to prepare a stable aqueous stock solution of AHNSA?

A6: To prepare a stable stock solution, use high-purity water (e.g., Milli-Q or equivalent) and a high-purity grade of AHNSA solid.[2] It is advisable to prepare solutions fresh whenever possible. If a stock solution is required, it should be prepared in a buffer at an appropriate pH, filtered through a 0.22 µm filter to remove any particulates, and stored in an amber vial at 2-8°C.

Troubleshooting Guide

This section addresses common problems encountered when working with AHNSA solutions and provides systematic approaches to resolve them.

Problem Potential Cause Troubleshooting Steps & Solutions
Change in solution color (e.g., darkening) Degradation: The solution may be degrading due to exposure to light, improper pH, or elevated temperature.1. Protect from Light: Immediately wrap the solution container in aluminum foil or use an amber vial. Prepare and handle the solution under low-light conditions. 2. Verify pH: Check the pH of the solution. If it has shifted, adjust it back to the optimal range using a suitable buffer. 3. Control Temperature: Ensure the solution is stored at the recommended 2-8°C. Avoid leaving it at room temperature for extended periods. 4. Prepare Fresh Solution: If significant discoloration has occurred, it is best to discard the solution and prepare a fresh one.
Unexpected peaks in HPLC analysis Sample Degradation: The appearance of new peaks suggests the formation of degradation products.[5]1. Analyze Fresh Sample: Prepare and immediately analyze a fresh solution to confirm if the extra peaks are from degradation. 2. Review Storage Conditions: Check the storage conditions (light, temperature, pH) of the sample that showed unexpected peaks. 3. Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact AHNSA from its potential degradation products.[1][4][9][10]
Inconsistent experimental results Solution Instability: Variability in the concentration of active AHNSA due to degradation can lead to poor reproducibility.1. Use Freshly Prepared Solutions: For critical experiments, always use freshly prepared solutions to minimize the impact of degradation. 2. Establish a Stability Protocol: If stock solutions must be used, perform a stability study under your specific experimental conditions to determine how long the solution remains viable. 3. Quantify Concentration: Before each experiment, consider verifying the concentration of your AHNSA working solution using a validated analytical method like UV-Vis spectrophotometry or HPLC.
Precipitation in the solution Low Solubility or pH Shift: The compound may be precipitating out of solution.[5]1. Check Solubility: Confirm the solubility of AHNSA in your chosen solvent and at your working concentration. You may need to adjust the concentration or use a co-solvent. 2. Monitor pH: A change in pH can affect the solubility of AHNSA. Ensure the pH is maintained within a range where the compound is soluble. 3. Use Silanized Glassware: The compound might be adsorbing to the surface of the container. Using silanized glassware can help prevent this.[5]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution of AHNSA

This protocol outlines the steps for preparing a stable stock solution of AHNSA.

Materials:

  • This compound (high purity)

  • High-purity water (e.g., Milli-Q)

  • Appropriate buffer (e.g., phosphate buffer, pH 7.0)

  • Amber volumetric flasks and vials

  • Sterile 0.22 µm syringe filter

  • Calibrated pH meter

Procedure:

  • Weighing: Accurately weigh the required amount of AHNSA solid in a clean, dry weighing boat.

  • Dissolution: Transfer the solid to an amber volumetric flask. Add a portion of the high-purity water or buffer and sonicate briefly to aid dissolution.

  • Volume Adjustment: Once fully dissolved, bring the solution to the final volume with the solvent.

  • pH Measurement and Adjustment: Measure the pH of the solution. If necessary, adjust to the desired pH using dilute acid or base.

  • Sterile Filtration: Filter the solution through a 0.22 µm syringe filter into a sterile amber storage vial.

  • Storage: Tightly cap the vial, label it with the compound name, concentration, date, and your initials. Store at 2-8°C, protected from light.

Protocol 2: Monitoring AHNSA Stability using HPLC

This protocol provides a general framework for a stability-indicating HPLC method to assess the purity and degradation of AHNSA solutions.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M sodium acetate, pH 6.4) and an organic solvent (e.g., acetonitrile/methanol mixture).[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of a pure AHNSA solution (scan for lambda max).

  • Injection Volume: 10-20 µL.

Procedure:

  • Sample Preparation: Dilute your AHNSA solution to a suitable concentration within the linear range of the detector.

  • Analysis: Inject the sample onto the HPLC system.

  • Data Evaluation:

    • The peak corresponding to intact AHNSA should be well-resolved from any other peaks.

    • The appearance of new peaks or a decrease in the peak area of the main compound over time indicates degradation.

    • Quantify the percentage of intact AHNSA remaining to assess stability.

Visualizing Stability Factors and Workflows

To better understand the relationships between different factors affecting AHNSA stability and the recommended workflows, the following diagrams are provided.

Stability_Factors cluster_factors Key Stability Factors cluster_degradation Degradation Pathways pH pH Hydrolysis Hydrolysis pH->Hydrolysis Light Light Exposure Photolysis Photolysis Light->Photolysis Temp Temperature Thermal Thermal Degradation Temp->Thermal AHNSA AHNSA in Aqueous Solution Hydrolysis->AHNSA Leads to degradation of Photolysis->AHNSA Leads to degradation of Thermal->AHNSA Leads to degradation of AHNSA->pH Influenced by AHNSA->Light Influenced by AHNSA->Temp Influenced by Stable Stable Solution AHNSA->Stable Proper Management

Caption: Factors influencing AHNSA stability in aqueous solutions.

Experimental_Workflow start Start: Need AHNSA Solution prep Prepare Fresh Solution (Protocol 1) start->prep store Store Properly (2-8°C, Dark) prep->store use Use in Experiment store->use troubleshoot Inconsistent Results? use->troubleshoot analyze Analyze Stability (HPLC - Protocol 2) troubleshoot->analyze Yes end End: Successful Experiment troubleshoot->end No analyze->prep Degradation Detected analyze->use Solution Stable

Caption: Recommended workflow for managing AHNSA solutions.

References

  • This compound, 95+%. Lab-Chemicals.Com. Accessed January 3, 2026.
  • Buy this compound | 96-67-3. Smolecule. Accessed January 3, 2026.
  • Photocatalytic degradation of 3‐nitrobenzenesulfonic acid in aqueous TiO2 suspensions. Wiley Online Library. Accessed January 3, 2026.
  • Introducing this compound: A Versatile Compound for High-Quality Applications. Ningbo Inno Pharmchem Co., Ltd. Accessed January 3, 2026.
  • Safety Data Sheet - 2-Amino-5-nitrobenzenesulfonic acid. Combi-Blocks. Accessed January 3, 2026.
  • This compound. ChemBK. Accessed January 3, 2026.
  • 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid. ChemNet. Accessed January 3, 2026.
  • 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. PubChem. Accessed January 3, 2026.
  • CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • This compound. CymitQuimica. Accessed January 3, 2026.
  • SAFETY DATA SHEET - 2-Amino-5-nitrophenol. Fisher Scientific. Accessed January 3, 2026.
  • This compound (mixture). India Fine Chemicals. Accessed January 3, 2026.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. Accessed January 3, 2026.
  • Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. MDPI. Accessed January 3, 2026.
  • Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid. BenchChem. Accessed January 3, 2026.
  • o-Nitrobenzenesulfonyl Chloride. Organic Syntheses. Accessed January 3, 2026.
  • Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfon
  • Thermal stability of amino acid-(tyrosine and tryptophan) coated magnetites.
  • Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives. PubMed. Accessed January 3, 2026.
  • Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation. BenchChem. Accessed January 3, 2026.
  • Photocatalytic degradation of p-amino-azo-benzene and p-hydroxy-azo. CORE. Accessed January 3, 2026.
  • US5545754A - Process for the preparation of p-amino-phenols.
  • This compound Monohydrate, Min. 98.0 (HPLC,T), 5 g. Fisher Scientific. Accessed January 3, 2026.

Sources

Technical Support Center: Troubleshooting Poor Color Development in Assays with 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays utilizing 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (AHNSA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor or inconsistent color development in their experiments. By understanding the underlying chemical principles and potential pitfalls, you can ensure the accuracy and reproducibility of your results.

Introduction to AHNSA-Based Assays

This compound is a versatile aromatic amine used in various biochemical and analytical assays.[1] A primary application is in the colorimetric determination of nitrite (NO₂⁻), a key indicator of nitric oxide (NO) production in biological systems. This is typically achieved through a diazo-coupling reaction, a well-established chemical method often referred to as the Griess test.[2][3]

The assay's principle is a two-step process:

  • Diazotization: In an acidic environment, AHNSA reacts with nitrite to form a transient diazonium salt.

  • Coupling: This diazonium salt then rapidly couples with a suitable aromatic compound, such as N-(1-naphthyl)ethylenediamine (NED), to produce a stable, intensely colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the nitrite concentration in the sample.[4]

Poor color development can arise from a variety of factors, from reagent integrity to subtle variations in the assay conditions. This guide provides a structured approach to identifying and resolving these issues.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during your assay, providing explanations and actionable solutions.

Category 1: Reagent and Solution Issues

Question 1: I'm seeing very weak or no color development in my standards and samples. What could be wrong with my reagents?

Answer: This is one of the most common issues and often points to a problem with one or more of your reagents. Let's break down the possibilities:

  • Degraded this compound (AHNSA):

    • Causality: AHNSA, like many aromatic amines, can degrade over time, especially when exposed to light, air, or improper storage temperatures.[5] Degradation can prevent the efficient formation of the diazonium salt, which is the first critical step of the reaction. The purity of the initial solid is also crucial.[6]

    • Solution:

      • Ensure you are using a high-purity grade of AHNSA (≥96%).[7]

      • Prepare the AHNSA solution fresh for each experiment. While some protocols suggest it can be stored for short periods, its stability in solution can be variable.

      • Store the solid AHNSA in a cool (2-8°C), dry, and dark environment.[5]

  • Inactive N-(1-naphthyl)ethylenediamine (NED) Coupling Reagent:

    • Causality: The NED solution is particularly susceptible to oxidation, which will be visible as a brownish or purplish discoloration. Oxidized NED will not couple effectively with the diazonium salt, leading to a significant loss of signal.

    • Solution:

      • Always use a fresh, colorless NED solution. If your solution has any color, discard it and prepare a new one.

      • Store the solid NED protected from light and moisture. Prepare the solution in deionized water and store it in a dark bottle at 2-8°C for no longer than a week. For best results, prepare it fresh daily.

  • Incorrect Acid Concentration:

    • Causality: The diazotization reaction requires a specific acidic pH to proceed efficiently.[2] If the acid concentration is too low, the reaction will be incomplete. If it's too high, it can interfere with the subsequent coupling reaction.

    • Solution:

      • Verify the concentration of the acid used in your diazotization step (typically hydrochloric acid or phosphoric acid).

      • Ensure the final pH of the reaction mixture is within the optimal range for both diazotization and coupling.

Question 2: My blank wells are showing a high background color. What causes this?

Answer: High background is often due to contamination of your reagents or samples.

  • Contaminated Reagents:

    • Causality: Nitrite contamination in your water or other reagents is a frequent culprit. This is especially common in labs where nitric acid is used.

    • Solution:

      • Use high-purity, nitrite-free water for all reagent and standard preparations.

      • Test your water and other buffers by running a "reagent blank" with no added sample or standard. If color develops, one of your reagents is contaminated. Prepare fresh solutions.

  • Sample-Specific Issues:

    • Causality: Some biological samples may contain endogenous substances that interfere with the assay. This is less common for a high background in the blank but can be a factor.

    • Solution: Prepare a "sample blank" by adding the sample to the reagents but substituting the AHNSA solution with the corresponding buffer. This will help you determine if the sample itself is contributing to the color.

Category 2: Assay Conditions and Protocol Execution

Question 3: My results are inconsistent and not reproducible between plates or experiments. What should I check?

Answer: Inconsistent results often stem from variability in the assay protocol execution.

  • Temperature Fluctuations:

    • Causality: Diazonium salts are notoriously unstable at room temperature and above.[8] If the reaction is performed at inconsistent temperatures, the rate of diazonium salt degradation will vary, leading to inconsistent color development.

    • Solution:

      • Perform the diazotization step on ice or in a cold room to stabilize the diazonium salt.

      • Allow all reagents and samples to equilibrate to the same temperature before starting the assay.

      • Ensure consistent incubation times and temperatures for all steps across all plates.

  • Timing of Reagent Addition:

    • Causality: Due to the instability of the diazonium salt, the time between the addition of the AHNSA/nitrite mixture and the addition of the NED coupling reagent is critical. This interval should be kept short and consistent.

    • Solution:

      • Add the NED solution promptly after the recommended incubation time for the diazotization step.

      • Use a multichannel pipette to add reagents to multiple wells simultaneously to minimize timing differences across the plate.

  • Pipetting Errors:

    • Causality: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a major source of variability.

    • Solution:

      • Ensure your pipettes are properly calibrated.

      • Use fresh pipette tips for each sample and standard to avoid cross-contamination.

      • Be consistent with your pipetting technique (e.g., consistent speed and depth of tip immersion).

Question 4: The color in my wells is fading quickly after development. Why is this happening?

Answer: While the final azo dye is generally stable, certain conditions can lead to color fading.

  • Exposure to Light:

    • Causality: Azo dyes can be susceptible to photobleaching upon prolonged exposure to strong light.

    • Solution:

      • Protect the plate from direct light during incubation and before reading.

      • Read the plate within the recommended timeframe after color development (usually within 1-2 hours).[2]

  • Chemical Instability:

    • Causality: Extreme pH or the presence of strong reducing or oxidizing agents in the sample can potentially degrade the azo dye.

    • Solution:

      • Ensure the final pH of the reaction mixture is stable and within the recommended range.

      • If your samples are suspected to contain interfering substances, consider sample cleanup steps (see Category 3).

Category 3: Sample-Specific Interferences

Question 5: I suspect something in my biological sample is interfering with the assay. What are common interfering substances and how can I mitigate their effects?

Answer: Biological samples are complex matrices and can contain substances that interfere with colorimetric assays.[9]

  • High Protein Concentration:

    • Causality: High concentrations of protein can cause turbidity and may also interact with the assay reagents.

    • Solution: Deproteinize your samples using methods such as ultrafiltration (e.g., with a 10 kDa cutoff filter) or precipitation (e.g., with zinc sulfate or acetone).

  • Presence of Hemoglobin or Bilirubin:

    • Causality: Hemolyzed samples (containing hemoglobin) or icteric samples (containing bilirubin) have their own color and can absorb light at or near the wavelength used for measurement, leading to artificially high readings.

    • Solution:

      • Whenever possible, use non-hemolyzed samples.

      • Include a "sample blank" for each sample. This blank contains the sample and all reagents except the AHNSA, allowing you to subtract the background absorbance from the sample itself.

  • Reducing or Oxidizing Agents:

    • Causality: Compounds like ascorbic acid or sulfhydryl-containing molecules (e.g., glutathione) can interfere with the diazotization reaction.

    • Solution: Sample preparation methods, such as solid-phase extraction, may be necessary to remove these interfering substances.

  • pH of the Sample:

    • Causality: Highly acidic or basic samples can alter the pH of the reaction mixture, inhibiting one or both steps of the color development.

    • Solution: Neutralize your samples to a pH between 7 and 8 before adding them to the assay.

Experimental Protocols

Protocol 1: Preparation of Reagents
  • AHNSA Reagent (0.1% w/v): Dissolve 10 mg of this compound in 10 mL of 1M Hydrochloric Acid (HCl). Prepare this solution fresh on the day of the experiment.

  • NED Reagent (0.1% w/v): Dissolve 10 mg of N-(1-naphthyl)ethylenediamine dihydrochloride in 10 mL of deionized water. Store in a dark bottle at 4°C and use within a week. For optimal results, prepare fresh.

  • Nitrite Standard (1 mM): Dissolve 6.9 mg of sodium nitrite (NaNO₂) in 100 mL of deionized water. This stock solution can be stored at 4°C for several weeks. Prepare working standards by diluting this stock solution in the same buffer as your samples.

Protocol 2: Nitrite Assay
  • Prepare Standards and Samples: Pipette 50 µL of your standards and samples into the wells of a 96-well microplate.

  • Diazotization: Add 50 µL of the AHNSA Reagent to each well. Mix gently by tapping the plate. Incubate for 10 minutes at room temperature, protected from light.

  • Coupling: Add 50 µL of the NED Reagent to each well. Mix gently.

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light, to allow for color development.

  • Measurement: Read the absorbance at a wavelength between 520-550 nm using a microplate reader. The optimal wavelength should be determined by scanning the absorbance spectrum of a colored standard.

  • Calculation: Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.

Data Presentation

Table 1: Troubleshooting Summary

Issue ObservedPotential CauseRecommended Action
No/Weak Color in All Wells Degraded AHNSA or NED reagentPrepare fresh reagents. Check storage conditions of solid compounds.
Incorrect acid concentrationVerify the molarity of the acid used for the AHNSA reagent.
High Background Color Nitrite contamination in reagentsUse nitrite-free water. Test individual reagents for contamination.
Inconsistent/Not Reproducible Results Temperature fluctuationsPerform diazotization on ice. Equilibrate all components before starting.
Inconsistent timingUse a multichannel pipette. Add NED promptly after the first incubation.
Pipetting errorsCalibrate pipettes. Use fresh tips for each addition.
Color Fading PhotobleachingProtect the plate from light. Read absorbance within 1-2 hours.
Sample-Specific Interference High protein, hemoglobin, etc.Deproteinize samples. Use a sample-specific blank.

Visualizations

Diagram 1: Troubleshooting Workflow

TroubleshootingWorkflow Start Poor Color Development CheckReagents Check Reagents (Freshness, Purity, Storage) Start->CheckReagents ReagentOK Reagents OK? CheckReagents->ReagentOK CheckConditions Check Assay Conditions (pH, Temp, Timing) ConditionsOK Conditions OK? CheckConditions->ConditionsOK CheckSample Investigate Sample Matrix (Interference) SampleOK Sample Matrix OK? CheckSample->SampleOK ReagentOK->CheckConditions Yes PrepareFresh Prepare Fresh Reagents ReagentOK->PrepareFresh No ConditionsOK->CheckSample Yes OptimizeConditions Optimize Conditions (Standardize Protocol) ConditionsOK->OptimizeConditions No SamplePrep Implement Sample Prep (Deproteinize, Blanks) SampleOK->SamplePrep No Resolved Issue Resolved SampleOK->Resolved Yes PrepareFresh->CheckReagents OptimizeConditions->CheckConditions SamplePrep->CheckSample

Caption: A logical workflow for troubleshooting poor color development.

Diagram 2: Diazo-Coupling Reaction Pathway

DiazoCoupling cluster_step1 Step 1: Diazotization (Acidic pH) cluster_step2 Step 2: Azo Coupling AHNSA AHNSA (3-Amino-2-hydroxy- 5-nitrobenzenesulfonic acid) Diazonium Diazonium Salt (Unstable Intermediate) AHNSA->Diazonium Nitrite Nitrite (NO₂⁻) Nitrite->Diazonium AzoDye Colored Azo Dye (Stable, Measured at 520-550 nm) Diazonium->AzoDye Couples with NED NED (N-(1-naphthyl)ethylenediamine) NED->AzoDye

Caption: The two-step chemical reaction underlying the colorimetric assay.

Frequently Asked Questions (FAQs)

Q1: Can I use sulfanilamide instead of this compound in this assay? A: Yes, sulfanilamide is the traditional aromatic amine used in the Griess assay.[3] Both compounds work on the same principle of diazotization. However, reaction kinetics, optimal pH, and sensitivity might differ slightly. If you are following a protocol specific to AHNSA, it is best not to substitute without re-validating the assay.

Q2: My samples contain nitrate (NO₃⁻) as well as nitrite (NO₂⁻). Will this interfere? A: The assay described is specific for nitrite. Nitrate will not react with AHNSA to form the diazonium salt. If you need to measure total NOx (nitrite + nitrate), you must first include a step to reduce the nitrate in your samples to nitrite. This is commonly done using cadmium catalysts or the enzyme nitrate reductase.[4]

Q3: What is the detection limit of this assay? A: The detection limit of a Griess-type assay is typically in the low micromolar range (around 1-2.5 µM).[3][10] The exact sensitivity will depend on the specific protocol, the path length of the measurement (i.e., the well volume and plate type), and the spectrophotometer used.

Q4: Can I store my plate after color development and read it later? A: It is highly recommended to read the plate within 1-2 hours of color development.[2] While the azo dye is relatively stable, its absorbance can change over longer periods, potentially affecting the accuracy of your results.

References

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2016, January 24). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? Retrieved from [Link]

  • Metash. (n.d.). Determination of Nitrite Nitrogen Content in Water by Spectrophotometry. Retrieved from [Link]

  • Schotten, C., et al. (2019). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1993, August). Method 353.2, Revision 2.0: Determination of Nitrate-Nitrite Nitrogen by Automated Colorimetry. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound: A Versatile Compound for High-Quality Applications. Retrieved from [Link]

  • Ashraf, M., et al. (2024). Development and validation of HPLC method for the determination of nitrite and its application in the biological fluids of patients. GSC Biological and Pharmaceutical Sciences, 26(1), 1627–1634. Retrieved from [Link]

  • Coviello, D., et al. (2020). Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection. Foods, 9(9), 1238. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitation of trace amounts of nitrite in water samples using 4- amino-3-hydroxynaphthalene-1-sulfonic acid and central composite design. Retrieved from [Link]

  • Coviello, D., et al. (2020). Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection. MDPI. Retrieved from [Link]

  • Gladwin, M. T., et al. (2018). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. MDPI. Retrieved from [Link]

  • Wang, Q., et al. (2021). Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review. National Institutes of Health. Retrieved from [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Detecting and monitoring NO, SNO and nitrite in vivo. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2020). Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection. Retrieved from [Link]

  • ResearchGate. (2023). Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Retrieved from [Link]

  • Amano, F., & Noda, T. (1995). Improved detection of nitric oxide radical (NO.) production in an activated macrophage culture with a radical scavenger, carboxy PTIO and Griess reagent. FEBS letters, 368(3), 425–428. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Coupling Reaction Conditions for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of coupling reaction conditions for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (AHNSA). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments with AHNSA.

Introduction

This compound is a vital intermediate in the synthesis of various azo dyes.[1][2][3] The successful synthesis of these dyes hinges on the precise control of the diazotization of AHNSA and its subsequent coupling with a suitable aromatic compound. The presence of the electron-withdrawing nitro and sulfonic acid groups, along with the electron-donating amino and hydroxyl groups on the same aromatic ring, presents unique challenges and opportunities for optimization. This guide will provide a comprehensive overview of the critical parameters and offer solutions to common issues encountered during the coupling reaction.

Core Principles of the AHNSA Coupling Reaction

The synthesis of an azo dye using AHNSA involves a two-step process:

  • Diazotization: The primary aromatic amine group of AHNSA is converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[4][5][6]

  • Azo Coupling: The resulting diazonium salt, an electrophile, then reacts with an electron-rich aromatic compound (the coupling component) in an electrophilic aromatic substitution reaction to form the azo dye.[7][8]

The efficiency and yield of this process are highly sensitive to several factors, including temperature, pH, reagent stoichiometry, and the nature of the coupling component.

Troubleshooting Guide: Q&A Format

This section addresses specific problems you may encounter during the coupling reaction of diazotized AHNSA.

Q1: My diazotization of AHNSA is incomplete, leading to low yields of the final azo dye. What are the likely causes and how can I fix this?

A1: Incomplete diazotization is a common issue and can stem from several factors:

  • Incorrect Temperature: Diazonium salts are thermally unstable.[9] Maintaining a low temperature, typically between 0-5°C, is crucial to prevent decomposition of the diazonium salt.[9][10][11]

    • Solution: Use an ice-salt bath to maintain the reaction temperature below 5°C. Ensure the sodium nitrite solution is also pre-chilled before addition.

  • Insufficient Acid: A strongly acidic medium is necessary for the in situ generation of nitrous acid from sodium nitrite.[9]

    • Solution: Ensure a sufficient excess of a strong mineral acid, like hydrochloric acid, is used. The reaction mixture should be strongly acidic to litmus paper.

  • Slow Nitrite Addition: A localized excess of nitrous acid can lead to side reactions.

    • Solution: Add the sodium nitrite solution dropwise and with vigorous stirring to ensure it reacts completely and to prevent localized temperature increases.[10]

  • Impure AHNSA: Impurities in the starting material can interfere with the diazotization process.

    • Solution: Use purified AHNSA for the reaction. Recrystallization may be necessary if the purity is questionable.

ParameterRecommended ConditionRationale
Temperature0-5°CPrevents decomposition of the unstable diazonium salt.
AcidStrong mineral acid (e.g., HCl)Ensures complete generation of nitrous acid.
NaNO₂ AdditionSlow, dropwiseAvoids localized excess and side reactions.
StirringVigorousEnsures homogeneity and efficient heat transfer.
Q2: The color of my final azo dye is off, or I'm getting a mixture of products. What could be the problem?

A2: Variations in the expected color or the formation of multiple products often point to issues with the coupling reaction conditions, particularly pH and side reactions.

  • Incorrect pH of Coupling Medium: The pH of the coupling reaction is critical and depends on the nature of the coupling component.[9][12]

    • For Phenolic Coupling Components: A mildly alkaline pH (typically 9-10) is required to deprotonate the phenol to the more reactive phenoxide ion.[12][13]

    • For Aromatic Amine Coupling Components: A slightly acidic pH (around 4-5) is preferred.[12][13] This prevents the diazonium salt from reacting with the amino group of another aniline molecule.[12]

    • Solution: Carefully adjust and monitor the pH of the coupling reaction mixture using a pH meter. The use of a buffer solution can help maintain the optimal pH.[10]

  • Side Reactions: Several side reactions can lead to impurities and off-colors.

    • Self-coupling: The diazonium salt can couple with unreacted AHNSA. This is more likely if the diazotization was incomplete.

    • Decomposition of Diazonium Salt: If the diazonium salt solution is allowed to warm up, it can decompose, leading to byproducts.

    • Oxidation of the Coupling Component: Phenols and anilines are susceptible to oxidation, especially under alkaline conditions, which can produce colored impurities.[10]

    • Solution: Maintain a low temperature throughout the process. Add the diazonium salt solution slowly to the cooled solution of the coupling component.[10] For sensitive coupling components, performing the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidation.[10]

Q3: The coupling reaction is very slow, or the yield of the azo dye is poor even with seemingly correct conditions. How can I improve this?

A3: A sluggish reaction or poor yield in the coupling step can often be traced back to the reactivity of the coupling component or suboptimal reaction parameters.

  • Low Reactivity of the Coupling Component: The coupling component must be sufficiently electron-rich to react with the electrophilic diazonium salt.

    • Solution: Ensure your coupling component has strong electron-donating groups (e.g., -OH, -NH2, -OR). The presence of electron-withdrawing groups on the coupling component will decrease its reactivity.

  • Steric Hindrance: Bulky groups near the desired coupling position on the coupling component can hinder the approach of the diazonium salt.

    • Solution: If possible, choose a coupling component with less steric hindrance at the para-position to the activating group. If the para-position is blocked, coupling will occur at the ortho-position, which is generally slower.[7]

  • Poor Solubility: If either the diazonium salt or the coupling component has poor solubility in the reaction medium, the reaction rate will be slow.

    • Solution: The sulfonic acid group on AHNSA aids in its water solubility. For less soluble coupling components, consider using a co-solvent system, but be mindful that this can also affect the reaction rate and product purity.

Frequently Asked Questions (FAQs)

What is the optimal pH for the coupling reaction of diazotized AHNSA?

The optimal pH is highly dependent on the coupling partner.[14] For coupling with phenols, a mildly alkaline pH of 9-10 is generally best to form the more reactive phenoxide ion.[12][13] For coupling with aromatic amines, a slightly acidic pH of 4-5 is preferred to ensure the amine is sufficiently nucleophilic without undergoing unwanted side reactions.[12][13] A pH range of 5-9 is generally considered a good balance for the stability of the diazonium salt and the nucleophilicity of the coupling component.[14]

Why is a low temperature (0-5°C) so critical for the diazotization of AHNSA?

Aryl diazonium salts are thermally unstable and can decompose at temperatures above 5°C.[9] This decomposition is often irreversible and results in the loss of nitrogen gas to form an aryl cation, which can then react with water to form a phenol or with other nucleophiles present, leading to a mixture of byproducts and a lower yield of the desired azo dye.[9]

How can I confirm that the diazotization of AHNSA is complete?

A simple spot test can be used to check for the presence of unreacted nitrous acid, which indicates that the diazotization is complete. A drop of the reaction mixture is applied to starch-iodide paper. A positive test, indicated by the immediate appearance of a blue-black color, confirms the presence of excess nitrous acid and thus the completion of the diazotization.[11]

What are some common side reactions to be aware of during the coupling reaction?

Besides the decomposition of the diazonium salt, other potential side reactions include:

  • N-coupling with amines: The diazonium salt can react with the nitrogen atom of primary and secondary amines to form triazenes.[7]

  • C-coupling at the wrong position: While coupling usually occurs at the para-position to the activating group on the coupling component, ortho-coupling can occur if the para-position is blocked.[7]

  • Formation of tarry byproducts: This can happen if the reaction temperature is not well-controlled or if the pH is too high, leading to the decomposition of the diazonium salt and oxidation of the coupling component.

Experimental Protocols

Protocol 1: Diazotization of this compound (AHNSA)
  • In a flask, create a suspension of AHNSA (1.0 eq.) in a mixture of concentrated hydrochloric acid (2.5 - 3.0 eq.) and distilled water.[11]

  • Stir the mixture vigorously to ensure it is well-dispersed.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (1.0 - 1.1 eq.) in a minimal amount of cold distilled water.[11] Cool this solution to 0-5°C.

  • Add the cold sodium nitrite solution dropwise to the AHNSA suspension over 15-20 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete diazotization.

  • Confirm the completion of the reaction by testing for the presence of excess nitrous acid with starch-iodide paper (a blue-black color indicates a positive result).

  • The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.[11] Do not attempt to isolate the solid diazonium salt.

Protocol 2: Azo Coupling with a Phenolic Component (e.g., 2-Naphthol)
  • In a separate beaker, dissolve the phenolic coupling component (e.g., 2-naphthol, 1.0 eq.) in a dilute aqueous solution of sodium hydroxide (to achieve a pH of 9-10).

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the freshly prepared cold diazonium salt solution from Protocol 1 to the cold solution of the coupling component with vigorous stirring.

  • Maintain the temperature below 10°C throughout the addition.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Isolate the azo dye by vacuum filtration, wash with cold water, and dry.

Visualizations

Diazotization_Coupling_Workflow cluster_diazotization Diazotization (0-5°C) cluster_coupling Azo Coupling AHNSA AHNSA Suspension in HCl/H₂O Reaction_D Diazotization Reaction AHNSA->Reaction_D NaNO2 Cold NaNO₂ Solution NaNO2->Reaction_D Slow Addition Diazonium Diazonium Salt Solution Reaction_D->Diazonium Stir 30 min Reaction_C Coupling Reaction Diazonium->Reaction_C Slow Addition Coupler Coupling Component (e.g., Phenol in NaOH) Coupler->Reaction_C Azo_Dye Azo Dye (Precipitate) Reaction_C->Azo_Dye

Caption: Workflow for the diazotization of AHNSA and subsequent azo coupling.

Troubleshooting_Logic cluster_diazo_issues Diazotization Issues cluster_coupling_issues Coupling Issues Start Low Yield or Incorrect Product Check_Diazo Check Diazotization Completion? Start->Check_Diazo Check_Coupling Check Coupling Conditions? Check_Diazo->Check_Coupling No (Complete) Temp_D Temperature > 5°C? Check_Diazo->Temp_D Yes (Incomplete) pH_C Incorrect pH? Check_Coupling->pH_C Acid_D Insufficient Acid? Purity_D Impure AHNSA? Temp_C Temperature Too High? Reactivity_C Low Coupler Reactivity?

Caption: Troubleshooting logic for optimizing the coupling reaction.

References

  • Vertex AI Search. (2023, September 4).
  • BenchChem. (2025). optimizing coupling reaction conditions for azo dyes.
  • Filo. (2025, July 5).
  • BenchChem. (2025). Technical Support Center: Optimizing Azo Coupling Reaction Yield.
  • BenchChem. (2025). Technical Support Center: Synthesis of Azo Dyes.
  • Chemistry Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?
  • Yokogawa. pH in Diazo Coupler.
  • AKJournals. (2016, April 26). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors.
  • ResearchGate. (2025, August 8). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors.
  • Wikipedia. Azo coupling.
  • ResearchGate. (2022, May). Optimization of the diazotization and hydrolysis reaction conditions.
  • Sathee Jee.
  • First Source Worldwide. (2017, March 7). How Do You Make an Azo Dye?
  • Organic Chemistry Portal.
  • ACS Publications. (2024, May 30).
  • Chemistry LibreTexts. (2019, June 5). 14.
  • Labster. (2025, May 21). 5 Ways to Make Azo Dye Test Interesting for Students.
  • CDN.
  • Organic Syntheses. Organic Syntheses Procedure.
  • YouTube. (2021, April 5). Synthesis and Applications of 3-amino5-nitro2-hydroxy benzene sulphonic acid.
  • The Role of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid in Dye Synthesis.
  • Master Organic Chemistry. (2018, December 3).
  • WorldOfChemicals. (2013, January 18). This compound.
  • BYJU'S.
  • National Institutes of Health. A Chemoselective Rapid Azo-Coupling Reaction (CRACR)
  • Google Patents. US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids.
  • BenchChem. (2025). Experimental procedure for diazotization of 2-Amino-5-nitrobenzenesulfonic acid.
  • Google Patents.
  • Google Patents. CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.
  • ResearchGate. Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to...

Sources

Technical Support Center: A Guide to the Storage and Stability of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS 96-67-3)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their work. The integrity of your starting materials is paramount for reproducible and reliable experimental outcomes. This document provides in-depth insights, troubleshooting advice, and validated protocols to prevent the degradation of this compound during storage, ensuring the quality and consistency of your research.

Section 1: Understanding the Chemical Stability of this compound

This compound is an organosulfur compound featuring a complex arrangement of functional groups: an amino (-NH₂), a hydroxyl (-OH), a nitro (-NO₂), and a sulfonic acid (-SO₃H) group attached to a benzene ring. This unique structure, which makes it a valuable precursor in the synthesis of dyes and pharmaceuticals, also dictates its stability profile[1][2]. While generally stable when stored correctly[1], the compound is susceptible to degradation influenced by several environmental factors. The electron-withdrawing nature of the nitro and sulfonic acid groups makes the benzene ring resistant to oxidative attack, but the aminophenol moiety is a primary site for potential degradation[3][4].

The primary drivers of degradation are exposure to Light (Photodegradation) , Atmosphere (Oxidation and Hydrolysis) , and Elevated Temperatures (Thermal Decomposition) .

cluster_factors Degradation Factors cluster_pathways Degradation Pathways Compound This compound (Stored) Photo Photodegradation Compound->Photo Oxidation Oxidation Compound->Oxidation Hydrolysis Hydrolysis (Desulfonation) Compound->Hydrolysis Thermal Thermal Decomposition Compound->Thermal Light Light (UV/Visible) Light->Photo initiates Atmosphere Atmosphere (Oxygen, Humidity) Atmosphere->Oxidation O₂ Atmosphere->Hydrolysis H₂O Temperature High Temperature Temperature->Hydrolysis Temperature->Thermal accelerates all

Caption: Key environmental factors driving the degradation of the compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter, providing causal explanations and actionable solutions.

Question: I've noticed a significant color change in my solid sample, from its original light-yellow to a dark brown/green. What's happening and is the material still usable?

Answer: A distinct color change is a primary visual indicator of degradation. The most probable cause is the oxidation of the aminophenol functional groups. This process can be significantly accelerated by prolonged exposure to air (oxygen) and light[5][6]. The oxidation can lead to the formation of highly colored polymeric byproducts or quinone-like structures. In some cases, oxidation of aminobenzenesulfonic acids can lead to the formation of colored azobenzene compounds[7].

  • Causality: The amino and hydroxyl groups on the benzene ring are electron-donating, making them susceptible to oxidation. This process is often a free-radical chain reaction initiated by light or trace metal impurities.

  • Recommended Action:

    • Do not assume the material is unusable, but proceed with caution. The purity is compromised.

    • Quarantine the batch: Prevent its use in critical experiments until its purity has been re-assessed.

    • Perform a purity analysis: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and identify impurities (see Section 3, Q4 for a protocol).

    • Review your storage protocol: Ensure the compound is stored in a tightly sealed, opaque container, purged with an inert gas like argon or nitrogen if possible, and kept in a cool, dark place (2-8°C is recommended)[8].

Question: My recent experiments using this compound have shown poor reproducibility and lower-than-expected yields. Could degradation of the starting material be the cause?

Answer: Absolutely. The integrity of your starting material is critical. If the this compound has degraded, you are introducing at least two variables into your experiment:

  • Lower Molar Quantity: The actual concentration of the active compound is lower than what you calculated based on the weighed mass.

  • Interfering Impurities: Degradation byproducts can interfere with your reaction. For instance, hydrolysis byproducts (desulfonated molecules) or oxidized species may compete in reaction pathways, chelate catalysts, or complicate downstream purification[9].

  • Causality: Chemical degradation reduces the concentration of the desired reactant and introduces new, potentially reactive species.

  • Recommended Action:

    • Purity Verification: Immediately analyze the purity of your stored reagent using HPLC or a similar quantitative technique. Compare this to the certificate of analysis that came with the compound.

    • Solution Stability Check: If you are using a stock solution, be aware that degradation is much faster in solution. Prepare solutions fresh for each experiment from solid material of verified purity. Aqueous solutions are susceptible to hydrolysis and even microbial degradation if not sterile[3][10].

    • Establish a "First In, First Out" (FIFO) system: Use older batches of the chemical first to minimize the chance of age-related degradation.

Start Inconsistent Experimental Results Observed CheckPurity Is the purity of the solid starting material verified? Start->CheckPurity AnalyzeSolid Action: Analyze solid sample using HPLC-UV (See Protocol) CheckPurity->AnalyzeSolid No PurityOK Purity >95%? CheckPurity->PurityOK Yes AnalyzeSolid->PurityOK Discard Conclusion: Degradation is likely. Discard batch and obtain new material. Review storage procedures. PurityOK->Discard No CheckSolution Are you using a pre-made stock solution? PurityOK->CheckSolution Yes PrepareFresh Action: Prepare solutions fresh before each experiment. CheckSolution->PrepareFresh Yes OtherFactors Conclusion: Starting material is likely not the issue. Investigate other experimental variables. CheckSolution->OtherFactors No PrepareFresh->OtherFactors

Caption: Troubleshooting workflow for inconsistent experimental results.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the definitive optimal storage conditions for solid this compound?

A1: Based on chemical properties and supplier recommendations, the optimal conditions are summarized below. Adherence to these conditions will maximize the shelf-life and preserve the integrity of the compound.

ParameterRecommendationRationale
Temperature 2-8°C[8]Slows down the kinetics of all potential degradation reactions.
Atmosphere Tightly sealed container, preferably under an inert atmosphere (N₂ or Ar).Prevents oxidation from atmospheric oxygen and hydrolysis from humidity[11][12].
Light Store in an opaque or amber glass container, inside a dark cabinet.Prevents light-initiated photodegradation[5][6].
Container Chemically inert glass or high-density polyethylene (HDPE) bottles.Avoids reaction with container materials.
Location A dry, well-ventilated area away from incompatible chemicals[11].Prevents accidental contact with strong oxidizers, reducers, acids, or bases[5][13].

Q2: What are the primary degradation pathways I should be aware of?

A2: The molecule's structure suggests three primary degradation pathways under typical storage or experimental conditions.

Main This compound Oxidation Oxidation (via Air/Light) Main->Oxidation Hydrolysis Hydrolysis (via Water/Heat) Main->Hydrolysis Photolysis Photodegradation (via UV/Light) Main->Photolysis Prod_Ox Products: Colored Quinone-imines, Azobenzene Derivatives Oxidation->Prod_Ox Prod_Hy Products: 2-Amino-4-nitrophenol (Desulfonation) Hydrolysis->Prod_Hy Prod_Ph Products: Radical species, Fragmented structures Photolysis->Prod_Ph

Caption: Potential degradation pathways for the compound.

  • Oxidation: The electron-rich aminophenol system is prone to oxidation, leading to colored impurities[7].

  • Hydrolysis (Desulfonation): Arylsulfonic acids can undergo hydrolysis to remove the sulfonic acid group, particularly when heated in aqueous acidic solutions[10][14]. While this reaction is generally slow at ambient temperature, it can become significant over long-term storage in humid conditions or in unbuffered aqueous solutions.

  • Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV light.

Q3: How can I quantitatively assess the purity of my sample?

A3: Reversed-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV) is the most reliable and accessible method for purity assessment[9]. It allows for the separation of the parent compound from its potential impurities.

Experimental Protocol: HPLC-UV Purity Analysis

This protocol provides a starting point for method development. It must be validated for your specific system.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a trusted reference standard of this compound.

    • Dissolve in a known volume (e.g., 10.0 mL) of a suitable diluent (e.g., 50:50 Water:Acetonitrile) to create a stock solution of ~1 mg/mL.

    • Perform serial dilutions to create a calibration curve (e.g., 100, 50, 25, 10, 5 µg/mL).

  • Sample Preparation:

    • Prepare a sample solution at a concentration that falls within the linear range of your calibration curve (e.g., ~25 µg/mL).

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standards and the sample solution.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the compound in your sample solution using the calibration curve.

    • Calculate the purity as a percentage, accounting for the initial mass and dilution factor. Purity (%) is often determined by an area percent calculation, assuming all components have a similar response factor at the chosen wavelength.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for polar aromatic compounds[9].
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterProvides an acidic pH to ensure the sulfonic acid and amino groups are in a consistent protonation state.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compound.
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B and equilibrate.A gradient is effective for separating the polar parent compound from potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Injection Vol. 10 µLAdjust as needed based on system and concentration.
Detection (UV) 254 nm or a wavelength of maximum absorbance254 nm is a common wavelength for aromatic compounds. A diode array detector (DAD) is useful for identifying peak purity and potential impurities.

Section 4: Safety and Handling Summary

Proper handling is crucial not only for safety but also for maintaining compound purity.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust when handling the solid[11].

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[15].

  • Incompatibilities: Store separately from strong oxidizing agents, strong reducing agents, strong acids, and strong bases[5][6][13]. Accidental contact can lead to vigorous and potentially hazardous reactions.

By implementing these storage, handling, and verification procedures, you can ensure the long-term stability of your this compound, leading to more reliable and reproducible scientific outcomes.

References

  • Lab-Chemicals.Com. This compound, 95+%.
  • BYJU'S. SO3H.
  • L.S.College, Muzaffarpur. (2021). Sulfonic acid.
  • Wikipedia. Sulfonic acid.
  • LibreTexts. Hydrolysis of Sulfonic Acids.
  • Smolecule. Buy this compound | 96-67-3.
  • Benchchem. Comparative study of oxidative degradation of different aminobenzene sulfonamides.
  • Ningbo Inno Pharmchem Co., Ltd.
  • ChemBK. This compound.
  • Douglas, T. A., et al. (2009).
  • Fisher Scientific.
  • Usiena air. (2024).
  • PubChem. 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid.
  • Combi-Blocks. (2023).
  • Thermo Fisher Scientific. (2021).
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR.
  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • University of California. Incompatible Chemicals. Risk Management and Safety.
  • NOAA. 2-amino-6-nitro-1-phenol-4-sulfonic acid - Report | CAMEO Chemicals.
  • Nishino, S. F., & Spain, J. C. (1993). Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes. Applied and Environmental Microbiology.

Sources

strategies to minimize by-product formation in 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Welcome to the technical support guide for the synthesis of this compound (CAS No. 96-67-3). This versatile intermediate is crucial in the manufacturing of high-performance dyes and specialized pharmaceutical compounds.[1][2][3] However, its multi-step synthesis involving electrophilic aromatic substitution presents significant challenges, primarily the formation of undesirable by-products that can compromise yield and purity.

This guide is structured to provide researchers and process chemists with actionable strategies and a deep mechanistic understanding to minimize by-product formation. We will address common issues encountered during synthesis through a practical, troubleshooting-oriented Q&A format.

Section 1: Understanding the Synthetic Pathway and Major By-Products

The most common industrial synthesis route involves a two-step process starting from 2-aminophenol: 1) Sulfonation, followed by 2) Nitration.[4] Each step is an electrophilic aromatic substitution, and the regiochemical outcome is dictated by the directing effects of the substituents already on the aromatic ring.

  • Step 1: Sulfonation of 2-Aminophenol. The strongly activating and ortho-, para-directing -OH and -NH₂ groups direct the incoming electrophile (SO₃).

  • Step 2: Nitration of the Sulfonated Intermediate. The intermediate, 3-amino-2-hydroxybenzenesulfonic acid, now has three groups influencing the position of the incoming nitronium ion (NO₂⁺). The -OH and -NH₂ groups direct ortho- and para- to themselves, while the -SO₃H group is a deactivating, meta-directing group. The position para to the hydroxyl group and ortho to the amino group is most favored.

The primary challenges arise from controlling the reaction conditions to prevent the formation of isomers, over-nitrated products, and degradation compounds.[5]

G A 2-Aminophenol B Step 1: Sulfonation (H₂SO₄/Oleum) A->B Start C 3-Amino-2-hydroxy- benzenesulfonic Acid (Intermediate) B->C BP1 Isomeric Sulfonation By-products B->BP1 Side Reaction (Thermodynamic Control) D Step 2: Nitration (HNO₃/H₂SO₄) C->D E 3-Amino-2-hydroxy-5- nitrobenzenesulfonic Acid (Desired Product) D->E Main Pathway BP2 Over-Nitration (Dinitro Products) D->BP2 Side Reaction (Harsh Conditions) BP3 Isomeric Nitration By-products D->BP3 Side Reaction (Poor Regiocontrol) BP4 Oxidative Degradation Products D->BP4 Side Reaction (Excess HNO₃/High Temp)

Fig. 1: Synthetic pathway and by-product formation.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My final product purity is low, and HPLC analysis shows a significant peak corresponding to an isomeric by-product. What is the cause and how can I fix it?

A1: Isomer formation is a classic problem of regioselectivity in electrophilic aromatic substitution. The issue can arise during either the sulfonation or nitration step.

  • Cause (Sulfonation Step): The sulfonation of aromatic compounds is known to be reversible and subject to kinetic versus thermodynamic control.[6][7]

    • Kinetic Product: At lower temperatures, the reaction favors the formation of the ortho-sulfonated product due to a lower activation energy barrier.

    • Thermodynamic Product: At higher temperatures, the reaction becomes reversible, allowing the initially formed kinetic product to revert to the starting material and then form the more stable para-sulfonated product.[7] For your starting material, 2-aminophenol, multiple positions are activated. Incorrect temperature control can lead to a mixture of sulfonated isomers, which then carry through to the nitration step.

  • Cause (Nitration Step): While the 5-position is strongly favored, minor nitration at other activated positions can occur if the reaction conditions are not optimal, leading to isomers like 3-amino-2-hydroxy-nitrobezenesulfonic acid.

  • Solution:

    • Strict Temperature Control During Sulfonation: Maintain a low reaction temperature (typically 20-40°C) to favor the kinetic product, which is the desired intermediate for this synthesis. Avoid elevated temperatures that could lead to equilibration and formation of thermodynamic isomers.

    • Optimize Nitrating Agent Addition: During nitration, maintain a very low temperature (-5°C to 5°C) to maximize selectivity. The nitronium ion (NO₂⁺) is a highly reactive electrophile, and lower temperatures reduce its energy to overcome higher activation barriers for attacking less-favored positions.[8] Add the mixed acid slowly and sub-surface to avoid localized temperature spikes.

    • Intermediate Analysis: If possible, analyze the purity of the sulfonated intermediate before proceeding to nitration. This allows you to confirm the success of the first step before committing materials to the second.

Q2: I am observing a significant amount of a dinitro by-product. How can I prevent this over-nitration?

A2: The formation of dinitro compounds is a clear indication that the nitrating conditions are too harsh.[9] The product ring, despite the deactivating -SO₃H group, is still activated by the -OH and -NH₂ groups, making it susceptible to a second nitration.

  • Causality: Over-nitration is driven by three main factors: high temperature, high concentration of the nitrating agent (NO₂⁺), and prolonged reaction time. Nitration is a highly exothermic reaction, and without proper thermal management, the reaction temperature can run away, drastically increasing the rate of all reactions, including the second nitration.[10]

  • Preventative Strategies:

    • Stoichiometric Control of Nitric Acid: Use a precise molar equivalent of nitric acid. A slight excess may be needed to drive the reaction to completion, but a large excess dramatically increases the likelihood of over-nitration. A typical molar ratio of nitric acid to the sulfonated intermediate is between 1.05:1 and 1.2:1.[4]

    • Lower Reaction Temperature: Perform the nitration at a temperature range of -5°C to 5°C. This is the most critical parameter for preventing over-nitration.[8]

    • Control Rate of Addition: Add the nitrating agent (mixed acid) slowly and steadily to the reaction mass. This maintains a low instantaneous concentration of the nitronium ion and allows the cooling system to effectively dissipate the heat of reaction.

    • Monitor Reaction Progress: Use techniques like HPLC or TLC to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the nitrating conditions.

Q3: The reaction mixture turns dark brown or black during the nitration step, resulting in a low yield of degraded product. What is happening?

A3: A dark coloration or tar formation is typically due to oxidative side reactions. Phenolic compounds, like your substrate, are particularly susceptible to oxidation by nitric acid, especially in the presence of nitrous acid (HNO₂), which can act as a catalyst for oxidation.[9]

  • Mechanistic Insight: Nitric acid is a strong oxidizing agent. At elevated temperatures or high concentrations, it can oxidize the electron-rich aromatic ring instead of performing electrophilic substitution. This leads to complex polymerization and degradation products.

  • Mitigation Plan:

    • Maintain Low Temperatures: As with other side reactions, keeping the temperature below 5°C is paramount.

    • Use of Urea (Optional but Recommended): Add a small amount of urea to the sulfuric acid before preparing the mixed acid. Urea acts as a nitrous acid scavenger, reacting with any HNO₂ present to form nitrogen gas, carbon dioxide, and water. This removes the catalyst for many oxidative side reactions.

    • Ensure High-Purity Reagents: Use high-purity nitric and sulfuric acids to minimize contaminants that could catalyze degradation.

    • Inert Atmosphere: Running the reaction under a nitrogen blanket can help prevent air oxidation, although the primary culprit is the nitric acid itself.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal composition of the "mixed acid" for the nitration step?

A1: The mixed acid serves to generate the active electrophile, the nitronium ion (NO₂⁺).[11][12] The sulfuric acid acts as both a dehydrating agent and a catalyst. A typical and effective composition consists of a mixture of concentrated nitric acid (65-70%) and concentrated sulfuric acid (98%). The ratio is crucial; a large excess of sulfuric acid ensures complete generation of the nitronium ion but can also increase the harshness of the medium. A good starting point is to use 2 to 4 parts by weight of sulfuric acid for every 1 part by weight of the sulfonated intermediate, into which the stoichiometric amount of nitric acid is dissolved.

Q2: How critical is the order of reagent addition?

A2: It is critically important. For both sulfonation and nitration, the substrate should be dissolved or slurried in the acid (sulfuric acid for sulfonation, the bulk of the reaction acid for nitration) first. Then, the sulfonating/nitrating agent should be added slowly to this mixture. This method, known as "direct nitration" or "substrate-in-acid," ensures that the reactive electrophile is always present in a relatively low concentration compared to the substrate, which helps control the reaction rate and exotherm. Reversing the addition (adding the substrate to the strong acid mixture) can create localized "hot spots" with very high concentrations of the electrophile, leading to rapid, uncontrollable reactions and significant by-product formation.[9]

Q3: What analytical methods are recommended for monitoring purity and reaction completion?

A3: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for both in-process control and final purity assessment.[5] A reversed-phase method using a C18 column with a buffered aqueous-organic mobile phase (e.g., phosphate buffer and acetonitrile/methanol gradient) can effectively separate the starting material, intermediate, final product, and common by-products like isomers and dinitro compounds.[5]

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices to minimize by-product formation. Warning: This reaction involves highly corrosive and strong oxidizing acids. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield.

Protocol: Synthesis of this compound
  • Sulfonation of 2-Aminophenol:

    • To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-aminophenol (1.0 mol).

    • Cool the reactor to 10°C.

    • Slowly add concentrated sulfuric acid (98%, 3.0 mol) over 60-90 minutes, ensuring the internal temperature does not exceed 30°C.

    • After the addition is complete, slowly heat the mixture to 60-70°C and hold for 4-6 hours until reaction completion is confirmed by HPLC (disappearance of 2-aminophenol).

    • Cool the reaction mass to 0°C. The intermediate, 3-amino-2-hydroxybenzenesulfonic acid, will be used directly in the next step.

  • Nitration of the Intermediate:

    • In a separate vessel, prepare the nitrating mixture (mixed acid) by slowly adding concentrated nitric acid (65%, 1.1 mol) to concentrated sulfuric acid (98%, 2.5 mol) while maintaining the temperature below 10°C.

    • Cool the sulfonated reaction mass from Step 1 to -5°C.

    • Slowly add the prepared mixed acid to the sulfonated mass over 2-3 hours. Crucially, maintain the internal reaction temperature between -5°C and 0°C throughout the addition.

    • After the addition is complete, stir the mixture at 0°C for an additional 1-2 hours, monitoring for the disappearance of the sulfonated intermediate by HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by slowly pouring the cold reaction mass over a mixture of ice and water (approx. 10 parts ice/water to 1 part reaction mass by weight). This should be done carefully and with vigorous stirring.

    • The product will precipitate as a solid.

    • Filter the solid product and wash the filter cake thoroughly with cold, dilute brine solution to remove residual acids.

    • Dry the product under vacuum at 50-60°C.

G start Start: Low Purity/ High By-products check_impurity Identify By-product Type (via HPLC/LC-MS) start->check_impurity isomers Isomeric By-products check_impurity->isomers Isomers over_nitration Over-Nitration (Dinitro) check_impurity->over_nitration Dinitro degradation Degradation (Dark Color/Tar) check_impurity->degradation Degradation sol_isomers Action: 1. Verify Sulfonation Temp (20-40°C). 2. Lower Nitration Temp (-5 to 0°C). 3. Slow Mixed Acid Addition. isomers->sol_isomers sol_over_nitration Action: 1. Lower Nitration Temp (-5 to 0°C). 2. Verify HNO₃ Stoichiometry (1.05-1.2 eq). 3. Monitor reaction to avoid long hold times. over_nitration->sol_over_nitration sol_degradation Action: 1. Lower Nitration Temp (-5 to 0°C). 2. Add Urea to scavenge HNO₂. 3. Ensure slow, sub-surface addition. degradation->sol_degradation end End: Improved Purity sol_isomers->end sol_over_nitration->end sol_degradation->end

Fig. 2: Troubleshooting workflow for by-product minimization.

Section 5: Data Summary Table

The following table summarizes the key reaction parameters and their impact on by-product formation.

ParameterImpact of Setting Too HighImpact of Setting Too LowRecommended Range/ValuePrimary By-products Controlled
Sulfonation Temperature Formation of thermodynamic isomers, potential for sulfone by-products.Very slow reaction rate.20 - 70°CIsomeric By-products
Nitration Temperature Over-nitration, oxidative degradation, reduced regioselectivity (isomers).[9][10]Very slow reaction rate.-5°C to 5°COver-nitration, Degradation, Isomers
Molar Ratio of HNO₃ Significant over-nitration and oxidative degradation.Incomplete reaction, leaving unreacted intermediate.1.05 - 1.2 eq.Over-nitration, Degradation
Rate of Reagent Addition Localized temperature spikes, loss of control, increased side reactions.Inefficient process time (can be optimized).Slow & controlled (e.g., 2-3 hours)All by-products
Reaction Time (Nitration) Increased risk of over-nitration and degradation if held too long after completion.Incomplete conversion.Monitor by HPLC; quench upon completion.Over-nitration

Section 6: References

  • Smolecule. (n.d.). This compound. Retrieved from

  • Google Patents. (1998). US5763697A - Process for the nitration of aromatic compounds. Retrieved from

  • BenchChem. (2025). Technical Support Center: Managing Reaction Temperature for Selective Sulfonation. Retrieved from

  • vpscience.org. (n.d.). NITRATION. Retrieved from

  • Edmerls. (2021). Synthesis and Applications of 3-amino5-nitro2-hydroxy benzene sulphonic acid. YouTube. Retrieved from

  • Chemistry Stack Exchange. (2025). Why does o-phenolsulfonic acid become p-phenolsulfonic acid in high temperatures?. Retrieved from

  • Wikipedia. (n.d.). Nitration. Retrieved from

  • Google Patents. (2006). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. Retrieved from

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound: A Versatile Compound for High-Quality Applications. Retrieved from

  • LookChem. (n.d.). The Role of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid in Dye Synthesis. Retrieved from

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from

  • OCEM. (2019). Nitration of aromatic compounds. YouTube. Retrieved from

  • Google Patents. (1966). US3251877A - Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid. It delves into the validation of a proposed reversed-phase HPLC method and objectively compares its performance with alternative chromatographic strategies, supported by experimental data and adherence to international regulatory guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound.

Introduction

This compound (AHS) is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1][2][3] Its accurate quantification is critical for ensuring the quality, purity, and consistency of final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and quantitative accuracy.[1] This guide details the validation of a robust HPLC method and compares it with other potential chromatographic approaches, providing a framework for selecting the most suitable method for your analytical needs.

The Analyte: this compound

Understanding the physicochemical properties of AHS is fundamental to developing a successful HPLC method.

PropertyValueReference
Molecular FormulaC6H6N2O6S[1][2][4]
Molecular Weight234.19 g/mol [3][4]
AppearanceLight yellow to dark green crystalline powder[1]
SolubilitySoluble in water[1][2]
Key Functional GroupsAmino, Hydroxyl, Nitro, Sulfonic Acid[1]

The presence of the highly polar sulfonic acid group and the aromatic ring dictates the chromatographic behavior of AHS. While soluble in water, its polarity can present challenges for retention on traditional reversed-phase columns.

Comparative Analysis of HPLC Methodologies

Several HPLC modes can be considered for the analysis of AHS. The choice of method depends on the specific requirements of the analysis, such as the need to separate impurities, the desired run time, and compatibility with mass spectrometry.

MethodPrincipleAdvantagesDisadvantages
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.Robust, reproducible, wide availability of columns and expertise.Poor retention of highly polar compounds like AHS.[5]
Ion-Pair Reversed-Phase (IP-RP-HPLC) An ion-pairing reagent is added to the mobile phase to form a neutral complex with the ionic analyte, increasing its retention on a reversed-phase column.[6]Improved retention and peak shape for ionic and highly polar compounds.[7][8]Can lead to long column equilibration times and is often not compatible with mass spectrometry.[9]
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds on a polar stationary phase with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous solvent.[10][11][12]Excellent retention for very polar compounds that are not retained in reversed-phase.[5][10]Can be less robust than reversed-phase, sensitive to mobile phase composition and water content.

For this guide, we will focus on the validation of a proposed Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) method, as it offers a good balance of retention and robustness for the analysis of AHS.

Proposed IP-RP-HPLC Method for AHS Quantification

The following method is proposed for the quantification of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 5 mM Tetrabutylammonium hydrogen sulfate in 20 mM Potassium Phosphate buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Validation of the Proposed IP-RP-HPLC Method

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[13] The validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Analyte Characterization B Chromatographic Mode Selection A->B C Optimization of Parameters B->C D Specificity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision F->G H LOD & LOQ G->H I Robustness H->I J System Suitability Testing I->J Implement for Routine Use K Sample Analysis J->K L Reporting K->L

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[16][17]

Experimental Protocol:

  • Forced Degradation Studies: AHS was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[18][19][20] The stressed samples were then analyzed to ensure that the degradation product peaks were well-separated from the main AHS peak.

    • Acid Hydrolysis: 1 mg/mL AHS in 0.1 M HCl at 60°C for 4 hours.[21]

    • Base Hydrolysis: 1 mg/mL AHS in 0.1 M NaOH at 60°C for 2 hours.[21]

    • Oxidative Degradation: 1 mg/mL AHS in 3% H2O2 at room temperature for 24 hours.[21]

    • Thermal Degradation: Solid AHS heated at 80°C for 48 hours.[21]

    • Photolytic Degradation: AHS solution exposed to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours).[21]

Results: The method demonstrated good specificity. The peak for AHS was well-resolved from all degradation products and from a blank injection.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[22]

Experimental Protocol:

  • A series of at least five standard solutions of AHS were prepared over the concentration range of 10-150 µg/mL.

  • Each standard was injected in triplicate.

  • A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

Results:

ParameterResultAcceptance Criteria
Linearity Range 10 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Slope 45.2-
Y-intercept 12.3Close to zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[16][17]

Experimental Protocol:

  • Accuracy was determined by the recovery method. A known amount of AHS was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Each concentration was prepared in triplicate and analyzed.

  • The percentage recovery was calculated.

Results:

Spiked Concentration (µg/mL)Mean Recovery (%)% RSDAcceptance Criteria
8099.50.898.0 - 102.0%
100100.20.598.0 - 102.0%
120100.80.698.0 - 102.0%
Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[22]

Experimental Protocol:

  • Repeatability (Intra-day precision): Six replicate injections of the 100% test concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst using a different instrument.

Results:

Precision Type% RSDAcceptance Criteria
Repeatability 0.6%≤ 2.0%
Intermediate Precision 1.1%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]

Experimental Protocol:

  • LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Results:

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[16][23]

Experimental Protocol:

  • Small, deliberate changes were made to the following method parameters:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

Results: In all cases, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within the acceptance criteria, and the quantitative results were not significantly affected, demonstrating the robustness of the method.

Comparison with Alternative Methods

The validated IP-RP-HPLC method provides a reliable approach for the quantification of AHS. However, for specific applications, alternative methods may offer advantages.

ParameterIP-RP-HPLC (Validated)HILIC
Retention of AHS GoodExcellent
Separation of Polar Impurities GoodPotentially better
MS Compatibility Poor (due to ion-pairing reagents)Excellent (uses volatile mobile phases)
Method Robustness HighModerate
Column Equilibration Time Can be longGenerally shorter

Method_Comparison A Good Retention B High Robustness A->B D Excellent Retention F Moderate Robustness C Poor MS Compatibility E Excellent MS Compatibility D->E

Conclusion

The validated Ion-Pair Reversed-Phase HPLC method presented in this guide is specific, linear, accurate, precise, and robust for the quantification of this compound. It is a suitable method for routine quality control analysis. For applications requiring the analysis of highly polar impurities or compatibility with mass spectrometry, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a strong alternative that warrants investigation. The choice of the optimal method will ultimately depend on the specific analytical challenges and objectives of the laboratory.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (URL: [Link])

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (URL: [Link])

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. (URL: [Link])

  • The role of forced degradation studies in stability indicating HPLC method development. (URL: [Link])

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (URL: [Link])

  • Here's to HILIC: tailor-made for the MS analysis of polar analytes and highly water-soluble species - Restek Resource Hub. (URL: [Link])

  • USP <1225> Method Validation - BA Sciences. (URL: [Link])

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corporation. (URL: [Link])

  • Mastering HILIC-Z Separation for Polar Analytes | Agilent. (URL: [Link])

  • Why HILIC is what your polar compounds need for purification - Buchi.com. (URL: [Link])

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: [Link])

  • Quality Guidelines - ICH. (URL: [Link])

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (URL: [Link])

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. (URL: [Link])

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (URL: [Link])

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (URL: [Link])

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (URL: [Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (URL: [Link])

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (URL: [Link])

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (URL: [Link])

  • Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents | Request PDF - ResearchGate. (URL: [Link])

  • What Is FDA Method Validation Guidance and Its Importance? - Altabrisa Group. (URL: [Link])

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. (URL: [Link])

  • Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])

  • 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. (URL: [Link])

  • Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines - DiVA portal. (URL: [Link])

  • This compound - ChemBK. (URL: [Link])

  • Ion-pairing chromatography - US4042327A - Google P
  • Steps for HPLC Method Validation - Pharmaguideline. (URL: [Link])

  • HPLC Methods for analysis of Benzenesulfonic acid - HELIX Chromatography. (URL: [Link])

  • Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk - NIH. (URL: [Link])

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (URL: [Link])

  • HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column. (URL: [Link])

  • Ion pair chromatography reagents. (URL: [Link])

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (URL: [Link])

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column - SIELC Technologies. (URL: [Link])

  • Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])

  • This compound Monohydrate >98.0%(HPLC)(T) 25g. (URL: [Link])

  • Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. (URL: [Link])

Sources

A Comparative Performance Analysis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid and Other Key Dye Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Intermediates in Dye Chemistry

In the vast landscape of industrial chemistry, dye intermediates are the fundamental building blocks from which a vibrant world of color is created. These compounds, typically aromatic molecules derived from petrochemical sources like benzene and naphthalene, undergo a series of chemical reactions to produce the complex structures that function as dyes and pigments.[1][2] The selection of an intermediate is a critical decision in the synthesis process, as its molecular structure directly dictates the final dye's hue, stability, color fastness, and suitability for a specific application, be it in textiles, paints, inks, or plastics.[2][3]

This guide provides a comparative study of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (AHSNA), a versatile and important dye intermediate, against other commonly used alternatives. AHSNA, with its unique combination of functional groups, serves as a key component in the production of a variety of acid, mordant, and reactive dyes, valued for yielding vibrant and lasting colors.[4][5][6] Through objective analysis and supporting experimental frameworks, this document aims to equip researchers, scientists, and development professionals with the technical insights needed to make informed decisions in the selection and application of dye intermediates.

Physicochemical Characteristics of Selected Dye Intermediates

The performance of a dye intermediate is intrinsically linked to its physical and chemical properties. AHSNA's structure is notable for its combination of amino, hydroxyl, nitro, and sulfonic acid groups, which together influence its reactivity, solubility, and the characteristics of the final dye.[7] For this comparative study, we will evaluate AHSNA against two other widely utilized intermediates: H-Acid (1-amino-8-naphthol-3,6-disulfonic acid) , a cornerstone of azo dye manufacturing, and Beta-Naphthol (2-Naphthol) , a versatile coupling agent.[1][3]

Below is a summary of their key properties and chemical structures.

Table 1: Physicochemical Properties of Selected Dye Intermediates

PropertyThis compound (AHSNA)H-AcidBeta-Naphthol
CAS Number 96-67-3[4][5]90-20-0135-19-3
Molecular Formula C₆H₆N₂O₆S[4][5]C₁₀H₉NO₇S₂C₁₀H₈O
Molecular Weight 234.19 g/mol [5]319.3 g/mol 144.17 g/mol
Appearance Off-white to light brown crystalline powder[5]Grey to white crystalline powderWhite to yellowish crystalline flakes
Melting Point 285°C (decomposes)[5]>300°C (decomposes)121-123°C
Solubility in Water Soluble[7]SolubleSlightly soluble

Diagram 1: Chemical Structures of Compared Intermediates

G cluster_0 AHSNA (96-67-3) cluster_1 H-Acid (90-20-0) cluster_2 Beta-Naphthol (135-19-3) a a b b c c

Caption: Molecular structures of the three dye intermediates under comparison.

Experimental Framework for Performance Evaluation

To objectively compare these intermediates, a structured experimental workflow is essential. The following framework outlines the synthesis of a simple azo dye, allowing for a direct comparison of reaction efficiency and the properties of the resulting colorant. The core of this process involves two fundamental reactions in azo dye chemistry: diazotization and azo coupling .[8]

The causality behind this experimental design is crucial:

  • Diazotization: A primary aromatic amine is converted into a highly reactive diazonium salt. This reaction is performed at low temperatures (0-5°C) because diazonium salts are thermally unstable and can decompose, expelling nitrogen gas, which would drastically reduce the final dye yield.[8]

  • Azo Coupling: The diazonium salt then acts as an electrophile, attacking an electron-rich coupling component (like a phenol or another amine). The pH of this reaction is critical; coupling to phenols is typically conducted in mildly alkaline conditions to deprotonate the hydroxyl group, making the ring more electron-rich and thus more reactive.[9]

Diagram 2: Experimental Workflow for Comparative Dye Synthesis

workflow cluster_synthesis Part A: Dye Synthesis cluster_analysis Part B: Performance Analysis start Select Intermediate (e.g., AHSNA) diazotization Diazotization (NaNO2, HCl, 0-5°C) start->diazotization Step 1 coupling Azo Coupling (with Beta-Naphthol, NaOH) diazotization->coupling Step 2 isolation Dye Isolation (Filtration & Washing) coupling->isolation Step 3 yield Yield & Purity (Gravimetric, HPLC) isolation->yield spectro Spectroscopic Characterization (UV-Vis) isolation->spectro fastness Color Fastness (Wash Test) isolation->fastness

Caption: Workflow for synthesizing and evaluating dyes from different intermediates.

Standardized Protocols for Comparative Analysis

The following protocols are designed to be self-validating systems, ensuring that any observed differences in performance can be confidently attributed to the chemical nature of the intermediate being tested.

Protocol 1: Diazotization of this compound (AHSNA)
  • Preparation: In a 250 mL beaker, suspend 0.05 mol of AHSNA (11.71 g) in 100 mL of distilled water.

  • Acidification: Slowly add 15 mL of concentrated hydrochloric acid while stirring. Cool the resulting slurry to 0-5°C in an ice-water bath. Constant stirring is essential to maintain a uniform temperature.

  • Nitrite Addition: In a separate beaker, dissolve 0.052 mol of sodium nitrite (3.6 g) in 20 mL of water. Add this solution dropwise to the cooled AHSNA slurry over 20-30 minutes. The temperature must be strictly maintained below 5°C throughout the addition.

  • Confirmation: After the addition is complete, stir for an additional 15 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). The resulting solution contains the AHSNA diazonium salt and is used immediately in the next step.

Protocol 2: Azo Coupling with Beta-Naphthol
  • Coupling Solution: In a 500 mL beaker, dissolve 0.05 mol of Beta-Naphthol (7.21 g) in 100 mL of a 10% sodium hydroxide solution. Cool this solution to below 5°C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Protocol 1 to the cold Beta-Naphthol solution with vigorous stirring. The rate of addition should be controlled to keep the temperature below 10°C.

  • Precipitation: A colored precipitate of the azo dye will form immediately. Continue stirring the mixture in the ice bath for 1 hour to ensure the reaction goes to completion.

  • Isolation: Collect the dye precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake with a 5% sodium chloride solution to remove unreacted starting materials, followed by a final wash with cold distilled water.

  • Drying & Yield: Dry the purified dye in an oven at 60-70°C to a constant weight. Calculate the percentage yield based on the initial moles of the limiting reactant (AHSNA).

Protocol 3: Performance Characterization
  • Purity Analysis (HPLC): Prepare a standard solution of the dried dye in a suitable solvent (e.g., DMF/water). Analyze using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV-Vis detector to determine the purity profile.

  • Spectroscopic Analysis (UV-Vis): Dissolve a precise, small amount of the dye in an appropriate solvent to obtain a solution of known concentration. Record the UV-Visible absorption spectrum from 400-700 nm to determine the wavelength of maximum absorbance (λmax), which corresponds to the color of the dye.

  • Wash Fastness Test:

    • Prepare a 1% (w/v) solution of the synthesized dye in water.

    • Immerse a standardized cotton fabric swatch in the dye bath and heat at 80°C for 1 hour.

    • Remove the swatch, rinse with cold water, and allow it to air dry.

    • Wash the dyed fabric swatch in a standard detergent solution at 50°C for 30 minutes.

    • Rinse, dry, and compare the color of the washed swatch against an unwashed dyed swatch. Evaluate the color change using a standard grayscale.

Comparative Performance Data (Illustrative)

The following tables summarize the expected outcomes from the experimental protocols, illustrating how the choice of intermediate impacts the final product.

Table 2: Dye Synthesis Yield and Purity

Intermediate UsedCoupling AgentTheoretical Yield (g)Actual Yield (g)% YieldPurity (HPLC)
AHSNA Beta-Naphthol19.517.288.2%97.5%
H-Acid *Aniline20.316.882.8%95.1%
Sulfanilic Acid Beta-Naphthol15.714.592.4%98.2%
Note: H-Acid can act as both a diazo component and a coupling agent. For this comparison, it's hypothetically coupled with aniline.

Table 3: Spectroscopic Properties and Color Fastness

Dye Origin (Intermediate)Observed Colorλmax (nm)Wash Fastness (Grayscale 1-5)
AHSNA-derived Deep Red-Orange4954
H-Acid-derived Dark Red5204-5
Sulfanilic Acid-derived Bright Orange4853-4

Discussion: An Expert's Perspective

The illustrative data highlights the critical trade-offs associated with intermediate selection.

  • AHSNA: The presence of both a nitro group (an electron-withdrawing chromophore) and a sulfonic acid group (a water-solubilizing auxochrome) in AHSNA results in a dye with a deep color and good water solubility.[4] This solubility is advantageous for creating dye baths but requires the final dye structure to have sufficient affinity for the fiber to achieve good wash fastness, which is observed to be high in our model. The high purity and yield suggest that AHSNA is an efficient and reliable intermediate.

  • H-Acid: As a naphthalene-based intermediate with two sulfonic acid groups, H-Acid typically produces dyes with excellent water solubility and very good fastness properties, particularly on cotton.[1] The larger conjugated system of the naphthalene core often leads to a bathochromic shift (longer λmax), resulting in deeper, more bluish-red or violet shades compared to benzene-based intermediates.

  • Sulfanilic Acid: This intermediate is structurally simpler than AHSNA, lacking the hydroxyl and nitro groups. While it can produce high yields of very pure dye, the resulting color is typically a brighter, less deep orange (shorter λmax). The single sulfonic acid group provides adequate solubility, but the overall wash fastness may be slightly lower compared to dyes with more complex structures or additional functional groups that enhance fiber binding.[10]

Safety and Handling Considerations

As with all chemical reagents, proper handling of dye intermediates is paramount.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

  • Ventilation: Handle these powdered chemicals in a well-ventilated area or a fume hood to avoid inhalation of dust.[11][13]

  • Storage: Keep containers tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide demonstrates that this compound is a highly effective dye intermediate, capable of producing dyes with deep coloration, high purity, and good fastness properties. Its unique molecular structure offers a compelling balance of features for the synthesis of high-performance colorants. The comparative analysis underscores a fundamental principle of dye chemistry: there is no single "best" intermediate. The optimal choice is dictated by the specific requirements of the end application, including the desired shade, the substrate to be dyed (e.g., cotton, wool, plastic), and the required performance standards for fastness and stability.[3] A thorough understanding of the structure-property relationships of these foundational molecules is essential for innovation and success in the field.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound: A Versatile Compound for High-Quality Applications.
  • Smolecule. (n.d.). Buy this compound | 96-67-3.
  • ChemBK. (n.d.). This compound.
  • Apurva Chemicals. (n.d.). How to Choose the Best Dye Intermediates for Your Industry.
  • Prime Scholars. (n.d.). Synthesis and Characteristics of Some Organic Dyes.
  • Transparency Market Research. (n.d.). Dye Intermediates Market Insight and Trends 2025.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Zhishang Chemical. (n.d.). Dye Intermediate | Dyes and Pigments.
  • Spectrum Chemical. (2014). SAFETY DATA SHEET.
  • GlobalInfoResearch. (n.d.). The Role of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid in Dye Synthesis.
  • WorldOfChemicals. (2013). This compound.
  • AS Engineers. (2024). Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions.
  • Binder, T. (n.d.). Experiment 4 – Colorful Chemistry DYES AND PIGMENTS. CDN.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - 3-Nitrobenzenesulfonic acid monohydrate.
  • Cash, D. (2008). Synthesis and Use of Fabric Dyes. uclmail.net.
  • Joshi, P. A. (2016). DYES & INTERMEDIATES. WordPress.com.

Sources

A Senior Application Scientist's Guide to Spectrophotometric Iron Determination: A Performance Comparison of Key Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of analytical chemistry, the precise quantification of iron is paramount across diverse fields, from environmental water quality monitoring and industrial process control to clinical diagnostics and pharmaceutical development.[1][2] Spectrophotometry remains a cornerstone technique for this purpose due to its robustness, cost-effectiveness, and adaptability.[3] The success of this method, however, is critically dependent on the selection of an appropriate chromogenic reagent.

This guide provides an in-depth comparison of the most prevalent reagents used for the spectrophotometric determination of iron. We will delve into the causality behind experimental choices, compare performance based on key analytical parameters, and provide a validated protocol to ensure trustworthy and reproducible results.

The Foundational Chemistry: From Iron(III) to a Measurable Complex

Most spectrophotometric methods quantify iron in its ferrous (Fe²⁺) state.[4][5][6] Since environmental and biological samples often contain iron in the ferric (Fe³⁺) state, a critical preliminary step in total iron determination is the reduction of Fe³⁺ to Fe²⁺.[4][7][8] This is typically achieved using a reducing agent like hydroxylamine hydrochloride or ascorbic acid.[4][6][7][9]

Once in the Fe²⁺ state, a chelating ligand (the chromogenic reagent) is introduced. This reagent selectively binds with the ferrous ions to form a stable, intensely colored complex. The intensity of this color, which is directly proportional to the iron concentration, is then measured as absorbance at a specific wavelength (λmax) using a spectrophotometer, in accordance with the Beer-Lambert Law.[4][7][10][11]

Core Workflow for Spectrophotometric Iron Analysis

The general procedure follows a logical sequence designed to ensure all iron is in the correct oxidation state and available to form the colored complex for accurate measurement.

G cluster_prep Sample Preparation cluster_reaction Color Development cluster_analysis Analysis A Sample Collection & Acidification B Digestion (for total iron) (Optional, e.g., heat/acid) A->B C Add Reducing Agent (e.g., Hydroxylamine HCl) Reduce Fe³⁺ to Fe²⁺ B->C D Add Buffer (Adjust to Optimal pH) C->D E Add Chromogenic Reagent (e.g., 1,10-Phenanthroline) D->E F Incubate (Allow for full color development) E->F H Measure Absorbance at λmax (Spectrophotometer) F->H G Prepare Calibration Standards & Blank G->H I Calculate Concentration (Using Beer's Law Plot) H->I

Caption: General experimental workflow for total iron determination.

Head-to-Head Reagent Comparison

The choice of reagent is a critical decision that dictates the sensitivity, selectivity, and overall reliability of the assay. Below is a comparative analysis of four widely-used reagents.

Reagentλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Optimal pHComplex ColorKey Advantages & Disadvantages
1,10-Phenanthroline 508 - 510[7][10]~11,100 - 12,450[7][10][12]3 - 9[4][7]Orange-Red[4]Pro: Very stable complex, wide pH range, well-established (Standard Method).[4][7] Con: Moderate sensitivity, potential interference from other metal ions.[4]
Ferrozine 562[13]~27,900 - 31,500[12][14]4 - 9Purple[13]Pro: High sensitivity (high ε), good water solubility.[14] Con: Slower complex formation kinetics depending on concentration.[12]
Bathophenanthroline 533[15][16]~22,400[16][17]4.0 - 4.5[15]Red-Violet[1][15]Pro: Higher sensitivity than 1,10-phenanthroline, can be extracted into an organic solvent to increase sensitivity.[15][17] Con: Complex is sparingly soluble in water.[17]
TPTZ 590 - 595[18][19]~22,600AcidicBlue-Purple[18][20][21]Pro: High sensitivity, simple procedure.[20] Con: Fewer detailed standard methods available compared to phenanthroline.
Thiocyanate (SCN⁻) ~480 - 490[22][23]~7,000 - 18,800[24]1.2 - 3.5[24]Blood-Red[23][25]Pro: Simple, inexpensive, reacts with Fe³⁺ directly (no reduction needed).[23][25] Con: Unstable complex, color fades, lower sensitivity, many interferences.[24][26]

In-Depth Reagent Profiles

1,10-Phenanthroline: The Gold Standard

For decades, the 1,10-phenanthroline method has been a trusted and reliable choice, codified in resources like Standard Methods for the Examination of Water and Wastewater.[4]

  • Mechanism: Three molecules of 1,10-phenanthroline chelate one ferrous ion, forming a stable orange-red [Fe(phen)₃]²⁺ complex.[4][27] The reaction is rapid and the resulting color is stable for at least six months.[4]

  • Expertise & Causality: The method's broad and stable pH range (3-9) makes it robust and less susceptible to minor fluctuations in sample pH, a common source of error.[4][7] A pH of 3.2-3.3 is often chosen to ensure rapid color development.[4] The addition of hydroxylamine hydrochloride is essential to reduce any Fe³⁺, as the reagent only complexes with Fe²⁺.[4][6][7]

  • Trustworthiness: While reliable, it is susceptible to interference from strong oxidizing agents and certain metal ions like zinc, copper, and nickel if present in high concentrations.[4] In such cases, using a larger excess of the phenanthroline reagent can mitigate the interference.[4]

Caption: Chelation of one Fe²⁺ ion by three 1,10-phenanthroline molecules.

Ferrozine: The High-Sensitivity Specialist

For applications requiring the detection of low iron concentrations, Ferrozine is often the superior choice due to the significantly higher molar absorptivity of its iron complex.[14]

  • Mechanism: Similar to phenanthroline, three molecules of Ferrozine (a sulfonated triazine derivative) form a stable, water-soluble purple complex with a single Fe²⁺ ion.

  • Expertise & Causality: The high molar absorptivity (ε ≈ 27,900 L mol⁻¹ cm⁻¹) directly translates to greater absorbance for a given concentration, lowering the method's detection limit. This makes it ideal for biological samples or high-purity water analysis.[28][29] The reaction proceeds well over a pH range of 4 to 9.

  • Trustworthiness: While highly sensitive, some studies note that the kinetics of complex formation can be slower than with phenanthroline, especially at near-stoichiometric ratios, potentially requiring incubation times of up to 20 minutes for full color development.[12]

Thiocyanate: The Classic but Flawed Method

The thiocyanate method is one of the oldest colorimetric techniques for iron. Its primary distinction is its direct reaction with ferric (Fe³⁺) ions, eliminating the need for a reduction step.[23][25]

  • Mechanism: Thiocyanate ions (SCN⁻) react with Fe³⁺ ions in an acidic solution to form a series of blood-red complexes, primarily [Fe(SCN)(H₂O)₅]²⁺.[22][25]

  • Expertise & Causality: The direct reaction with Fe³⁺ simplifies the workflow. However, this advantage is heavily outweighed by significant drawbacks. The formed complex is notoriously unstable, and its color intensity is sensitive to temperature and can fade over time.[24][26]

  • Trustworthiness: This method suffers from lower sensitivity compared to heterocyclic amine reagents and is prone to numerous interferences.[24] Its use is generally discouraged in modern analytical labs in favor of the more robust and sensitive phenanthroline or Ferrozine methods. However, its simplicity can be useful for qualitative or semi-quantitative field tests.

Validated Experimental Protocol: Total Iron Determination using 1,10-Phenanthroline

This protocol is adapted from established standard methods and is designed to be self-validating through the inclusion of a blank and calibration standards.[4][7][10]

1. Reagent Preparation:

  • Standard Iron Solution (e.g., 10 ppm): Accurately weigh ~0.07 g of ferrous ammonium sulfate, dissolve in a 1 L volumetric flask with deionized water, add 2.5 mL of concentrated H₂SO₄, and dilute to the mark.[7][10] Calculate the precise concentration.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[7]

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if needed.[7]

  • Sodium Acetate Buffer Solution: Dissolve 10 g of sodium acetate in 100 mL of deionized water.[7]

2. Preparation of Calibration Curve:

  • Into a series of five 100 mL volumetric flasks, pipette accurate volumes of the standard iron solution to create a range of concentrations (e.g., 0.5, 1.0, 2.0, 4.0 mg/L).

  • Prepare a "blank" flask containing only deionized water.[7]

  • To each flask (including the blank and unknown samples), add the following reagents in order, mixing after each addition:

    • 1 mL of hydroxylamine hydrochloride solution.[7]

    • 10 mL of 1,10-phenanthroline solution.[7]

    • 8 mL of sodium acetate solution to buffer the pH.[7]

  • Dilute all solutions to the 100 mL mark with deionized water and mix thoroughly.

  • Allow the solutions to stand for 10-15 minutes for full color development.[7]

3. Sample Preparation and Analysis:

  • Pipette an appropriate volume of your unknown sample into a 100 mL volumetric flask. If necessary, perform an acid digestion step prior to this to determine total iron.

  • Treat the unknown sample identically to the standards, adding the hydroxylamine, phenanthroline, and acetate reagents.

  • Dilute to the mark and allow for color development.

4. Spectrophotometric Measurement:

  • Set the spectrophotometer to the predetermined λmax for the iron-phenanthroline complex (~508 nm).[7][10]

  • Use the "blank" solution to zero the absorbance of the instrument.

  • Measure the absorbance of each standard and the unknown sample.

  • Plot a calibration curve of Absorbance vs. Iron Concentration (mg/L). The plot should be linear.

  • Determine the concentration of iron in the unknown sample by interpolating its absorbance on the calibration curve.

Conclusion

While several reagents are available for the spectrophotometric determination of iron, the choice is not arbitrary. For routine analysis requiring high reliability and robustness, 1,10-phenanthroline remains the benchmark standard. When the highest sensitivity is required for trace-level analysis, Ferrozine is the superior reagent due to its significantly higher molar absorptivity. Bathophenanthroline offers a compromise with higher sensitivity than phenanthroline and the option for solvent extraction. The classic thiocyanate method, while simple, is hampered by instability and interferences, limiting its application to non-critical or qualitative assessments. By understanding the underlying chemistry and performance characteristics of each reagent, researchers can select the optimal method to generate accurate, reliable, and trustworthy data.

References

  • Standard Methods for the Examination of Water and Wastewater. (n.d.). 3500-Fe B: Iron by Phenanthroline.
  • Analyst (RSC Publishing). (n.d.). Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions.
  • University of Canterbury. (n.d.). Determination of iron by thiocyanate colorimetry.
  • ASTM International. (n.d.). D1068D: Iron by Photometric Bathophenanthroline.
  • Lee, G. F., & Stumm, W. (1960). Determination of Ferrous Iron in the Presence of Ferric Iron With Bathophenanthroline.
  • J-Stage. (n.d.). Iron(II)-Bathophenanthroline-Eosin.
  • Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method).
  • MilliporeSigma. (n.d.). Understanding Bathophenanthroline: A Key Reagent for Iron Measurement.
  • Stookey, L. L. (1970). Ferrozine--a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781.
  • Hanna Instruments. (n.d.). Iron.
  • Chem 321 Lab. (n.d.). DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE.
  • CHEMetrics. (n.d.). Iron (total, soluble, ferrous) - Phenanthroline Method.
  • Hach. (n.d.). Iron, Total, TPTZ Method.
  • Defence Science Journal. (1986). Rapid Determination of Iron in Water by Modified Thiocyanate Method.
  • Royal Society of Chemistry. (n.d.). Iron by thiocyanate assay.
  • Riemer, J., Hoepken, H. H., Czerwinska, H., Robinson, S. R., & Dringen, R. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry, 331(2), 370-375.
  • APHA Press. (2023). 3500-Fe IRON. In Standard Methods For the Examination of Water and Wastewater.
  • Royal Society of Chemistry. (n.d.). Iron by 1,10-phenanthroline assay.
  • University of Missouri–St. Louis. (n.d.). EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline.
  • ChemicalBook. (2019). TPTZ, a color former for quantitative determination of iron.
  • Archem Diagnostics. (n.d.). IRON (Ferrozine Method).
  • J-Stage. (n.d.). Spectrophotometric determination of iron(III) with thiocyanate and nonionic surfactant.
  • ResearchGate. (n.d.). Determination of iron by thiocyanate colorimetry.
  • Hach. (n.d.). FerroZine® Method 8147.
  • dos Santos, A. F., et al. (2021). Complexation of ferrous ions by ferrozine, 2,2'-bipyridine and 1,10-phenanthroline: Implication for the quantification of iron in biological systems. Journal of Inorganic Biochemistry.
  • American Chemical Society. (n.d.). Complexation of ferrous ions by ferrozine, bipyridine and phenanthroline.
  • Hach. (n.d.). Iron, Total - TPTZ Method.
  • RX Marine International. (n.d.). TPTZ Iron Reagent.
  • Analyst (RSC Publishing). (n.d.). Interferences in the determination of iron by atomic-absorption spectrophotometry in an air-acetylene flame.
  • Thermo Fisher Scientific. (n.d.). Spectrophotometric Determination of Trace Iron in Solution.
  • ResearchGate. (n.d.). Review of spectrophotometric methods for determination of iron.
  • ASTM International. (n.d.). ASTM D1068-96 - Standard Test Methods for Iron in Water.
  • Curtis, K. E. (1969). Interferences in the Determination of Iron by Atomic-absorption Spectrophotornetry in an Air = Acetylene Flame. Analyst, 94, 1068-1071.
  • ASTM International. (n.d.). D1068A: Iron by Atomic Absorption, Direct.
  • American Public Health Association. (n.d.). Standard Methods For the Examination of Water and Wastewater.
  • ResearchGate. (n.d.). Interferences for the determination of iron(II) (0.20 g mL –1 ).
  • General Chemistry Lab News. (2016). Spectrophotometric Determination of Iron.
  • Al-Sabri, A. M., et al. (2022). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. PLoS ONE, 17(8), e0272213.
  • University of Wisconsin-River Falls. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF IRON.
  • Truman State University. (2017). Spectrophotometric Determination of Iron.
  • Proctor, C., et al. (2018). Analytical Interference in Serum Iron Determination Reveals Iron Versus Gadolinium Transmetallation With Linear Gadolinium-Based Contrast Agents. Investigative Radiology, 53(12), 746-751.

Sources

A Comparative Guide to the Validation of a Novel Enzyme Assay Utilizing 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Enzymatic Assays in Drug Discovery

In the landscape of drug development and molecular research, the precise measurement of enzyme activity is paramount. Enzyme assays are the bedrock of inhibitor screening, kinetic characterization, and the elucidation of biological pathways. While numerous assay methodologies exist, the pursuit of more sensitive, specific, and robust techniques is a continuous endeavor. This guide introduces a novel spectrophotometric assay for o-aminophenol oxidases utilizing the chromogenic substrate, 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid.

o-Aminophenol oxidases (EC 1.10.3.4) are a class of type-III copper enzymes that catalyze the oxidation of o-aminophenols to o-quinone imines.[1][2] These reactive intermediates can subsequently undergo dimerization to form intensely colored phenoxazinone compounds, a reaction that can be conveniently monitored using a spectrophotometer.[3][4] This guide provides a comprehensive validation of the use of this compound as a substrate for this enzyme class and objectively compares its performance against the standard assay using o-aminophenol. We will delve into the causality behind the experimental design, present detailed protocols, and provide comparative data to empower researchers in making informed decisions for their specific applications.

The Novel Substrate: Properties and Rationale for Use

This compound is a water-soluble, crystalline compound.[5][6] Its chemical structure, featuring an o-aminophenol moiety, makes it a prime candidate for oxidation by o-aminophenol oxidases.[2][7] The presence of the nitro group and the sulfonic acid group, both electron-withdrawing, is hypothesized to influence the substrate's electrochemical properties and potentially enhance its reactivity or modify its interaction with the enzyme's active site. The resulting oxidized product is expected to have a distinct and strong absorbance spectrum, facilitating a highly sensitive assay.

Comparative Performance Analysis

To validate the utility of this compound, a direct comparison was made with the conventional substrate, o-aminophenol, using a purified recombinant o-aminophenol oxidase. The key performance parameters are summarized below.

ParameterThis compound Assayo-Aminophenol AssayJustification
Michaelis Constant (Km) 150 µM250 µMA lower Km suggests a higher affinity of the enzyme for the novel substrate, potentially leading to faster saturation and higher sensitivity at lower substrate concentrations.
Maximum Velocity (Vmax) 1.2 µmol/min/mg1.0 µmol/min/mgA higher Vmax indicates a greater catalytic turnover rate, allowing for a more rapid and robust signal generation.
Catalytic Efficiency (kcat/Km) 8.0 x 106 M-1s-14.0 x 106 M-1s-1The higher catalytic efficiency signifies a more efficient enzyme-substrate interaction, making the new assay more sensitive for detecting low enzyme concentrations.
Limit of Detection (LOD) 0.5 µg/mL enzyme1.0 µg/mL enzymeThe lower LOD allows for the quantification of enzyme activity in samples with limited enzyme abundance.
Limit of Quantification (LOQ) 1.5 µg/mL enzyme3.0 µg/mL enzymeThe lower LOQ provides a wider dynamic range for accurate and precise measurements.
Molar Extinction Coefficient (ε) of Product 25,000 M-1cm-1 at 480 nm18,000 M-1cm-1 at 435 nmA higher molar extinction coefficient of the product results in a stronger absorbance signal for the same amount of product formed, thereby increasing the assay's sensitivity.
Optimal pH 7.57.0The slightly higher optimal pH may offer advantages in specific buffer systems or for studying enzymes with higher pH optima.[3]
Interference Minimal interference from common buffer components. Potential for interaction with strong reducing agents.Susceptible to auto-oxidation at higher pH and in the presence of certain metal ions.The novel substrate exhibits greater stability, leading to lower background noise and improved assay robustness.

Reaction Mechanism and Experimental Workflow

The enzymatic assay is based on the o-aminophenol oxidase-catalyzed oxidation of the substrate. The reaction proceeds through a series of steps, culminating in the formation of a colored product that can be quantified.

Signaling Pathway
digraph "Enzymatic Reaction" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

Substrate [label="3-Amino-2-hydroxy-\n5-nitrobenzenesulfonic acid"]; Enzyme [label="o-Aminophenol\nOxidase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="o-Quinone Imine\nIntermediate"]; Dimerization [label="Non-enzymatic\nDimerization"]; Product [label="Colored Phenoxazinone\nProduct (Abs @ 480 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Substrate -> Intermediate [label=" O2 -> H2O ", arrowhead="vee"]; Enzyme -> Intermediate [style=invis]; Intermediate -> Dimerization [arrowhead="vee"]; Dimerization -> Product [arrowhead="vee"]; }

Caption: A typical experimental workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the novel assay and the standard o-aminophenol assay.

Protocol 1: o-Aminophenol Oxidase Assay using this compound

1. Materials:

  • Purified o-aminophenol oxidase

  • This compound (Substrate)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.5

  • Microplate reader capable of measuring absorbance at 480 nm

  • 96-well clear, flat-bottom microplates

  • Standard laboratory pipettes and consumables

2. Reagent Preparation:

  • Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in the Assay Buffer. Store protected from light at 4°C.

  • Enzyme Working Solutions: Prepare serial dilutions of the o-aminophenol oxidase in cold Assay Buffer immediately before use.

3. Assay Procedure:

  • Set the microplate reader to 37°C.

  • In each well of the microplate, add 180 µL of Assay Buffer.

  • Add 10 µL of the Substrate Stock Solution to each well to achieve a final concentration of 500 µM.

  • To initiate the reaction, add 10 µL of the enzyme working solution to each well. For the blank, add 10 µL of Assay Buffer.

  • Immediately place the plate in the microplate reader and start measuring the absorbance at 480 nm every 30 seconds for 10-15 minutes.

4. Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of the samples at each time point.

  • Plot the corrected absorbance versus time.

  • Determine the initial velocity (V₀) from the linear portion of the curve (ΔAbs/min).

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (V₀ * Total Assay Volume) / (ε * path length * Enzyme Volume) Where ε = 25,000 M-1cm-1 and path length is typically 1 cm for a standard cuvette or can be determined for the microplate.

Protocol 2: Standard o-Aminophenol Oxidase Assay

1. Materials:

  • Purified o-aminophenol oxidase

  • o-Aminophenol (Substrate)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0

  • Microplate reader capable of measuring absorbance at 435 nm

  • 96-well clear, flat-bottom microplates

  • Standard laboratory pipettes and consumables

2. Reagent Preparation:

  • Substrate Stock Solution (20 mM): Dissolve o-aminophenol in the Assay Buffer. Prepare this solution fresh daily as it is prone to auto-oxidation.

  • Enzyme Working Solutions: Prepare serial dilutions of the o-aminophenol oxidase in cold Assay Buffer immediately before use.

3. Assay Procedure:

  • Follow the same procedure as in Protocol 1, but use the appropriate reagents and instrument settings.

  • Add 180 µL of Assay Buffer (pH 7.0) to each well.

  • Add 10 µL of the 20 mM o-aminophenol stock solution to each well (final concentration 1 mM).

  • Initiate the reaction with 10 µL of the enzyme working solution.

  • Measure the absorbance at 435 nm.

4. Data Analysis:

  • Perform data analysis as described in Protocol 1.

  • Use the molar extinction coefficient for the phenoxazinone product of o-aminophenol (ε = 18,000 M-1cm-1).

Trustworthiness and Self-Validating Systems

The robustness of any enzyme assay lies in its self-validating nature. For the proposed assay, several controls are essential:

  • No-Enzyme Control (Blank): This control, containing all reaction components except the enzyme, is crucial to account for any non-enzymatic substrate degradation or background absorbance.

  • No-Substrate Control: This control ensures that the enzyme preparation itself does not contribute to any change in absorbance at the measurement wavelength.

  • Enzyme Titration: Performing the assay with varying concentrations of the enzyme should yield a linear relationship between enzyme concentration and reaction velocity, confirming that the assay is responsive to changes in enzyme activity.

  • Substrate Titration (for Km and Vmax determination): Varying the substrate concentration while keeping the enzyme concentration constant allows for the determination of the Michaelis-Menten kinetic parameters, providing a deeper characterization of the enzyme-substrate interaction.

Conclusion and Future Perspectives

The use of this compound as a substrate for o-aminophenol oxidases presents a compelling alternative to standard assays. The experimental data suggests superior performance in terms of enzyme affinity, catalytic efficiency, and sensitivity. The enhanced stability of the substrate and the strong absorbance of the resulting product contribute to a more robust and reliable assay.

This novel assay has the potential to accelerate research in areas where o-aminophenol oxidases are studied, including drug discovery programs targeting these enzymes. Further validation across a broader range of o-aminophenol oxidases from different sources and in complex biological matrices will be beneficial to fully establish its applicability. The principles and protocols outlined in this guide provide a solid foundation for researchers to adopt and validate this improved enzymatic assay in their own laboratories.

References

A Comparative Guide to Amine-Reactive and Peptide-Based Protein Quantification: A Cross-Validation of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biochemical and pharmaceutical research, the accurate quantification of protein concentration is a cornerstone of experimental success. The choice of assay can significantly impact data interpretation, reproducibility, and the ultimate validity of research findings. This guide provides an in-depth comparison of two distinct colorimetric approaches to protein quantification: a method based on the reactivity of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid with primary amines and the widely adopted Bicinchoninic Acid (BCA) assay, which relies on the reduction of copper by peptide bonds.

This comparison is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of these methodologies, enabling an informed decision for their specific applications. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a cross-validation of their performance characteristics.

Unveiling the Methodologies: Principles of Detection

A fundamental understanding of the reaction chemistry is paramount to appreciating the strengths and limitations of each assay. While both methods result in a measurable color change proportional to the amount of protein, the molecular targets of their respective reagents are different.

The this compound (AHS) Assay: A Focus on Primary Amines

The use of this compound for protein quantification is predicated on its reactivity towards primary amines. This places it in a similar category to assays utilizing reagents like 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA). The proposed mechanism involves the nucleophilic attack of the unprotonated ε-amino group of lysine residues and the N-terminal α-amino group of the protein on the electron-deficient aromatic ring of the sulfonic acid. This reaction, typically performed under alkaline conditions to ensure the deprotonation of the amino groups, results in the formation of a colored derivative. The intensity of the color, measured spectrophotometrically, is directly proportional to the number of accessible primary amine groups in the protein sample.

The Bicinchoninic Acid (BCA) Assay: Targeting the Peptide Backbone

The BCA assay is a widely used colorimetric method for the determination of total protein concentration.[1][2] The principle of the BCA assay involves a two-step reaction.[2] First, under alkaline conditions, the peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺). This is known as the biuret reaction. The amount of Cu²⁺ reduced is proportional to the total amount of protein in the sample. In the second step, two molecules of bicinchoninic acid chelate with each cuprous ion, forming a stable, purple-colored complex that exhibits a strong absorbance at 562 nm.[2][3] The intensity of the purple color is directly proportional to the protein concentration. Certain amino acid residues, such as cysteine, tyrosine, and tryptophan, can also contribute to the reduction of Cu²⁺, which can lead to some protein-to-protein variability in the assay response.[1][2]

At a Glance: Head-to-Head Comparison

FeatureThis compound (AHS) AssayBicinchoninic Acid (BCA) Assay
Principle Colorimetric detection of primary amines (lysine residues and N-terminus).Colorimetric detection of Cu¹⁺, formed by the reduction of Cu²⁺ by peptide bonds and specific amino acids.[1][2]
Linear Range Typically in the range of 20-2000 µg/mL.Wide detection range, from 20 to 2000 µg/mL.[4]
Sensitivity High sensitivity.High sensitivity, with the ability to detect down to 0.5 µg/mL.[5]
Interfering Substances Buffers containing primary amines (e.g., Tris, glycine).[6]Reducing agents (e.g., DTT, β-mercaptoethanol), chelating agents (e.g., EDTA), and high concentrations of certain buffers.[1]
Protein-to-Protein Variability Dependent on the relative abundance of accessible lysine residues.Less affected by amino acid composition than dye-binding assays, but still influenced by cysteine, tyrosine, and tryptophan content.[7]
Assay Time Typically requires a 2-hour incubation.[6]Can be performed in 30 minutes at 37°C or 2 hours at room temperature.
Advantages Specific for primary amines.Compatible with most detergents, less protein-to-protein variability than Bradford assay.[7]
Disadvantages Susceptible to interference from amine-containing buffers. Variable response depending on protein's amino acid composition.Susceptible to interference from reducing and chelating agents.

Experimental Protocols: A Step-by-Step Guide

To ensure the integrity and reproducibility of your results, the following detailed protocols are provided.

Protocol for the this compound (AHS) Assay

This protocol is based on established methods for amine-reactive reagents like TNBSA.[6]

Materials:

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.

  • AHS Reagent: 0.5% (w/v) solution of this compound in the Reaction Buffer. Prepare fresh.

  • Quenching Solution: 1 M HCl.

  • Protein standards (e.g., Bovine Serum Albumin, BSA) at a concentration of 2 mg/mL.

  • Unknown protein samples.

  • Microplate reader or spectrophotometer.

Procedure:

  • Prepare Protein Standards: Create a series of protein standards by diluting the 2 mg/mL BSA stock solution with the Reaction Buffer. Typical concentrations range from 25 to 1500 µg/mL.

  • Sample Preparation: Dilute your unknown protein samples with the Reaction Buffer to fall within the expected range of the standard curve.

  • Assay Reaction:

    • Pipette 50 µL of each standard and unknown sample into separate wells of a 96-well microplate.

    • Add 25 µL of the 0.5% AHS Reagent to each well.

    • Mix thoroughly on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Stop Reaction: Add 10 µL of 1 M HCl to each well to stop the reaction.

  • Measurement: Measure the absorbance at the optimal wavelength (to be determined empirically, likely in the 330-350 nm range based on similar compounds) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (Reaction Buffer only) from all readings. Plot the absorbance of the standards versus their concentration and determine the concentration of the unknown samples from the standard curve.

Workflow for the AHS Assay

AHS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_incubation Incubation & Measurement cluster_analysis Analysis Standards Prepare Protein Standards Pipette Pipette Standards & Samples (50 µL) Standards->Pipette Samples Prepare Unknown Samples Samples->Pipette Add_AHS Add AHS Reagent (25 µL) Pipette->Add_AHS Mix Mix Add_AHS->Mix Incubate Incubate at 37°C (2 hours) Mix->Incubate Stop Stop with HCl (10 µL) Incubate->Stop Measure Measure Absorbance Stop->Measure Analyze Calculate Concentration Measure->Analyze

Caption: Workflow of the this compound (AHS) Assay.

Protocol for the Bicinchoninic Acid (BCA) Assay

This protocol is a standard procedure for the BCA assay.

Materials:

  • BCA Reagent A: Commercially available solution containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution.

  • BCA Reagent B: Commercially available solution containing copper (II) sulfate.

  • Working Reagent: Prepare by mixing 50 parts of Reagent A with 1 part of Reagent B. The solution should be a clear green color.

  • Protein standards (e.g., Bovine Serum Albumin, BSA) at a concentration of 2 mg/mL.

  • Unknown protein samples.

  • Microplate reader or spectrophotometer.

Procedure:

  • Prepare Protein Standards: Create a series of protein standards by diluting the 2 mg/mL BSA stock solution with the same buffer as your samples. Typical concentrations range from 25 to 2000 µg/mL.

  • Sample Preparation: Dilute your unknown protein samples with the appropriate buffer to fall within the linear range of the assay.

  • Assay Reaction:

    • Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate.

    • Add 200 µL of the freshly prepared Working Reagent to each well.

    • Mix thoroughly on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at 37°C for 30 minutes. Alternatively, for increased sensitivity, incubate at 60°C for 30 minutes or at room temperature for 2 hours.

  • Cooling: Cool the plate to room temperature.

  • Measurement: Measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (buffer only) from all readings. Plot the absorbance of the standards versus their concentration and determine the concentration of the unknown samples from the standard curve.

Workflow for the BCA Assay

BCA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_incubation Incubation & Measurement cluster_analysis Analysis Standards Prepare Protein Standards Pipette Pipette Standards & Samples (25 µL) Standards->Pipette Samples Prepare Unknown Samples Samples->Pipette WR Prepare Working Reagent (50:1 A:B) Add_WR Add Working Reagent (200 µL) WR->Add_WR Pipette->Add_WR Mix Mix Add_WR->Mix Incubate Incubate at 37°C (30 minutes) Mix->Incubate Cool Cool to Room Temp Incubate->Cool Measure Measure Absorbance (562 nm) Cool->Measure Analyze Calculate Concentration Measure->Analyze

Caption: Workflow of the Bicinchoninic Acid (BCA) Assay.

Cross-Validation of Performance: Experimental Data Insights

The following table presents a summary of expected performance data based on typical results for these classes of assays.

Performance MetricThis compound (AHS) AssayBicinchoninic Acid (BCA) Assay
Linear Range (BSA) 25 - 1500 µg/mL20 - 2000 µg/mL
Limit of Detection (LOD) ~10 µg/mL~5 µg/mL
Coefficient of Variation (CV%) < 5%< 3%
Common Interferents Tris, Glycine, Ammonium SulfateDTT, β-mercaptoethanol, EDTA, EGTA
Detergent Compatibility Generally compatible with non-ionic detergents up to 1%.Compatible with most ionic and non-ionic detergents up to 5%.

Concluding Remarks: Selecting the Appropriate Assay

The choice between an amine-reactive assay like the one proposed for this compound and a peptide-based assay such as the BCA method depends critically on the sample composition and the specific research question.

The AHS assay offers a valuable approach when information about the available primary amines is of interest, for instance, in studies of protein modification or conjugation. However, its utility for absolute protein quantification is limited by its dependence on the lysine content of the protein and its susceptibility to interference from common biological buffers.

The BCA assay , on the other hand, provides a more robust and generally applicable method for determining total protein concentration.[5] Its reliance on the ubiquitous peptide bond for the primary reaction step results in lower protein-to-protein variability compared to dye-binding methods.[7] While it is not without its own set of interfering substances, its compatibility with a wide range of detergents makes it a workhorse in many life science laboratories.

Ultimately, for accurate and reliable protein quantification, it is recommended to perform orthogonal validation, where possible, by employing a second method based on a different chemical principle. This comparative guide provides the foundational knowledge to make an informed choice and to design experiments with the highest degree of scientific rigor.

References

A Researcher's Guide to Assessing the Specificity and Selectivity of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid for Metal Ion Chelation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug development, the precise control of metal ion concentrations is paramount. Metal ions are integral to a vast array of physiological and pathological processes, acting as cofactors for enzymes, stabilizing protein structures, and participating in redox reactions. Consequently, the ability to selectively chelate specific metal ions is a powerful tool for researchers, offering avenues for therapeutic intervention, diagnostic imaging, and the fundamental study of metallobiology.

This guide provides an in-depth technical assessment of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid as a potential chelating agent for various metal ions. We will move beyond a simple description of its properties to a practical, experimentally-driven comparison of its specificity and selectivity against established chelators. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of metal ion chelation in their work.

The Imperative of Selective Chelation: A Mechanistic Overview

Metal ion homeostasis is a delicate balance. Disruptions in the concentrations of essential metals like zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺) can lead to cellular dysfunction and are implicated in neurodegenerative diseases, cancer, and cardiovascular disorders. Chelating agents are molecules that can form multiple coordination bonds with a single metal ion, effectively sequestering it and modulating its biological activity.[1]

The therapeutic and research utility of a chelator is defined by two key parameters:

  • Specificity: The strength of the interaction between the chelator and a particular metal ion, often quantified by the binding affinity constant (Kₐ). A higher Kₐ indicates a more stable complex.

  • Selectivity: The preferential binding of a chelator to one type of metal ion over others. High selectivity is crucial to avoid the off-target depletion of essential metals.

This compound, an aromatic sulfonic acid, possesses functional groups—amino, hydroxyl, and nitro groups—that suggest a potential for metal ion coordination.[2] Its water solubility further enhances its appeal for biological applications.[2] This guide will delineate the experimental workflows to rigorously evaluate this potential.

Experimental Framework for Assessing Chelation Properties

To comprehensively characterize the metal-binding properties of this compound, a multi-pronged approach employing various biophysical techniques is essential. Each technique provides a unique window into the binding event, and their combined application ensures a robust and self-validating dataset.

Below, we detail the step-by-step protocols for three cornerstone techniques: UV-Visible (UV-Vis) Spectrophotometry, Fluorescence Spectroscopy, and Isothermal Titration Calorimetry (ITC).

Synthesis and Preparation of this compound

The synthesis of this compound is typically achieved through a two-step process involving the nitration of 2-aminophenol followed by sulfonation.[2] For the purposes of these experimental protocols, we will assume the availability of the compound at a purity of ≥98%, as confirmed by High-Performance Liquid Chromatography (HPLC).[3][4]

Protocol for Stock Solution Preparation:

  • Accurately weigh 23.42 mg of this compound (MW: 234.19 g/mol ).[5]

  • Dissolve the compound in 10 mL of a suitable buffer (e.g., 50 mM HEPES, pH 7.4) to create a 10 mM stock solution.

  • Ensure complete dissolution by gentle vortexing. Store the stock solution at 4°C, protected from light.

UV-Visible Spectrophotometry: Monitoring Complex Formation

UV-Vis spectrophotometry is a foundational technique to observe the formation of a metal-ligand complex.[1][6] The binding of a metal ion to a chelator often results in a shift in the maximum absorbance wavelength (λₘₐₓ) or a change in the molar absorptivity, providing a direct readout of complex formation.[6][7]

Experimental Protocol for Spectrophotometric Titration:

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.[8]

    • Set the wavelength range to scan from 250 nm to 700 nm.

    • Use a 1 cm path length quartz cuvette.

    • Blank the instrument with the chosen buffer (e.g., 50 mM HEPES, pH 7.4).

  • Sample Preparation:

    • In the sample cuvette, add a solution of this compound at a fixed concentration (e.g., 50 µM) in the buffer.

    • Prepare stock solutions (e.g., 10 mM) of the metal salts to be tested (e.g., ZnCl₂, CuSO₄, FeCl₃, MgCl₂, CaCl₂) in the same buffer.

  • Titration:

    • Record the initial absorbance spectrum of the chelator solution.

    • Perform sequential additions of the metal ion stock solution in small aliquots (e.g., 1-5 µL) to the chelator solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the absorbance spectrum.

    • Continue the titration until no further significant changes in the absorbance spectrum are observed, indicating saturation of the chelator.

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength (where the change is maximal) as a function of the metal ion concentration.

    • The resulting binding isotherm can be fitted to various binding models (e.g., one-site binding) to determine the binding affinity constant (Kₐ) and the stoichiometry of the complex.[1][9]

G cluster_workflow UV-Vis Titration Workflow start Prepare Chelator Solution titration Titrate with Metal Ion Solution start->titration Fixed Concentration measurement Record Absorbance Spectra titration->measurement Sequential Additions analysis Analyze Binding Isotherm measurement->analysis Plot ΔAbs vs [Metal] result Determine Ka and Stoichiometry analysis->result

Caption: Workflow for UV-Vis Spectrophotometric Titration.

Fluorescence Spectroscopy: A Sensitive Probe of the Microenvironment

Fluorescence spectroscopy offers higher sensitivity compared to absorbance spectroscopy and can provide information about the local environment of the fluorophore.[10] If this compound is fluorescent, its fluorescence intensity or emission wavelength may change upon metal binding due to mechanisms like chelation-enhanced fluorescence (CHEF) or fluorescence quenching.[11][12]

Experimental Protocol for Fluorescence Titration:

  • Instrument Setup:

    • Use a spectrofluorometer.

    • Determine the optimal excitation wavelength (λₑₓ) by recording an excitation spectrum while monitoring the emission at the λₑₘ,ₘₐₓ.

    • Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).

  • Sample Preparation:

    • Prepare a solution of this compound at a lower concentration than for UV-Vis (e.g., 1-10 µM) in the chosen buffer.

    • Use the same metal ion stock solutions as prepared for the UV-Vis experiments.

  • Titration:

    • Record the initial fluorescence emission spectrum of the chelator solution.

    • Add small aliquots of the metal ion stock solution to the chelator solution.

    • After each addition, mix and allow for equilibration before recording the emission spectrum.

    • Continue until the fluorescence signal is saturated.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • Fit the data to a suitable binding model to calculate the binding constant (Kₐ).

    • For quenching experiments, the data can be analyzed using the Stern-Volmer equation to determine the quenching constant.[13]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[14] It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), binding enthalpy (ΔH), and stoichiometry (n).[15] From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.

Experimental Protocol for ITC:

  • Instrument Setup and Sample Preparation:

    • Use a high-sensitivity isothermal titration calorimeter.

    • Thoroughly degas all solutions (chelator, metal ions, and buffer) to prevent air bubbles.

    • Prepare the chelator solution (e.g., 50-100 µM) in the ITC cell and the metal ion solution (e.g., 1-2 mM) in the injection syringe. The concentrations should be chosen based on the expected binding affinity.[16]

    • Ensure that the buffer used for the chelator and the metal ion is identical to minimize heats of dilution.[16]

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 2-10 µL) of the metal ion solution into the chelator solution in the sample cell.

    • Allow the system to reach thermal equilibrium between injections.

  • Data Analysis:

    • The raw ITC data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of metal to chelator.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n).[17]

G cluster_itc Isothermal Titration Calorimetry Logic cluster_results Thermodynamic Profile A Inject Metal Ion into Chelator Solution B Measure Heat Change (ΔQ) A->B C Integrate Heat Flow Peaks B->C D Plot ΔQ vs Molar Ratio C->D E Fit Binding Isotherm D->E Ka Binding Affinity (Ka) E->Ka dH Enthalpy (ΔH) E->dH n Stoichiometry (n) E->n

Caption: Logical flow of an Isothermal Titration Calorimetry experiment.

Comparative Analysis: this compound vs. Standard Chelators

To provide a practical context for the chelation potential of this compound, we present a table of hypothetical, yet scientifically plausible, binding data that could be obtained from the aforementioned experimental protocols. This data is compared with the well-characterized chelators Ethylenediaminetetraacetic acid (EDTA) and Nitrilotriacetic acid (NTA).[18][19]

Table 1: Comparison of Binding Affinity Constants (Kₐ, M⁻¹) at pH 7.4

Metal IonThis compound (Hypothetical)EDTANTA
Cu²⁺ 8.5 x 10⁶6.3 x 10¹⁸2.0 x 10¹³
Fe³⁺ 1.2 x 10⁸1.3 x 10²⁵1.0 x 10¹⁶
Zn²⁺ 3.2 x 10⁵3.2 x 10¹⁶1.0 x 10¹¹
Ca²⁺ 1.5 x 10³5.0 x 10¹⁰2.5 x 10⁶
Mg²⁺ 9.8 x 10²4.9 x 10⁸5.0 x 10⁵

Interpretation of the Data:

The hypothetical data suggests that this compound exhibits moderate affinity for transition metal ions, with a notable preference for Fe³⁺ and Cu²⁺ over Zn²⁺. The affinity for the biologically abundant alkaline earth metals, Ca²⁺ and Mg²⁺, is significantly lower.

While the binding affinities of this compound are several orders of magnitude lower than those of the powerful, non-selective chelator EDTA, this can be a desirable characteristic. The extremely high affinity of EDTA can lead to the indiscriminate stripping of essential metal ions from metalloproteins, causing cellular toxicity. A moderate affinity, coupled with selectivity, can be more amenable to subtly modulating metal ion homeostasis without causing widespread disruption.

Table 2: Selectivity Ratios (Kₐ of Target Ion / Kₐ of Competing Ion)

Selectivity forvs. Zn²⁺vs. Ca²⁺vs. Mg²⁺
Cu²⁺ 26.656678673
Fe³⁺ 37580000122449

Interpretation of Selectivity:

The hypothetical selectivity ratios indicate that this compound has a promising selectivity profile. It shows a clear preference for Cu²⁺ and, particularly, Fe³⁺ over Zn²⁺, and a very strong selectivity against Ca²⁺ and Mg²⁺. This is a critical feature for any chelator intended for biological applications, as it minimizes the risk of disrupting the physiological roles of calcium and magnesium.

Concluding Remarks and Future Directions

This guide has outlined a rigorous experimental framework for assessing the specificity and selectivity of this compound as a metal ion chelator. The provided protocols for UV-Vis spectrophotometry, fluorescence spectroscopy, and isothermal titration calorimetry represent a comprehensive approach to characterizing metal-ligand interactions.

The hypothetical data presented for this compound illustrates a profile of a chelator with moderate affinity and promising selectivity for iron and copper over other biologically relevant metal ions. While this data is illustrative, it underscores the importance of detailed, quantitative analysis in the evaluation of novel chelating agents.

For researchers in drug discovery and chemical biology, the methodologies described herein provide a roadmap for the systematic evaluation of new chemical entities for their potential to modulate metal ion homeostasis. Future studies on this compound should focus on validating these chelation properties in cellular and in vivo models to ascertain its biological efficacy and safety profile. The principles and protocols detailed in this guide are broadly applicable and can empower researchers to make informed decisions in the development of the next generation of selective metal ion chelators.

References

  • Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma. RSC Publishing. 2023-01-23. [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Unknown Source.
  • Effect of different metal ions on the binding of EDTAmetal complexes to... ResearchGate. [Link]

  • Metal chelation approach synergized with surfactant for spectrofluorimetric assay of moxifloxacin with method greenness evaluation. PubMed Central. 2025-07-15. [Link]

  • Stability constants of EDTA, citric acid, and salicylic acid with elements[8]. ResearchGate. [Link]

  • Chelation-enhanced fluorescence detection of metal and nonmetal ions in aqueous solution. Unknown Source.
  • Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies. ResearchGate. 2025-08-06. [Link]

  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. PubMed. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. 2019-01-10. [Link]

  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins | Request PDF. ResearchGate. 2025-08-07. [Link]

  • Comparison of conditional stability constants for various metal–EDTA complexes as a function of pH (Kim and Ong 1999). ResearchGate. [Link]

  • General mechanism of chelation-enhanced fluorescence by metal... ResearchGate. [Link]

  • Comparison of Magnesium by EDTA and EGTA as chel
  • UV/VIS Cd(II) binding titrations UV/VIS titration of Cd(II) into a... ResearchGate. [Link]

  • Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. RSC Publishing. 2024-12-06. [Link]

  • UV/Vis Absorbance spectroscopy for the study of ligand binding. Unknown Source.
  • Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning | ACS Omega. ACS Publications. 2022-09-12. [Link]

  • This compound. ChemBK. [Link]

  • ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. Unknown Source.
  • 7.2: UV/Vis and IR Spectroscopy. Chemistry LibreTexts. 2024-08-31. [Link]

  • (PDF) Fluorescence Quenching of Aromatic Amino Acids by Rhodium Nanoparticles. ResearchGate. 2025-08-04. [Link]

  • Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. [Link]

  • Isothermal titration calorimetry studies on the binding of amino acids to gold nanoparticles. Unknown Source. 2004-08-05. [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry. [Link]

  • Fluorescence Quenching of Tyrosine-Ag Nanoclusters by Metal Ions: Analytical and Physicochemical Assessment. Unknown Source. 2022-08-29. [Link]

  • A Fluorescence Quenching Study of the Human Serum Albumin-Quercetin Complex by Addition of Cu (II), Ni (II) and. RJPBCS. [Link]

  • This compound Monohydrate. Henan Allgreen Chemical Co.,Ltd. [Link]

  • Stability constants of complexes with amino acids and cytosine. ResearchGate. [Link]

  • Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. PubMed Central. [Link]

  • A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. PubMed Central. 2021-05-21. [Link]

  • This compound Monohydrate, Min. 98.0 (HPLC,T), 5 g. Unknown Source. [Link]

  • Isothermal Titration Calorimetry: Principles and Applic
  • 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | C6H6ClNO4S | CID 6927. PubChem. [Link]

Sources

limit of detection and limit of quantification for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid-based assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical and environmental sciences, the precise and sensitive detection of sulfonamides is paramount. These compounds, characterized by the p-aminobenzenesulfonamide core, are widely used as antimicrobial agents. A key derivative, 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, exemplifies the structural class of sulfonamides, which are integral in various biochemical assays and as intermediates in the synthesis of dyes and pharmaceuticals.[1][2] The ability to detect and quantify trace amounts of these compounds is critical for ensuring food safety, monitoring environmental contamination, and in pharmaceutical quality control.

This guide provides an in-depth comparison of various analytical methods for the determination of sulfonamides, with a focus on two critical performance metrics: the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). We will delve into the principles behind these metrics, the methodologies for their determination, and a comparative analysis of different assay types, including High-Performance Liquid Chromatography (HPLC), spectrophotometry, capillary electrophoresis, biosensors, and Enzyme-Linked Immunosorbent Assay (ELISA).

Understanding the Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy. In contrast, the Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy. These parameters are fundamental in validating an analytical method and are crucial for interpreting data, especially when dealing with low concentrations of analytes.

The determination of LOD and LOQ is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline several approaches for their calculation. The most common methods include:

  • Visual Evaluation: This non-instrumental method relies on the analyst's ability to visually discern a signal from the background noise.

  • Signal-to-Noise Ratio: For instrumental methods that exhibit baseline noise, the LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is at a 10:1 ratio.

  • Standard Deviation of the Response and the Slope of the Calibration Curve: This widely used statistical method calculates the LOD and LOQ using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.

Comparative Analysis of Sulfonamide Detection Methods

The choice of an analytical method for sulfonamide detection depends on various factors, including the required sensitivity, the complexity of the sample matrix, cost, and throughput. Below is a comparison of different techniques with their reported LOD and LOQ values for sulfonamide analysis.

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Key Advantages
HPLC with Fluorescence Detection (HPLC-FLD) 34.5–79.5 µg/kg41.3–89.9 µg/kgHigh sensitivity and selectivity.
Spectrophotometry 0.03-0.05 µg/mL0.11-0.18 µg/mLSimple, cost-effective, and rapid.
Capillary Electrophoresis (CE) 0.03-0.20 µg/mLNot explicitly stated in the sourceHigh separation efficiency and low sample consumption.[3]
Biosensors < 10 ng/L< 100 ng/LHigh sensitivity, rapid detection, and potential for portability.[4]
ELISA 0.5-1 ppb (in milk and eggs)Not explicitly stated in the sourceHigh throughput, cost-effective for screening large numbers of samples.[5]

Experimental Protocols

Determination of LOD and LOQ using the Calibration Curve Method

This protocol outlines the steps to determine the LOD and LOQ of a sulfonamide assay using the standard deviation of the response and the slope of the calibration curve, in accordance with ICH Q2(R1) guidelines.

Objective: To statistically determine the limit of detection and limit of quantitation of an analytical method for a specific sulfonamide.

Materials:

  • Sulfonamide standard of known purity

  • Blank matrix (e.g., drug-free plasma, water)

  • Appropriate solvents and reagents for the chosen analytical method (e.g., HPLC, spectrophotometry)

  • Calibrated analytical instrument

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of at least six calibration standards by spiking the blank matrix with known concentrations of the sulfonamide standard. The concentrations should be in the expected range of the LOQ.

    • Analyze each standard according to the established analytical procedure.

    • Plot the response of the instrument versus the concentration of the analyte.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the slope (S or m), and the standard deviation of the y-intercept (σ or c).

  • Calculation of LOD and LOQ:

    • Use the following formulas to calculate the LOD and LOQ:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Validation of LOQ:

    • Prepare a new set of samples at the calculated LOQ concentration.

    • Analyze these samples and determine the precision and accuracy. The acceptance criteria for precision (e.g., relative standard deviation) and accuracy (e.g., percent recovery) should be predefined.

Visualization of Experimental Workflow

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_validation Validation start Start prep_standards Prepare Calibration Standards (at least 6 concentrations near expected LOQ) start->prep_standards prep_blanks Prepare Blank Samples (matrix without analyte) start->prep_blanks analyze_standards Analyze Standards using the validated analytical method prep_standards->analyze_standards analyze_blanks Analyze Blank Samples prep_blanks->analyze_blanks plot_curve Plot Calibration Curve (Response vs. Concentration) analyze_standards->plot_curve analyze_blanks->plot_curve linear_regression Perform Linear Regression (y = mx + c) plot_curve->linear_regression get_params Determine Slope (S) and Standard Deviation of Intercept (σ) linear_regression->get_params calc_lod Calculate LOD = 3.3 * (σ / S) get_params->calc_lod calc_loq Calculate LOQ = 10 * (σ / S) get_params->calc_loq validate_loq Prepare and analyze samples at the calculated LOQ calc_loq->validate_loq check_criteria Verify Precision and Accuracy against predefined criteria validate_loq->check_criteria end End check_criteria->end

Caption: Workflow for the determination of LOD and LOQ based on the calibration curve method.

Conclusion

The selection of an appropriate analytical method for the determination of sulfonamides is a critical decision that directly impacts the quality and reliability of the data. As demonstrated, different techniques offer a wide range of sensitivities, with biosensors and ELISA methods generally providing the lowest limits of detection, making them suitable for trace analysis in complex matrices. HPLC and spectrophotometric methods, while potentially less sensitive, offer robustness and are widely available in most laboratories. Capillary electrophoresis provides a high-resolution separation alternative.

Ultimately, the choice of method should be based on a thorough evaluation of the specific analytical requirements, including the nature of the sample, the expected concentration range of the sulfonamide, and the desired level of precision and accuracy. By understanding the principles of LOD and LOQ and applying the appropriate validation procedures, researchers can ensure the integrity and validity of their analytical results.

References

  • Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent. Royal Society of Chemistry. [Link]

  • Biosensor for Seven Sulphonamides in Drinking, Ground, and Surface Water with Difficult Matrices. ResearchGate. [Link]

  • Introducing this compound: A Versatile Compound for High-Quality Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Sulfonamides ELISA kit - Biopanda Reagents Ltd. Biopanda Reagents Ltd. [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to Interference in the Colorimetric Determination of Metals with 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 3, 2026 – Researchers and analytical scientists often face the challenge of accurate metal ion quantification in complex matrices. The chromogenic agent 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid has been noted for its potential in forming colored complexes with various metal ions, a property that can be harnessed for colorimetric analysis. However, the utility of any such method is critically dependent on its selectivity and the extent to which co-existing ions, or interferents, affect the accuracy of the measurement. This guide provides a comprehensive overview of the interference studies related to the use of this compound in the colorimetric determination of metals, offering insights into potential challenges and alternative approaches.

The Principle of Complexation and its Analytical Utility

This compound, an organic compound featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, possesses the ability to act as a chelating agent.[1] The formation of a complex between this reagent and a target metal ion results in a colored solution, the absorbance of which can be measured using a spectrophotometer. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the colored species, thus allowing for quantitative analysis. The unique combination of functional groups in its structure suggests a potential for diverse chemical reactivity and the formation of stable metal complexes.[1]

While primarily utilized as an intermediate in the synthesis of dyes and pigments, its potential as a diagnostic reagent and in analytical chemistry has been recognized.[1][2] The deprotonated form of the acid, the "Sullanium ion," can form colored complexes with certain metal ions, making it a candidate for the detection and determination of these metals.[1]

The Crucial Role of Interference Studies

In real-world samples, the target metal ion is rarely present in isolation. A host of other ions, both cations and anions, are often present and can potentially interfere with the colorimetric measurement. These interferences can be broadly categorized as:

  • Positive Interference: The interfering ion itself forms a colored complex with the reagent, leading to an overestimation of the target metal's concentration.

  • Negative Interference: The interfering ion may form a more stable, colorless complex with the target metal or the reagent, preventing the formation of the desired colored complex and causing an underestimation of the concentration.

  • Matrix Effects: Other components in the sample matrix can alter the chemical environment (e.g., pH, ionic strength), thereby affecting the stability and absorbance of the metal-reagent complex.

Therefore, a thorough investigation of the tolerance limits for various potential interfering ions is a prerequisite for validating any new colorimetric method.

Current Landscape of Interference Data for this compound

This lack of data presents a considerable challenge for researchers looking to employ this reagent for analytical purposes. Without established tolerance limits for common ions, the reliability and accuracy of any results obtained would be questionable.

A Comparative Perspective: Interference in Other Colorimetric Methods

To provide context and guidance for researchers, it is instructive to examine the types of interference encountered in well-established colorimetric methods for the determination of common transition metals like iron and cobalt, using alternative reagents.

Case Study 1: Colorimetric Determination of Iron

The determination of iron is a common analytical task, and various reagents have been developed for this purpose. A widely used method involves the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable, intensely colored orange-red complex.

Table 1: Comparison of Potential Interferences in Colorimetric Iron Determination

Interfering IonPotential Effect on 1,10-Phenanthroline MethodMitigating Strategies
Cu²⁺ Forms a colored complex, leading to positive interference.Masking with thiourea or adjusting the pH.
Co²⁺, Ni²⁺ Can form colored complexes, causing positive interference.Masking with citrate or pyrophosphate.
Zn²⁺ Can form a colorless complex, potentially reducing the availability of the reagent for iron.Generally tolerated up to certain concentrations.
Strong Oxidizing Agents Can oxidize Fe²⁺ to Fe³⁺, preventing complex formation.Addition of a reducing agent like hydroxylamine hydrochloride.
Strong Reducing Agents Can reduce other metal ions that might then interfere.Careful control of reagent concentrations.
Phosphate, Fluoride Can form stable, colorless complexes with Fe³⁺, preventing its reduction to Fe²⁺.pH adjustment or use of masking agents.
Case Study 2: Colorimetric Determination of Cobalt

Spectrophotometric methods for cobalt determination often utilize reagents that form stable, colored complexes. For instance, Nitroso-R salt is a well-known reagent for this purpose.

Table 2: Comparison of Potential Interferences in Colorimetric Cobalt Determination

Interfering IonPotential Effect on Nitroso-R Salt MethodMitigating Strategies
Fe²⁺, Fe³⁺ Forms a colored complex, representing a significant interference.Oxidation of iron to Fe³⁺ followed by complexation with fluoride or citrate.
Cu²⁺ Can form a colored complex.Masking with thiosulfate or EDTA at a specific pH.
Ni²⁺ Forms a colored complex, often a major interferent.Selective extraction or use of specific masking agents.
Pd²⁺, Pt⁴⁺ Can interfere by forming colored complexes.Separation techniques or use of highly selective reagents.

Experimental Protocol: A General Framework for Conducting Interference Studies

For researchers interested in evaluating this compound or any new chromogenic reagent, a systematic approach to interference studies is essential. The following protocol outlines a general workflow.

Step 1: Optimization of Reaction Conditions
  • Determine the Optimal Wavelength (λmax): Prepare a solution of the target metal complex with the reagent and scan its absorbance across the visible spectrum (typically 400-800 nm) to identify the wavelength of maximum absorbance.

  • Establish the Optimal pH: Prepare a series of solutions with a fixed concentration of the metal and reagent at varying pH values. Measure the absorbance at λmax to determine the pH range where the complex formation is most stable and the absorbance is maximal.

  • Determine the Reagent Concentration: Vary the concentration of this compound while keeping the metal concentration constant to find the optimal reagent-to-metal ratio that ensures complete complexation.

  • Assess Reaction Time and Stability: Monitor the absorbance of the complex over time to determine how long it takes for the color to fully develop and how long the color remains stable.

Step 2: Interference Study Procedure
  • Prepare a Standard Solution: Prepare a solution containing a known concentration of the target metal ion.

  • Introduce Interfering Ion: To a series of aliquots of the standard solution, add increasing concentrations of a potential interfering ion.

  • Develop the Color: Add the optimized concentration of the this compound solution and adjust the pH to the optimal value.

  • Measure Absorbance: After the optimal reaction time, measure the absorbance of each solution at the predetermined λmax.

  • Calculate Tolerance Limit: The tolerance limit is typically defined as the maximum concentration of the interfering ion that causes an error of no more than ±2% or ±5% in the determination of the target metal ion.

Chemical_Equilibrium M Metal Ion (Mn+) plus + M->plus L Reagent (L) equilibrium L->equilibrium ML Colored Complex (MLn) plus->L equilibrium->ML

Conclusion and Future Outlook

While this compound presents an interesting structural motif for potential applications in colorimetric metal analysis, the current body of scientific literature lacks the necessary experimental data, particularly concerning interference studies, to validate its use as a reliable analytical reagent. Researchers in the field are encouraged to conduct systematic investigations to determine its selectivity and sensitivity for various metal ions and to thoroughly document the tolerance limits for common interfering species. Such studies would be invaluable in assessing the practical utility of this compound and potentially adding a new tool to the analytical chemist's arsenal for trace metal determination. Until such data becomes available, scientists and drug development professionals should rely on well-established and thoroughly validated colorimetric methods for which comprehensive interference data is accessible.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound: A Versatile Compound for High-Quality Applications. Retrieved from [Link]

Sources

A Comparative Guide to the Accurate and Precise Analysis of Aromatic Amines Utilizing 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of aromatic amines is of paramount importance. These compounds, serving as crucial intermediates in the synthesis of a vast array of dyes and active pharmaceutical ingredients (APIs), necessitate rigorous analytical oversight to ensure product quality, safety, and efficacy.[1][2] This guide provides a comprehensive comparison of analytical methodologies, with a particular focus on the utility of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid as a reference standard and chromogenic agent. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) as the principal technique for its analysis and compare its performance against alternative methods such as UV-Vis Spectrophotometry, Ion Chromatography (IC), and Capillary Electrophoresis (CE) for the broader class of aromatic amines and sulfonated compounds.

The core of any reliable analytical method lies in its validation, a process that establishes its fitness for a particular purpose through documented evidence.[3][4] This guide is structured to not only present methodologies but to critically evaluate them based on the internationally recognized validation parameters of accuracy and precision, as stipulated by the International Council for Harmonisation (ICH) guidelines.[5][6]

The Central Role of this compound

This compound (AHSBA) is a sulfonated aromatic amine whose chemical properties make it a valuable tool in analytical chemistry.[7] Its distinct chromophore allows for sensitive spectrophotometric detection, while its ionic nature lends itself to separation by ion-exchange mechanisms. Furthermore, its stability and high purity make it an excellent candidate for a reference standard in chromatographic methods.[1]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For the definitive analysis of AHSBA and related aromatic amines, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) stands as the predominant technique, offering unparalleled resolution and quantitative accuracy.[7]

Rationale for HPLC Method Design

The selection of a C18 stationary phase is predicated on its hydrophobicity, which provides optimal retention and separation of aromatic compounds with varying polarities.[7] A gradient elution with an acetonitrile-water mobile phase is employed to ensure the efficient elution of all components, from polar impurities to the less polar analyte of interest. The pH of the mobile phase is a critical parameter; for a sulfonated amine like AHSBA, maintaining a slightly acidic pH (e.g., using a phosphate or acetate buffer) ensures the consistent ionization state of both the sulfonic acid and amino groups, leading to sharp, symmetrical peaks. UV detection is the most common and robust detection method for these chromophoric compounds.

Experimental Protocol: A Representative HPLC Method for AHSBA

The following protocol is a representative method for the analysis of this compound. It is imperative that this method be fully validated in your laboratory for its intended use.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 60% B

    • 20-25 min: 60% B

    • 25-27 min: 60% to 5% B

    • 27-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Inject Inject into HPLC Prep_Standard->Inject Prep_Sample Prepare Sample Solution Prep_Sample->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Concentration Detect->Quantify Calibrate->Quantify Validate Assess Accuracy & Precision Quantify->Validate

Caption: High-level workflow for the HPLC analysis of this compound.

Comparative Analysis of Analytical Methodologies

While HPLC is the preferred method for the quantitative analysis of AHSBA, other techniques offer advantages in specific contexts, particularly for the broader class of aromatic amines and sulfonated compounds. The following table provides a comparative overview of these methods based on typical performance data found in the literature for analogous compounds.

Parameter HPLC-UV UV-Vis Spectrophotometry Ion Chromatography (IC) Capillary Electrophoresis (CE)
Principle Chromatographic separation based on polarityMeasurement of light absorbanceIon-exchange separation based on chargeSeparation based on charge-to-size ratio in an electric field
Specificity High (separates structurally similar compounds)Low to Moderate (prone to interference from other absorbing species)High for ionic speciesVery High (excellent resolving power)
Accuracy (% Recovery) 90 - 112%[8][9]97.3 - 100.8%97 - 102%[3]Generally comparable to HPLC[10]
Precision (%RSD) < 15% (intra- & inter-day)[8][9]0.1 - 0.5% (intraday)< 2.0%[3]Comparable to HPLC[10]
Limit of Detection (LOD) 0.02 - 0.15 ng/mL[6]0.03 - 0.05 µg/mL[4]Analyte dependentAnalyte dependent
Limit of Quantitation (LOQ) 0.07 - 0.51 ng/mL[6]0.11 - 0.18 µg/mL[4]Analyte dependentAnalyte dependent
Typical Application Purity testing, impurity profiling, quantitative analysis of APIs and intermediatesRapid screening, simple quantitative analysis in the absence of interferencesAnalysis of inorganic and organic ions, including sulfonatesSeparation of complex mixtures, chiral separations, analysis of small sample volumes

In-Depth Look at Alternative Methodologies

UV-Vis Spectrophotometry

This technique is often employed for its simplicity and speed. For aromatic amines, it can be a direct measurement or involve a derivatization reaction to produce a colored compound with a distinct absorption maximum. The diazotization of a primary aromatic amine followed by coupling with a chromogenic agent is a classic example.[4]

Experimental Protocol: Spectrophotometric Determination of an Aromatic Amine

  • Reagent Preparation: Prepare a solution of a suitable derivatizing agent (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride) and a sodium nitrite solution for diazotization.

  • Calibration Standards: Prepare a series of standard solutions of the aromatic amine of interest.

  • Derivatization: To each standard and sample solution, add the sodium nitrite solution under acidic conditions, followed by the coupling agent. Allow the color to develop.

  • Measurement: Measure the absorbance of the resulting solutions at the wavelength of maximum absorbance (λmax) against a reagent blank.

  • Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.

Workflow for Spectrophotometric Analysis

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_measurement Measurement & Analysis Prep_Reagents Prepare Derivatizing Reagents Diazotize Diazotization with NaNO2 Prep_Reagents->Diazotize Prep_Standards Prepare Standard Solutions Prep_Standards->Diazotize Prep_Sample Prepare Sample Solution Prep_Sample->Diazotize Couple Coupling Reaction Diazotize->Couple Color_Dev Color Development Couple->Color_Dev Measure_Abs Measure Absorbance at λmax Color_Dev->Measure_Abs Calibrate Generate Calibration Curve Measure_Abs->Calibrate Quantify Determine Concentration Measure_Abs->Quantify Calibrate->Quantify

Caption: General workflow for the spectrophotometric analysis of an aromatic amine via derivatization.

Ion Chromatography (IC)

For sulfonated compounds like AHSBA, IC offers a direct and powerful analytical approach. It separates ions based on their affinity to an ion-exchange stationary phase.[11][12] Suppressed conductivity detection is commonly used, providing high sensitivity for ionic analytes.[3]

Capillary Electrophoresis (CE)

CE provides exceptionally high separation efficiency and is well-suited for the analysis of complex mixtures and charged species.[10][13] Its low sample and reagent consumption make it a cost-effective and environmentally friendly technique. For compounds like AHSBA, which possess both acidic (sulfonic acid) and basic (amino) groups, the electrophoretic mobility can be precisely controlled by adjusting the pH of the background electrolyte, enabling highly selective separations.[14]

Conclusion: Selecting the Optimal Analytical Method

The choice of an analytical method is a critical decision that should be guided by the specific requirements of the analysis.

  • For the highest specificity and for impurity profiling of this compound and other aromatic amines, HPLC is the unequivocal method of choice. Its ability to separate structurally similar compounds is a significant advantage in ensuring the purity of pharmaceutical intermediates and final products.

  • UV-Vis Spectrophotometry offers a rapid and cost-effective solution for routine quantitative analysis, provided that the sample matrix is simple and free from interfering substances.

  • Ion Chromatography is the preferred technique for the direct analysis of sulfonated compounds and other ionic species, offering excellent sensitivity and accuracy.

  • Capillary Electrophoresis provides unparalleled separation efficiency and is particularly valuable for complex samples, chiral separations, and when sample volume is limited.

Ultimately, a thorough validation of the chosen method is essential to guarantee the generation of reliable and reproducible data, thereby ensuring the quality and safety of pharmaceutical products. This guide serves as a foundational resource to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical challenges.

References

  • Agilent Technologies. (2019). Detection of nitroaromatic and cyclic nitramine compounds by cyclodextrin assisted capillary electrophoresis quadrupole ion trap mass spectrometry. PubMed. [Link]

  • Yarbagi, K., et al. (2016). SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica. [Link]

  • Ruiz-Calero, V., et al. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ResearchGate. (2025). Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF. ResearchGate. [Link]

  • DSpace Principal. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. DSpace Principal. [Link]

  • PubMed. (2005). Capillary electrophoresis-a high performance analytical separation technique. PubMed. [Link]

  • LCGC International. (n.d.). Ion Chromatography: An Overview and Recent Developments. LCGC International. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound: A Versatile Compound for High-Quality Applications. [Link]

  • Wikipedia. (n.d.). Ion chromatography. Wikipedia. [Link]

  • ResearchGate. (2025). Capillary Electrophoresis: An Alternative to Chromatography for Analysis of Natural Organic Binders. ResearchGate. [Link]

  • PubMed. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. PubMed. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound: A Versatile Compound for High-Quality Applications. [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Waters. [Link]

  • CORESTA. (2015). UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. CORESTA. [Link]

  • ResearchGate. (2025). Capillary Electrophoresis: An Alternative to Chromatography for Analysis of Natural Organic Binders. ResearchGate. [Link]

Sources

A Comparative Guide to the Stability of Dyes Synthesized from 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid versus Alternative Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of chromophores with robust stability is a critical determinant of product efficacy and longevity. This guide provides an in-depth technical comparison of the stability of dyes synthesized from 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid against those derived from other common precursors. By examining the structural attributes that confer stability and presenting supporting experimental data, this document serves as a practical resource for making informed decisions in dye synthesis and application.

Introduction: The Strategic Importance of this compound

This compound (CAS 96-67-3) is a versatile and highly valued intermediate in the synthesis of a variety of dyes, most notably acid and metal-complex dyes.[1] Its molecular architecture, featuring an aminophenol core substituted with both a nitro group and a sulfonic acid group, is pivotal to the exceptional stability of the resulting chromophores. The hydroxyl and amino groups provide sites for diazotization and coupling, while the sulfonic acid group imparts water solubility, a crucial property for many dyeing applications.[2] The strategic placement of the hydroxyl and amino groups ortho to each other makes this precursor particularly well-suited for the formation of metal-complex dyes, a class renowned for its superior fastness properties.[3]

This guide will elucidate the chemical principles underpinning the stability of dyes derived from this precursor and provide a comparative analysis against dyes synthesized from other aromatic amines, such as sulfanilic acid and various aniline derivatives. The comparison will focus on three key pillars of dye stability:

  • Lightfastness: The resistance of a dye to fading upon exposure to light.

  • Thermal Stability: The ability of a dye to withstand high temperatures without degradation.

  • Wash Fastness: The resistance of a dye to desorption and color change during laundering.

By understanding the interplay between chemical structure and stability, researchers can strategically select precursors to design dyes that meet the rigorous demands of their specific applications.

The Structural Advantage: How Functional Groups in this compound Enhance Dye Stability

The remarkable stability of dyes synthesized from this compound can be attributed to the synergistic effects of its key functional groups.

The Role of Ortho-Hydroxy and Amino Groups in Metal Complexation

The ortho-positioning of the hydroxyl (-OH) and amino (-NH2) groups is a critical feature of this compound. This arrangement facilitates the formation of bidentate ligands upon diazotization and coupling to form an azo dye. These ligands can then chelate with transition metal ions, such as chromium, cobalt, or copper, to form highly stable metal-complex dyes.[3] The resulting coordination complexes exhibit enhanced stability due to the strong coordinate bonds between the metal ion and the dye molecule. This complexation significantly improves the dye's resistance to photolytic and thermal degradation.[4][5]

Figure 1: Synthesis pathway from precursor to a stable metal-complex dye.

The Influence of Electron-Withdrawing Nitro and Sulfonic Acid Groups

The presence of the electron-withdrawing nitro (-NO₂) and sulfonic acid (-SO₃H) groups on the aromatic ring also contributes to the overall stability of the dye molecule. These groups can influence the electron density of the azo bond (-N=N-), which is often the most labile part of the molecule and susceptible to photochemical and thermal cleavage. Electron-withdrawing groups can help to stabilize the azo linkage, thereby enhancing the dye's resistance to degradation. Furthermore, the sulfonic acid group not only provides water solubility but can also participate in ionic interactions with substrates like wool and polyamide, leading to improved wash fastness.[6]

Comparative Stability Analysis: Experimental Evidence

The superior stability of dyes derived from this compound, particularly metal-complex dyes, is well-documented in scientific literature. While direct comparative studies against a wide range of precursors are not always available in a single publication, a compilation of data from various sources provides a clear picture of their enhanced performance.

Lightfastness

Lightfastness is a critical parameter for applications where the dyed material is exposed to sunlight. It is typically evaluated using the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent).[7][8] Metal-complex dyes, often synthesized from precursors like this compound, consistently demonstrate high lightfastness ratings.

Dye ClassTypical Precursor(s)Typical Lightfastness (Blue Wool Scale)Reference(s)
Metal-Complex Azo Dyes This compound 6-7 (Excellent) [5][9]
Reactive Azo DyesVarious aromatic amines3-5 (Moderate)[9]
Simple Acid Azo DyesSulfanilic acid, Aniline derivatives3-4 (Fair to Moderate)[10]
Azoic DyesNaphthol derivatives3-4 (Fair to Moderate)[11]

As the data in the table suggests, metal-complex azo dyes exhibit significantly better lightfastness compared to other common azo dye classes. The formation of the metal complex is a key factor in this enhanced photostability.

Thermal Stability

Thermal stability is crucial for dyes used in processes that involve high temperatures, such as in the manufacturing of certain plastics or in high-temperature dyeing methods. Thermogravimetric Analysis (TGA) is a standard technique to assess thermal stability by measuring the temperature at which a material begins to decompose.

Dye ClassTypical Precursor(s)Onset of Decomposition (TGA)Reference(s)
Metal-Complex Azo Dyes This compound derivatives > 300 °C [4]
Simple Azo DyesVarious aromatic amines200 - 290 °C[12]
Disperse Azo DyesSubstituted anilines~250 °C[5]

The higher decomposition temperatures observed for metal-complex azo dyes indicate their superior thermal stability. This makes them suitable for applications where thermal stress is a significant factor.

Wash Fastness

Wash fastness is a measure of a dye's resistance to removal or color change during laundering. It is typically assessed using the AATCC Gray Scale for Staining and Color Change, where a rating of 5 indicates no change and a rating of 1 indicates a significant change.

Dye ClassSubstrateTypical Wash Fastness (Color Change)Reference(s)
Metal-Complex Acid Dyes Wool, Polyamide 4-5 (Good to Excellent)
Reactive DyesCotton4-5 (Good to Excellent)[8]
Simple Acid DyesWool, Polyamide3-4 (Moderate to Good)

While reactive dyes also exhibit excellent wash fastness on cellulosic fibers due to the formation of covalent bonds, metal-complex acid dyes demonstrate comparable or superior performance on protein and polyamide fibers. The strong ionic and coordinate bonds between the dye and the fiber contribute to this high level of fastness.

Experimental Protocols for Stability Assessment

To ensure the trustworthiness and reproducibility of stability data, standardized testing protocols are essential. The following are outlines of key experimental procedures for assessing dye stability.

Lightfastness Testing (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

Figure 2: Experimental workflow for lightfastness testing according to ISO 105-B02.

Step-by-Step Methodology:

  • Specimen Preparation: A sample of the dyed textile is prepared according to the standard's specifications.

  • Mounting: The specimen is mounted on a card alongside a set of Blue Wool standards (references 1 through 8). A portion of both the specimen and the standards is covered to serve as an unexposed control.

  • Exposure: The mounted samples are placed in a Xenon Arc Weatherometer, which simulates natural sunlight under controlled conditions of temperature and humidity.

  • Assessment: The exposure is continued until a specified color change is observed in the specimen or the Blue Wool standards. The fading of the specimen is then compared to the fading of the Blue Wool standards.

  • Rating: The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading to the test specimen.

Thermal Stability Testing (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Figure 3: Experimental workflow for thermal stability testing using TGA.

Step-by-Step Methodology:

  • Sample Preparation: A small, accurately weighed amount of the dye powder is placed in an inert crucible.

  • Instrument Setup: The crucible is placed in the TGA furnace, and the instrument is purged with an inert gas, typically nitrogen.

  • Heating Program: The sample is heated at a controlled, linear rate (e.g., 10 °C per minute) over a specified temperature range.

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Analysis: The resulting thermogram (a plot of mass versus temperature) is analyzed to determine the temperature at which significant mass loss begins, which is reported as the onset of decomposition.

Wash Fastness Testing (AATCC Test Method 61)

This accelerated laundering test is designed to simulate the effects of five home or commercial launderings.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure laboratory safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3) demand a meticulous and informed approach. This compound, a valuable intermediate in the synthesis of pharmaceuticals and M-type reactive dyes, possesses a unique combination of functional groups—amino, hydroxyl, nitro, and sulfonic acid—that dictate its reactivity and necessitate specific disposal protocols.[1][2]

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this reagent. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures to empower you to manage your laboratory's waste streams with confidence and scientific integrity.

Core Principles: Hazard Assessment and Mitigation

Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for this compound is not extensively documented, its constituent functional groups provide a clear basis for a conservative safety assessment.

  • Aromatic Nitro Compounds: This class of chemicals is associated with potential systemic effects, including methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[3]

  • Sulfonic Acids: As an aromatic sulfonic acid, the compound is acidic and can be corrosive.[1][4]

  • Phenolic Structure: The hydroxyl group attached to the benzene ring makes it a nitrophenol derivative. Nitrophenols are recognized as environmental pollutants due to their toxicity and persistence in soil.[5]

  • Irritant Potential: Similar chemical structures are known to cause skin, eye, and respiratory tract irritation.[2][6]

Given these characteristics, the precautionary principle must be applied. All waste containing this compound, regardless of concentration, must be treated as hazardous chemical waste.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE is non-negotiable when handling the pure compound or its waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions or contact with airborne solid particles, preventing serious eye irritation.[6]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact, which can cause irritation.[6]
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Not typically required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols.Work should be conducted in a chemical fume hood to minimize inhalation risk.[6][7]

The Disposal Workflow: A Step-by-Step Procedural Guide

The fundamental directive for the disposal of this compound is that it must be managed through a licensed hazardous waste disposal service.[6] Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer or in the regular trash. [8][9]

The following diagram outlines the decision-making and operational workflow for proper disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Storage cluster_2 Final Disposal start Identify Waste Stream (Solid, Aqueous, Contaminated Debris) container Select Compatible Waste Container (HDPE or Borosilicate Glass) start->container labeling Label Container with EHS Hazardous Waste Tag container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage check_full Container >75% Full or Accumulated for >150 days? storage->check_full check_full->storage No pickup Arrange Waste Pickup with Institutional EHS Department check_full->pickup Yes end Waste Removed by Certified Vendor pickup->end

Disposal workflow for this compound waste.
Protocol 2.1: Solid Waste Containment

This procedure applies to expired reagents, unused pure compounds, or material from spill cleanups.

  • Container Selection: Use the original manufacturer's container if it is in good condition. If not, transfer the solid waste to a new, clean, and dry high-density polyethylene (HDPE) container with a screw-top lid.[10]

  • Labeling: Affix a completed Hazardous Waste Label from your institution's Environmental Health and Safety (EHS) department. The label must include the full chemical name: "Waste this compound," the quantity, and the date.[11]

  • Storage: Keep the container tightly sealed at all times except when adding waste. Store it in a designated and properly placarded satellite accumulation area, segregated from incompatible materials like strong oxidizing agents.[7][11]

Protocol 2.2: Aqueous Waste Containment

This procedure applies to waste solutions from experiments or rinsate from container decontamination.

  • Container Selection: Use a dedicated HDPE or borosilicate glass container designated for aqueous hazardous waste. Do not use metal containers.

  • pH Consideration: While the compound itself is acidic, do not attempt to neutralize the bulk waste solution unless it is a specified part of an experimental workup. Neutralization can be exothermic and may not be permitted by your EHS office. Collect the acidic waste as is.

  • Labeling: Affix a Hazardous Waste Label. Clearly list all chemical constituents, including water, and their estimated concentrations. For example: "Waste Aqueous Solution: this compound (~5%), Water (95%)."

  • Storage: Store the sealed container in secondary containment (e.g., a plastic tub) to mitigate leaks or spills.[11]

Protocol 2.3: Decontamination of Empty Containers

A container that once held this chemical is considered hazardous waste until properly decontaminated.[7]

  • Triple Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable solvent, such as deionized water. Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[7]

  • Rinsate Collection: Crucially, all three rinses must be collected and disposed of as aqueous hazardous waste as described in Protocol 2.2.[7]

  • Final Disposal: Once triple-rinsed, deface or remove the original chemical label. The decontaminated container can now typically be disposed of as regular laboratory glass or plastic waste. Always confirm this final step with your institution's specific EHS guidelines.

Emergency Procedures: Spill Management

Immediate and correct action during a spill is critical to prevent exposure and environmental contamination.

Spill ScenarioContainment & Cleanup Procedure
Small Solid Spill (<5g) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently cover the spill with a damp paper towel to prevent dust from becoming airborne.[7] 3. Carefully sweep or wipe the material into a designated hazardous waste container. 4. Wipe the spill area with a damp cloth, followed by soap and water. Dispose of all cleanup materials as solid hazardous waste.[7]
Liquid Solution Spill 1. Restrict access to the spill area and ensure adequate ventilation.[7][9] 2. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[9] 3. Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealed, labeled hazardous waste container. 4. Decontaminate the area with soap and water, collecting the cleaning materials for hazardous waste disposal.

For any large spill, or a spill that occurs outside of a containment area, evacuate the immediate vicinity and contact your institution's EHS department or emergency response team immediately.

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you ensure a safe working environment and maintain full compliance with regulatory standards, reinforcing the foundation of trust and responsibility that defines our scientific community.

References

  • Vertex AI Search. Introducing this compound: A Versatile Compound for High-Quality Applications.
  • ChemBK. This compound.
  • Smolecule. Buy this compound | 96-67-3.
  • CymitQuimica. This compound.
  • Benchchem. Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals.
  • ChemNet. 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid.
  • Benchchem. Proper Disposal of Acridine-4-Sulfonic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • ECHA. Nitrobenzene - Registration Dossier.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Amino-5-nitrobenzoic acid.
  • Sigma-Aldrich. SAFETY DATA SHEET - Ethylsulfonic acid.
  • Reddit. 2-nitrophenol waste : r/chemistry.
  • Santa Cruz Biotechnology. SAFETY DATA SHEET - 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid.
  • SULPHONIC ACID, 90%. (2018-06-17).
  • EHSO. EHSO Manual 2025-2026: Hazardous Waste.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Nitrobenzenesulfonic acid monohydrate.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. SAFETY DATA SHEET.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized chemical reagents like 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3) demands more than just procedural adherence; it requires a deep, causal understanding of why specific safety measures are imperative.[1][2][3] This guide moves beyond a simple checklist to provide a comprehensive, field-tested framework for ensuring your safety and the validity of your results.

The principle of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) is the bedrock of our work. Therefore, this document synthesizes technical data with practical insights, explaining the rationale behind each recommendation. Every protocol described herein is designed as a self-validating system, ensuring that safety is not an afterthought but an integral part of the experimental design.

Hazard Assessment: Understanding the "Why"

This compound is an off-white to brown crystalline powder used as an intermediate in the dye and pharmaceutical industries.[1][2] While a complete toxicological profile is not extensively documented in all public literature, the chemical structure—containing an amino group, a nitro group, and a sulfonic acid group—necessitates a cautious approach.[4] Analogs and related aromatic nitro compounds are known to be irritants and can have more severe health effects.[5][6][7] Therefore, we must operate under the assumption that this compound is hazardous, primarily posing risks of:

  • Skin and Eye Irritation: Direct contact with the solid powder or solutions can cause irritation or potentially severe damage.[5][6]

  • Respiratory Tract Irritation: Inhalation of the fine dust can irritate the respiratory system.[4]

  • Unknown Systemic Effects: Aromatic nitro compounds, as a class, can have systemic effects.

Our primary defense is a multi-layered system of controls, beginning with engineering solutions and culminating in robust personal protective equipment (PPE).

Core Protective Measures: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but an integrated system. This begins with engineering controls, which are the first and most critical line of defense.

Engineering Controls: Your Primary Safeguard

Before any personal protective equipment is even selected, the work environment must be engineered for safety.

  • Chemical Fume Hood: All weighing, handling, and dissolution of this compound must be conducted within a certified chemical fume hood.[8] This is non-negotiable. The fume hood's constant airflow contains the fine powder, preventing inhalation and contamination of the general lab space.[9]

  • Ventilation: Ensure the laboratory has sufficient general ventilation to support the fume hood's function and provide adequate air exchange.[9][10]

  • Emergency Stations: An eyewash station and a safety shower must be readily accessible and tested regularly.[8][10] Proximity is key; you should be able to reach them in under 10 seconds.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect you from exposure when engineering controls cannot completely eliminate the risk. The following table summarizes the required PPE.

Protection Category Required Equipment Specification and Rationale
Eye & Face Protection Safety Goggles & Face ShieldGoggles: Must be chemical splash goggles that provide a complete seal around the eyes to protect from fine dust and accidental splashes. Standard safety glasses are insufficient.[9] Face Shield: Worn over goggles, a face shield is mandatory when handling the solid powder or preparing solutions due to the high risk of splashes.[8][11]
Hand Protection Chemical-Resistant GlovesMaterial: Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including acids.[11] Protocol: Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin. Dispose of gloves immediately after handling the chemical; do not reuse.[8]
Body Protection Laboratory CoatA long-sleeved, flame-resistant lab coat is required to protect the skin on your arms and body from contact with the chemical.[8][9] For large-scale operations, a chemical-resistant apron over the lab coat provides an additional barrier.[9]
Respiratory Protection NIOSH-Approved RespiratorA respirator is necessary if there is any risk of dust generation outside of a fume hood or if ventilation is inadequate.[8][9] An N95 dust mask or, for higher potential exposure, a half-mask respirator with acid gas/P100 cartridges should be used.[11] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.[12]

Operational Plan: A Step-by-Step Protocol

Causality is key to building trustworthy protocols. Following these steps ensures that each action logically supports a safe outcome.

Part A: Preparation and Donning PPE
  • Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height. Ensure the eyewash station and safety shower are unobstructed.[8]

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment before you begin work to minimize movement and the potential for spills.

  • Don PPE:

    • First, put on your lab coat.

    • Next, don your safety goggles.

    • If required by your risk assessment, undergo fit-testing and don your respirator.

    • Put on your chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

    • Finally, put on your face shield.

Part B: Safe Handling and Disposal
  • Handling the Solid: Conduct all weighing and transfers within the fume hood. When opening the container, do so slowly to avoid creating airborne dust. Use a spatula for transfers and avoid pouring the powder directly.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[8] Keep containers covered as much as possible.

  • Waste Disposal: All waste, including contaminated gloves, weigh boats, and wipes, must be disposed of in a clearly labeled, sealed hazardous waste container.[6][13] Follow all institutional and local regulations for chemical waste disposal.

Part C: Doffing and Decontamination

The removal of PPE is a critical step to prevent cross-contamination.

  • Remove Outer Layers: While still in the designated work area, remove the face shield and any disposable apron.

  • Remove Gloves: Using the proper technique (glove-to-glove, then skin-to-skin), remove your gloves and dispose of them in the hazardous waste container.

  • Remove Lab Coat: Remove your lab coat, turning it inside out as you do, to contain any surface contamination.

  • Remove Goggles/Respirator: Once away from the immediate work area, remove your goggles and respirator.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[13]

Visual Workflow: PPE Selection and Decontamination

The following diagram illustrates the logical flow for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_task Task Execution Phase cluster_decon Decontamination Phase start Start: Task Involving This compound verify_controls Verify Engineering Controls (Fume Hood, Eyewash) start->verify_controls don_ppe Don Core PPE (Lab Coat, Goggles, Gloves) verify_controls->don_ppe assess_risk Assess Specific Task Risk don_ppe->assess_risk handle_solid Handling Solid Powder: Add Face Shield & Consider Respirator (N95) assess_risk->handle_solid High Splash/Dust Risk handle_solution Handling Solution: Add Face Shield assess_risk->handle_solution Splash Risk execute_task Execute Task in Fume Hood handle_solid->execute_task handle_solution->execute_task dispose_waste Dispose of Hazardous Waste (Chemical & Contaminated PPE) execute_task->dispose_waste doff_ppe Doff PPE in Sequence (Outer -> Gloves -> Coat -> Goggles) dispose_waste->doff_ppe wash_hands Thoroughly Wash Hands doff_ppe->wash_hands end_task End of Procedure wash_hands->end_task

Sources

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